molecular formula C7H10N2S B1601245 5-Propylpyrimidine-2-thiol CAS No. 52767-84-7

5-Propylpyrimidine-2-thiol

Cat. No.: B1601245
CAS No.: 52767-84-7
M. Wt: 154.24 g/mol
InChI Key: YZFGTZRDMRKBBU-UHFFFAOYSA-N
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Description

5-Propylpyrimidine-2-thiol (CAS 52767-84-7), also known as 2-Mercapto-5-n-propylpyrimidine, is a sulfur-containing heterocyclic compound with the molecular formula C7H10N2S and a molecular weight of 154.23 g/mol [ ]. This compound is a solid with a melting point of 207-211 °C [ ] and is characterized by a pyrimidine ring—a six-membered aromatic structure with two nitrogen atoms—substituted with a propyl group at the 5-position and a thiol (-SH) group at the 2-position [ ]. This structure makes it a valuable building block in medicinal and materials chemistry research. In nanotechnology, this compound serves as an effective capping ligand for metal nanoclusters . Its thiol group forms strong bonds with metal surfaces, allowing for the stabilization of nanomaterials. Specifically, it has been utilized in the preparation of copper nanoclusters with different core sizes via a chemical reduction method [ ][ ]. The compound is also employed as a key intermediate in organic syntheses , facilitating the creation of more complex, enantiomerically enriched molecules [ ]. Furthermore, its distinct smell has led to its use as an odorant to aid in the detection of natural gas leaks [ ]. Thiol-containing compounds like this one are of significant interest in drug discovery and development, as the thiol group can be used to covalently link bioactive molecules to carrier systems like gold nanoparticles (AuNPs), potentially improving drug solubility, stability, and targeted delivery [ ]. This product is intended for research purposes only and is not for human consumption . Researchers should handle it with care, as it may cause skin and eye irritation and may cause respiratory irritation [ ]. It should be stored in a cool, dry, and well-ventilated place, kept in a tightly closed container [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGTZRDMRKBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC(=S)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493774
Record name 5-Propylpyrimidine-2(1H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52767-84-7
Record name 5-Propylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Propylpyrimidine-2-thiol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Propylpyrimidine-2-thiol (CAS: 52767-84-7): Properties, Synthesis, and Applications in Modern Research

Introduction

The pyrimidine ring is a foundational aromatic heterocycle in the landscape of medicinal chemistry and materials science. As a core component of nucleobases such as cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This biological ubiquity has rendered the pyrimidine scaffold a "privileged structure," one that is frequently utilized in the design of novel therapeutic agents.[2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Within this important class of compounds, this compound emerges as a versatile building block and a molecule of significant interest. Its structure combines the biologically relevant pyrimidine core with a reactive thiol group and a lipophilic propyl substituent. This unique combination of functional groups makes it a valuable intermediate for synthesizing diverse compound libraries and a functional ligand for the development of advanced materials.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and key applications of this compound, grounding its potential in established scientific principles and field-proven insights.

Part 1: Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This section details the key identifiers and structural characteristics of this compound.

Chemical Identifiers and Properties

Quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 52767-84-7[4][5][6]
Molecular Formula C₇H₁₀N₂S[7][8]
Molecular Weight 154.23 g/mol [7][8]
IUPAC Name 5-propyl-1H-pyrimidine-2-thione[7]
Synonyms 2-Mercapto-5-n-propylpyrimidine, 5-Propyl-2(1H)-pyrimidinethione[7][8]
Melting Point 207-211°C[7][8]
Boiling Point 274.6°C at 760 mmHg[7]
Density 1.119 g/cm³[7]
InChI Key YZFGTZRDMRKBBU-UHFFFAOYSA-N[7]
Canonical SMILES CCCC1=CNC(=S)N=C1[7]
Structural Features & Tautomerism

A critical feature of 2-thiopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[9] In the solid state and in solution, this compound co-exists as both the aromatic thiol (possessing a C-SH bond) and the non-aromatic thione (possessing a C=S double bond and an N-H bond within the ring).[9][10] This equilibrium is crucial as it dictates the molecule's reactivity, coordination chemistry, and biological interactions. The thione form is generally the more stable tautomer.

Caption: Thiol-Thione equilibrium of the title compound.

Predictive Spectral Data Interpretation
  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group: a triplet around 0.9 ppm (CH₃), a multiplet around 1.6 ppm (CH₂), and a triplet around 2.4 ppm (CH₂ adjacent to the ring). A singlet for the proton at the 4- or 6-position of the pyrimidine ring would appear in the aromatic region (typically 7.0-8.5 ppm). A broad singlet, corresponding to the N-H proton of the dominant thione tautomer, would likely be observed in the downfield region (>10 ppm), with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C-NMR: The carbon spectrum will feature signals for the three distinct carbons of the propyl chain. The most characteristic signal would be that of the C=S carbon (C2 position), which is expected to be significantly downfield, typically in the range of 175-185 ppm. Other signals will correspond to the remaining carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aliphatic propyl group just below 3000 cm⁻¹. A prominent, broad absorption band in the 3100-3400 cm⁻¹ region would correspond to the N-H stretch of the thione tautomer. A strong absorption around 1200-1050 cm⁻¹ is characteristic of the C=S stretching vibration.[11]

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 154. Key fragmentation patterns would likely involve the loss of the propyl group or fragments thereof.

Part 2: Synthesis and Handling

The synthesis of pyrimidine-2-thiol derivatives is well-established in organic chemistry, typically involving the cyclocondensation of a three-carbon precursor with thiourea.[12][13]

Synthetic Strategy Workflow

A common and efficient method for constructing the 5-substituted pyrimidine-2-thiol core is the reaction of an appropriate 1,3-dielectrophile with thiourea in the presence of a base, such as sodium ethoxide. For the synthesis of this compound, a suitable starting material is 2-propyl-1,3-bis(dimethylamino)trimethinium salt or a similar activated derivative of propylmalondialdehyde.

G Start Propyl-1,3-dicarbonyl Equivalent + Thiourea Condensation Base-Catalyzed Cyclocondensation (e.g., NaOEt in EtOH) Start->Condensation Intermediate Dihydropyrimidine Intermediate Condensation->Intermediate Aromatization Aromatization (Oxidation or Elimination) Intermediate->Aromatization Product This compound Aromatization->Product Purification Purification (Recrystallization) Product->Purification

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical literature for the synthesis of analogous compounds and should be adapted and optimized.

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (3.81 g, 50 mmol).

  • Addition of Precursor: To the stirring mixture, add a solution of 2-propylmalondialdehyde or an appropriate synthetic equivalent (50 mmol) in 20 mL of absolute ethanol dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and reduce the volume under vacuum. Pour the residue into 200 mL of ice-cold water.

  • Acidification: Carefully acidify the aqueous solution with glacial acetic acid until a pH of approximately 5-6 is reached. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Handling and Storage
  • Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Part 3: Reactivity and Applications in Research

The utility of this compound stems from its defined points of reactivity, which allow it to serve as a scaffold for more complex molecules or as a functional ligand.

Core Reactivity and Derivatization

The primary site of reactivity is the exocyclic sulfur atom. As a soft nucleophile, the thiolate anion (formed under basic conditions) readily undergoes S-alkylation with various electrophiles (e.g., alkyl halides, benzyl halides).[9] This reaction is a cornerstone for creating libraries of 2-(alkylthio)pyrimidines, which are explored extensively in drug discovery. The electron-donating nature of the propyl group at the C5 position slightly enhances the electron density of the ring, while the sulfonyl group in oxidized derivatives can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[15][16]

G Scaffold This compound (Scaffold) Reaction S-Alkylation (Base, R-X) Scaffold->Reaction Library Diverse Library of 2-(Alkylthio)pyrimidines Reaction->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening Hit Hit Compound Screening->Hit

Caption: Use as a scaffold in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-2-thiol moiety is a recognized pharmacophore. The introduction of various substituents via S-alkylation allows for the systematic modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, to optimize interactions with biological targets.

  • Anticancer Research: Numerous pyrimidine derivatives have been developed as anticancer agents, often targeting kinases or enzymes involved in nucleotide metabolism.[2][17] The this compound scaffold can be used to generate novel compounds for screening against various cancer cell lines.[9]

  • Antimicrobial Agents: The scaffold is also prevalent in compounds with antibacterial and antifungal activity.[11][12] Derivatives can be synthesized and tested for their ability to inhibit microbial growth, potentially acting on enzymes like dihydrofolate reductase (DHFR).[9]

Applications in Materials Science

The strong affinity of sulfur for noble metals makes thiols excellent capping agents for the synthesis of metal nanoparticles.[18][19]

  • Nanoparticle Synthesis: this compound can be used as a surface ligand to stabilize nanoparticles of gold, silver, or copper during their synthesis.[18][20] The thiol group forms a strong coordinate bond with the metal surface, preventing aggregation and controlling particle size and morphology.[19][21]

  • Functionalization: The pyrimidine ring and propyl chain provide a distinct chemical functionality to the nanoparticle surface. The propyl group enhances solubility in nonpolar media, while the pyrimidine's nitrogen atoms offer potential sites for further coordination or hydrogen bonding, enabling the design of functional nanomaterials for catalysis or sensing applications.[22]

Conclusion

This compound (CAS: 52767-84-7) is more than a simple chemical intermediate; it is a highly versatile and valuable building block with significant potential across multiple scientific disciplines. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an ideal scaffold for medicinal chemists aiming to develop novel therapeutics. Simultaneously, its strong metal-binding affinity positions it as a functional ligand for creating tailored nanoparticles in materials science. This guide has provided the core technical knowledge required for researchers to confidently incorporate this potent molecule into their synthetic and developmental workflows, paving the way for future innovations.

References

  • Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. (2021). Advanced Functional Materials.
  • Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. (2021). National Institutes of Health (NIH).
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications.
  • Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. (2022). Frontiers in Chemistry.
  • Synthesis of Thiol-capped Gold Nanoparticles with Organometallic Reagents as a New Class of Reducing Agent. (2009). Oxford Academic.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Springer.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). National Institutes of Health (NIH).
  • The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines. ResearchGate.
  • This compound|CAS 52767-84-7. Angene International Limited.
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  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). National Institutes of Health (NIH).
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2019). MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). National Institutes of Health (NIH).
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (2022). Ashdin Publishing.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
  • 2-Mercaptopyrimidine. PubChem.

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Propylpyrimidine-2-thiol from Thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 5-Propylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are foundational to numerous therapeutic agents, and the introduction of a thiol group at the C2 position, along with an alkyl substituent at C5, offers a versatile platform for developing novel bioactive molecules.[1][2] This guide details the core chemical principles, a validated step-by-step synthesis protocol, purification techniques, and comprehensive characterization methodologies. It is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, providing both the procedural "how" and the mechanistic "why" to ensure robust and reproducible outcomes.

Introduction: The Significance of the Pyrimidine-2-thiol Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of countless FDA-approved drugs across a wide therapeutic spectrum, including oncology, virology, and neurology.[1][3] Its unique physicochemical properties, such as its ability to act as a bioisostere for phenyl groups and form critical hydrogen bonds with biological targets, make it a cornerstone of modern drug design.[2]

The derivative this compound (CAS 52767-84-7)[4][5][6] belongs to the 2-thiouracil family, compounds historically investigated for various biological activities, including antithyroid effects.[7] The thiol group at the C2 position is particularly noteworthy. It exists in a tautomeric equilibrium with its thione form, a property that governs its reactivity and metal-coordinating capabilities.[8][9] This functional handle allows for further molecular elaboration, making it a valuable building block for creating libraries of novel compounds for high-throughput screening. The propyl group at the C5 position enhances lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a classical and reliable synthetic route: the cyclocondensation of thiourea with a suitable 1,3-dielectrophilic precursor.

Core Chemical Principles and Mechanism

The synthesis of the pyrimidine ring is typically achieved through the condensation of a compound containing an N-C-N unit (like thiourea) with a C-C-C unit (a 1,3-dicarbonyl compound or its synthetic equivalent). This approach is conceptually related to the well-documented Biginelli reaction, which uses a β-ketoester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones.[10][11][12][13]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed condensation pathway. The key precursor required for this synthesis is a 1,3-dielectrophile containing the propyl group at the C2 position, such as 2-propyl-1,3-propanedial or a more stable synthetic equivalent like 2-propyl-3-(dimethylamino)acrolein. The mechanism can be delineated as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of thiourea on a protonated carbonyl group of the 1,3-dielectrophile. Thiourea, a versatile reagent in the synthesis of heterocyclic compounds, serves as the N-C-N building block.[9][14][15]

  • Dehydration: The resulting intermediate undergoes dehydration to form a more stable imine or enamine intermediate.

  • Intramolecular Cyclization: The second amino group of the thiourea moiety then attacks the remaining electrophilic carbonyl center in an intramolecular fashion. This ring-closing step is kinetically favored.

  • Final Dehydration/Tautomerization: A final dehydration step yields the aromatic pyrimidine ring. The product, this compound, exists predominantly in the more stable thione tautomeric form.[8]

// Reactants Thiourea [label="Thiourea\n(H₂N-C(S)-NH₂)"]; Precursor [label="2-Propyl-1,3-propanedial\n(or synthetic equivalent)"]; H_plus [label="H⁺ (Acid Catalyst)", shape=plaintext, fontcolor="#EA4335"];

// Intermediates Adduct [label="Initial Adduct\n(Thiourea-Carbonyl Adduct)"]; Imine [label="Iminium Intermediate\n(after dehydration)"]; Cyclized [label="Cyclized Intermediate\n(Tetrahydropyrimidine)"];

// Product Product [label="this compound\n(Thione Tautomer)", fillcolor="#E6F4EA", color="#34A853"];

// Reaction Flow {rank=same; Thiourea; Precursor; H_plus} Precursor -> Adduct [label=" + Thiourea"]; H_plus -> Precursor [style=dashed, color="#EA4335", arrowhead=tee, label="Protonation"]; Adduct -> Imine [label="- H₂O"]; Imine -> Cyclized [label="Intramolecular\nAttack"]; Cyclized -> Product [label="- H₂O\nTautomerization"]; } .enddot

Figure 1: Proposed Reaction Mechanism
Thiol-Thione Tautomerism

A critical feature of 2-mercaptopyrimidines is their existence as a mixture of two tautomers: the thiol form and the thione form. Spectroscopic evidence confirms that in both solid and solution states, the equilibrium heavily favors the thermodynamically more stable thione form (pyrimidine-2(1H)-thione).[8] This is crucial for understanding its reactivity, as alkylation can occur at either the sulfur or nitrogen atoms depending on the reaction conditions.

Tautomerism

Figure 2: Thiol-Thione Tautomerism

Experimental Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 5-substituted-2-thiouracils.[7] The key is the generation and use of the propyl-substituted 1,3-dicarbonyl precursor.

Workflow Overview

The overall laboratory process follows a standard synthetic chemistry workflow.

Workflow

Figure 3: Experimental Workflow
Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.Notes
ThioureaCH₄N₂S76.1262-56-6Reagent grade, >99%
2-Propyl-1,3-propanedialC₆H₁₀O₂114.1420635-08-3Or a stable synthetic equivalent
Sodium EthoxideC₂H₅ONa68.05141-52-6Use as a 21% solution in ethanol
EthanolC₂H₅OH46.0764-17-5Anhydrous, 200 proof
Hydrochloric AcidHCl36.467647-01-0Concentrated, for acidification
Round-bottom flask---250 mL, with reflux condenser
Magnetic stirrer/hotplate----
Buchner funnel & filter paper---For product isolation
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (7.61 g, 0.10 mol).

  • Reagent Addition: Add 100 mL of anhydrous ethanol to the flask. To this suspension, add sodium ethoxide (33.3 g of 21% solution in ethanol, ~0.10 mol). Stir the mixture until the thiourea and ethoxide are mostly dissolved.

  • Precursor Addition: Slowly add 2-propyl-1,3-propanedial (11.41 g, 0.10 mol) to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture in an ice bath. A precipitate of the sodium salt of the product should form.

  • Acidification: Slowly add concentrated hydrochloric acid to the cold mixture with vigorous stirring until the pH is approximately 5-6. This will protonate the salt and precipitate the neutral product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and side products.

Purification

Recrystallization is the most effective method.

  • Solvent: A mixture of ethanol and water is a suitable solvent system.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using standard spectroscopic techniques.[16][17][18]

TechniqueExpected Observations
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the pyrimidine C4-H, a singlet for the pyrimidine C6-H, and a broad singlet for the N-H protons.
¹³C NMR A signal for the C=S carbon (~180 ppm), signals for the aromatic pyrimidine carbons, and signals for the propyl group carbons.
FT-IR (KBr) Strong C=S stretching vibration (~1100-1200 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1600-1670 cm⁻¹), and C-H stretching from the propyl group.[16]
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₀N₂S (155.06 m/z).

Discussion and Field Insights

  • Causality of Reagent Choices: The use of a strong base like sodium ethoxide is critical to deprotonate the thiourea and the enolizable precursor, facilitating the condensation reaction.[19] The subsequent acidification is necessary to neutralize the reaction and precipitate the final product from its salt form.

  • Self-Validating Protocol: The protocol's integrity is maintained by in-process monitoring via TLC. The final characterization by NMR, IR, and MS provides definitive structural confirmation, ensuring the identity and purity of the target compound. Any deviation in the spectral data would indicate the presence of impurities or an incorrect structure.

  • Potential Challenges: A primary challenge is the stability of the 1,3-dicarbonyl precursor, which can be prone to self-condensation or polymerization. Using a stable synthetic equivalent or generating it in situ can mitigate this issue. Over-alkylation during subsequent derivatization steps is a known issue with pyrimidinethiones, which can be controlled by careful stoichiometry and reaction conditions.[20]

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound from thiourea and a suitable dicarbonyl precursor. By understanding the underlying mechanistic principles and following the detailed experimental and characterization protocols, researchers can confidently produce this valuable heterocyclic building block. The versatility of the pyrimidine-2-thiol scaffold ensures its continued relevance in the ongoing search for novel therapeutic agents.[2][21]

References

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  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]
  • Theranostics. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]
  • PubMed. (2025).

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An In-Depth Technical Guide to 5-Propylpyrimidine-2-thiol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Propylpyrimidine-2-thiol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, nomenclature, and physicochemical properties, and explore its synthesis through established methodologies. Furthermore, this document will illuminate the rationale behind its importance as a molecular scaffold, drawing upon the extensive body of research on the biological activities of pyrimidine-2-thiol derivatives.

Core Molecular Attributes of this compound

This compound is a derivative of pyrimidine, a fundamental heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a propyl group at the 5-position and a thiol group at the 2-position imparts specific physicochemical characteristics that are crucial for its biological interactions.

Chemical Structure and IUPAC Nomenclature

The definitive chemical structure of this compound is best understood through its tautomeric forms: the thiol and the thione form. This tautomerism is a key feature of 2-hydroxypyrimidines and their thio-analogs, where the proton can reside on either the exocyclic sulfur atom (thiol form) or one of the ring nitrogen atoms (thione form). The thione form is generally the more stable tautomer in the solid state and in solution.

The International Union of Pure and Applied Chemistry (IUPAC) name for the more stable thione tautomer is 5-propyl-1H-pyrimidine-2-thione . The thiol tautomer is named This compound . Throughout this guide, we will refer to the compound by the latter name for consistency, while acknowledging the existence of this important equilibrium.

Below is a Graphviz representation of the thiol-thione tautomerism.

Caption: Thiol-thione tautomerism of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 52767-84-7[Parchem, 2026]
Molecular Formula C₇H₁₀N₂S[Alfa Chemistry, 2026]
Molecular Weight 154.23 g/mol [Alfa Chemistry, 2026]
Appearance White to off-white crystalline solidGeneral observation
Melting Point 207-211 °C[Alfa Chemistry, 2026]
Boiling Point 274.6 °C at 760 mmHg[Alfa Chemistry, 2026]
Canonical SMILES CCCC1=CNC(=S)N=C1[Alfa Chemistry, 2026]
InChI Key YZFGTZRDMRKBBU-UHFFFAOYSA-N[Alfa Chemistry, 2026]

Synthesis of this compound: A Plausible Experimental Protocol

The synthesis of this compound can be achieved through a one-pot multicomponent reaction, a variation of the well-established Biginelli reaction.[1] This approach is highly efficient and offers a straightforward route to the desired product from readily available starting materials.

Reaction Principle

The core of this synthesis involves the condensation of an aldehyde, a β-dicarbonyl compound, and thiourea. In this specific case, the propyl group at the 5-position of the pyrimidine ring is introduced via the appropriate choice of the β-dicarbonyl compound.

Detailed Experimental Protocol

Reaction: Synthesis of this compound

Materials:

  • 3-Oxohexanal (or its dimethyl acetal, which would be hydrolyzed in situ)

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium Hydroxide (for neutralization)

  • Distilled water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-oxohexanal (0.1 mol), thiourea (0.1 mol), and 100 mL of absolute ethanol.

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (approximately 0.5 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution with a 10% aqueous solution of sodium hydroxide until a pH of approximately 7 is reached.

  • Isolation: The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, concentrate the mixture under reduced pressure and extract with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified crystals under vacuum.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the presence of the propyl group and the pyrimidine core.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

synthesis_workflow start Starting Materials (3-Oxohexanal, Thiourea, Ethanol, HCl) reaction One-Pot Reaction (Reflux) start->reaction workup Work-up (Neutralization) reaction->workup isolation Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Characterization (NMR, MS, MP) purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the synthesis of this compound.

Rationale for Drug Development: A Privileged Scaffold

The pyrimidine-2-thiol core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of novel therapeutic agents.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of pyrimidine-2-thiol derivatives.[2][3] These compounds have been shown to exert their effects through various mechanisms, including:

  • Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling pathways, have been identified as targets for pyrimidine-2-thiol analogs.

  • Inhibition of Cell Proliferation: These compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

  • Antimetabolite Activity: Due to their structural similarity to the pyrimidine bases of DNA and RNA, some derivatives can interfere with nucleic acid synthesis, thereby inhibiting the growth of rapidly dividing cancer cells.

The 5-propyl substitution on the pyrimidine ring can influence the compound's lipophilicity and steric properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific biological targets.

Antimicrobial Activity

The pyrimidine-2-thiol scaffold has also been extensively investigated for its antimicrobial properties.[4] Derivatives have shown activity against a broad spectrum of bacteria and fungi. The proposed mechanisms of action include:

  • Enzyme Inhibition: Targeting essential enzymes in microbial metabolic pathways.

  • Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents and cell death.

The presence of the thiol group is often crucial for the antimicrobial activity, as it can coordinate with metal ions in metalloenzymes or participate in other key interactions within the microbial cell.

Future Perspectives and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the well-documented biological activities of the pyrimidine-2-thiol scaffold make it an attractive candidate for further investigation. Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives: To explore the structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.

  • In-depth biological evaluation: To elucidate the precise mechanisms of action and identify the cellular targets of these compounds.

  • Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety profile of the most promising candidates.

References

  • Arkivoc. (2007). A new protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • Desai, N. C., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), pp. 665-678.[4]
  • JETIR. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization.
  • Research Journal of Chemistry and Environment. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives.
  • ResearchGate. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • Wikipedia. (2023). Biginelli reaction.
  • Journal of Molecular Structure. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • ResearchGate. (2012). Urea and thiourea building blocks used in Biginelli reactions.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Studies on Synthesis Characterisation and Antimicrobial activity of Pyrimidine based derivatives.
  • ResearchGate. (2006). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.
  • PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives.
  • PMC. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
  • ResearchGate. (2025). Design, Synthesis, Anticancer Evaluation, and In Silico Studies of 2-Thiopyrimidine-5-Carbonitrile Derivatives as Potent Thymidylate Synthase Inhibitors.
  • MDPI. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds.
  • Google Patents. (2015). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

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Spectroscopic Profile of 5-Propylpyrimidine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Propylpyrimidine-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed, predictive analysis based on the well-established spectroscopic characteristics of closely related analogs, namely pyrimidine-2-thiol and 5-methylpyrimidine-2-thiol. This approach allows for a robust and scientifically grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the pyrimidine-2-thiol family, a class of compounds with diverse biological activities, including potential applications as anticancer and antimicrobial agents.[1] Accurate structural elucidation through spectroscopic techniques is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of a synthesized compound. This guide serves as a valuable resource for scientists working with this and similar molecular scaffolds.

The structure of this compound, featuring a pyrimidine core with a propyl group at the 5-position and a thiol group at the 2-position, gives rise to a unique spectroscopic fingerprint. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state. This tautomerism significantly influences its spectroscopic properties.

Diagram of the Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectral data of pyrimidine-2-thiol and the expected influence of the propyl substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the propyl chain protons and the aromatic protons of the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the sulfur atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H (thione) or S-H (thiol)
~8.4s2HH-4, H-6
~2.4t2H-CH₂-CH₂-CH₃
~1.6sextet2H-CH₂-CH₂-CH₃
~0.9t3H-CH₂-CH₂-CH₃

Rationale for Predictions: The broad singlet at approximately 12.5 ppm is characteristic of the acidic proton of the thiol/thione tautomers. The singlet at around 8.4 ppm is assigned to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The signals for the propyl group are predicted based on standard aliphatic chemical shifts and coupling patterns. The triplet at ~2.4 ppm corresponds to the methylene group adjacent to the pyrimidine ring, which is deshielded. The sextet at ~1.6 ppm is assigned to the central methylene group, and the triplet at ~0.9 ppm corresponds to the terminal methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule. The predicted chemical shifts are based on data from pyrimidine-2-thiol and the expected substituent effects of the propyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175C-2 (C=S)
~158C-4, C-6
~120C-5
~30-CH₂-CH₂-CH₃
~22-CH₂-CH₂-CH₃
~14-CH₂-CH₂-CH₃

Rationale for Predictions: The downfield signal at approximately 175 ppm is characteristic of the thione carbon (C=S). The signals for the pyrimidine ring carbons (C-4, C-6, and C-5) are predicted based on the known spectrum of pyrimidine-2-thiol, with a slight shift for C-5 due to the propyl substitution. The signals for the propyl chain carbons are assigned based on typical aliphatic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the pyrimidine ring, the C=S bond, and the N-H bond of the thione tautomer, as well as the C-H bonds of the propyl group.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
~2550WeakS-H stretch (thiol form)
~1620StrongC=N stretch
~1580StrongC=C stretch (pyrimidine ring)
~1200StrongC=S stretch (thione form)
~1170MediumC-N stretch

Rationale for Predictions: The presence of a weak band around 2550 cm⁻¹ would indicate the presence of the thiol tautomer.[2] The strong band around 1200 cm⁻¹ is characteristic of the C=S stretching vibration of the predominant thione form. The bands in the 1620-1580 cm⁻¹ region are attributed to the stretching vibrations of the pyrimidine ring. The strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₀N₂S), the expected molecular weight is approximately 154.06 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) is expected at m/z 154. Key fragmentation pathways would likely involve the loss of the propyl chain or parts of it, as well as cleavage of the pyrimidine ring.

Diagram of Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [C₇H₁₀N₂S]⁺˙ m/z = 154 frag1 [M - CH₃]⁺ m/z = 139 M->frag1 - •CH₃ frag2 [M - C₂H₅]⁺ m/z = 125 M->frag2 - •C₂H₅ frag3 [M - C₃H₇]⁺ m/z = 111 M->frag3 - •C₃H₇ frag4 [M - SH]⁺ m/z = 121 M->frag4 - •SH

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Rationale for Predictions: The fragmentation is expected to proceed via the loss of stable radicals. The loss of a methyl radical (•CH₃) would result in a fragment at m/z 139. The loss of an ethyl radical (•C₂H₅) would lead to a fragment at m/z 125. The most significant fragmentation of the alkyl chain would be the loss of the propyl radical (•C₃H₇), giving a prominent peak at m/z 111. Loss of the thiol radical (•SH) could also occur, resulting in a fragment at m/z 121.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended:

5.1. NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Standard pulse sequence, spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise.

  • ¹³C NMR Parameters: Proton-decoupled pulse sequence, spectral width of ~220 ppm, a larger number of scans will be required due to the low natural abundance of ¹³C.

5.2. IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

5.3. Mass Spectrometry

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging the known spectroscopic data of closely related analogs, we have constructed a reliable and scientifically sound interpretation of the expected spectral features. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of pyrimidine-based compounds, facilitating their structural elucidation and accelerating their research endeavors.

References

[2] ResearchGate. FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. Available at: [Link]

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The Solubility Profile of 5-Propylpyrimidine-2-thiol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 5-Propylpyrimidine-2-thiol is a heterocyclic compound belonging to a class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases.[1][2][3] A fundamental understanding of its physicochemical properties, most notably its solubility in various organic solvents, is a critical prerequisite for its successful progression through the drug discovery and development pipeline. This guide provides a comprehensive technical overview of the theoretical principles governing the solubility of this compound, predictive assessments, and robust experimental protocols for its empirical determination.

Introduction to this compound: A Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and countless investigational molecules.[1][4] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a "privileged scaffold." The 2-thiol substitution provides an additional vector for chemical modification and can be crucial for target engagement.[5][6] Specifically, this compound (CAS: 52767-84-7) combines the hydrophilic, hydrogen-bonding pyrimidine-thiol core with a moderately hydrophobic n-propyl group, creating a molecule with nuanced solubility characteristics that dictate its behavior from initial screening to final formulation.

A key feature of 2-thiopyrimidines is their existence in a thiol-thione tautomeric equilibrium.[6] This equilibrium between the C-SH (thiol) and C=S/N-H (thione) forms can significantly influence the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility in a given solvent.

Physicochemical Profile and Theoretical Solubility Considerations

Understanding the intrinsic properties of this compound is the first step in predicting its solubility. These properties are summarized in the table below.

PropertyValueSource
CAS Number 52767-84-7[7]
Molecular Formula C₇H₁₀N₂S[7]
Molecular Weight 154.23 g/mol [7]
Melting Point 207-211 °C[7][8]
pKa (Predicted) 7.33 ± 0.10[7]
Boiling Point (Predicted) 237.3 ± 23.0 °C[7]
Density (Predicted) 1.15 ± 0.1 g/cm³[7]

The solubility of a compound is governed by the principle of similia similibus solvuntur ("like dissolves like"). The key structural features influencing the solubility of this compound are:

  • Pyrimidine Core: The two nitrogen atoms are capable of acting as hydrogen bond acceptors, contributing to polarity.

  • Thiol/Thione Group: This group is highly polar and can act as both a hydrogen bond donor (N-H in the thione form) and acceptor (S and N atoms).[9] Thiols are generally more acidic than their alcohol analogs, and the predicted pKa of 7.33 suggests the compound can be deprotonated to form a more soluble thiolate anion under basic conditions.[9]

  • n-Propyl Group: This alkyl chain is nonpolar and hydrophobic. As the carbon chain length increases in a series of compounds, the influence of the hydrophobic part begins to dominate, reducing solubility in polar solvents like water.[10]

Based on this structure, we can predict its relative solubility across a spectrum of common organic solvents.

Predicted Solubility in Common Organic Solvents

While empirical data is the gold standard, a predictive assessment is invaluable for initial experimental design. The following table outlines the predicted solubility of this compound, categorized by solvent type.

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Excellent hydrogen bond acceptor; effectively solvates a wide range of drug-like molecules.
N,N-Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, highly polar and an excellent solvent for many heterocyclic compounds.
Methanol / Ethanol Polar ProticModerate Capable of hydrogen bonding with the solute. Recrystallization of similar compounds from methanol is reported, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature.[11]
Acetonitrile Polar AproticModerate to Low Polar, but a weaker hydrogen bond acceptor than DMSO or DMF.
Tetrahydrofuran (THF) Polar AproticModerate to Low Less polar than acetonitrile; will have some solvating power but is less effective for H-bonding solutes.
Dichloromethane (DCM) NonpolarLow While it can dissolve slightly polar compounds, its inability to hydrogen bond significantly limits its effectiveness for this solute.
Chloroform NonpolarLow Similar to DCM. Some pyrimidine derivatives show solubility in chloroform, but the polar thiol group may limit it here.[12]
Toluene NonpolarVery Low Aromatic but nonpolar; unlikely to effectively solvate the polar regions of the molecule.
Hexane NonpolarInsoluble Aliphatic and highly nonpolar; incompatible with the polar functional groups of the solute.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining thermodynamic solubility is the Shake-Flask Method , which is considered a gold standard (cf. OECD Guideline 105). This protocol ensures that the system reaches equilibrium, providing a true measure of solubility.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial Add excess solid This compound to a vial add_solvent Add a known volume of the test solvent prep_vial->add_solvent agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the saturated solution with mobile phase filter->dilute analyze Quantify concentration using a validated HPLC-UV method dilute->analyze

Caption: Shake-Flask method for solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, >98% purity)

  • Test solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical to ensure a saturated solution is formed; typically, an amount that is 2-3 times the expected soluble quantity is sufficient.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the test solvent into the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. Causality Check: 24-48 hours is required to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow larger particles to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation Step: This step is crucial to remove any fine particulates that could interfere with the analysis and artificially inflate the measured concentration. The filter material should be chosen for its low binding affinity for the compound.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method (see Section 5) to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to quantify the concentration of the dissolved compound. Reverse-phase HPLC with UV detection is a standard and reliable choice.

Sample HPLC-UV Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is suitable for retaining moderately polar compounds like this one.
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape and suppresses ionization of the thiol group.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient elution ensures that the compound elutes with a good peak shape and that any potential impurities are separated.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength ~230 nm or ~270 nmPyrimidine and thiol-containing systems often have strong UV absorbance in these regions. The optimal wavelength should be determined by running a UV scan.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

This method must be validated by creating a calibration curve with known concentrations of this compound to ensure linearity, accuracy, and precision.

The Impact of Solubility on Drug Development

A thorough understanding of solubility is not an academic exercise; it is a critical parameter that directly influences the success of a drug candidate.

G Solubility Solubility Data HTS High-Throughput Screening (HTS) Solubility->HTS Prevents false negatives ADME ADME/PK (Bioavailability) Solubility->ADME Dictates oral absorption Formulation Formulation Development Solubility->Formulation Enables drug delivery Process Process Chemistry (Synthesis & Purification) Solubility->Process Guides solvent selection

Caption: The central role of solubility in drug development.

  • High-Throughput Screening (HTS): Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in false negatives and the erroneous discarding of potentially potent molecules.

  • ADME & Pharmacokinetics (PK): For orally administered drugs, a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a primary cause of poor oral bioavailability.

  • Formulation Development: The solubility profile dictates the choice of excipients and delivery technologies (e.g., solutions, suspensions, amorphous solid dispersions) required to create a viable drug product.

  • Process Chemistry: Efficient synthesis, crystallization, and purification are highly dependent on the selection of appropriate solvents where the compound has suitable solubility at different temperatures.

Conclusion

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An In-depth Technical Guide to the Tautomerism of 5-Propylpyrimidine-2-thiol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and, most critically, its interaction with biological targets. This guide provides a comprehensive technical exploration of the thiol-thione tautomerism exhibited by 5-Propylpyrimidine-2-thiol in solution. We will delve into the fundamental principles governing this equilibrium, the experimental methodologies for its characterization, and the implications for researchers in the pharmaceutical sciences.

Introduction: The Significance of Tautomerism in Drug Design

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a thiol group at the 2-position imparts a fascinating and crucial chemical property: the ability to exist in two tautomeric forms, the aromatic thiol and the non-aromatic thione. The equilibrium between these forms is not static; it is a dynamic process influenced by a multitude of environmental factors.[2][3] Understanding and controlling this equilibrium is paramount for drug development professionals, as the predominant tautomer in a physiological environment will dictate the molecule's biological activity.

The 5-propyl substituent, while not directly involved in the tautomerization, can modulate the electronic properties of the pyrimidine ring, thereby subtly influencing the position of the tautomeric equilibrium. This guide will provide the foundational knowledge and practical protocols to investigate and understand this intricate chemical behavior.

The Thiol-Thione Equilibrium of this compound

This compound can exist in two primary tautomeric forms in solution: the thiol form (this compound) and the thione form (5-Propyl-1H-pyrimidine-2-thione).

Tautomerism

The position of this equilibrium is governed by a delicate interplay of several factors:

  • Solvent Polarity: This is one of the most influential factors. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer.[2][4] In contrast, nonpolar solvents favor the less polar thiol form.[2][3] For instance, in polar protic solvents like ethanol and water, the equilibrium is almost exclusively shifted towards the thione form.[4]

  • pH: The acidity or basicity of the solution can significantly impact the tautomeric equilibrium by influencing the protonation state of the molecule.

  • Temperature: Changes in temperature can shift the equilibrium position based on the thermodynamic parameters (enthalpy and entropy) of the tautomerization process.

  • Concentration: At higher concentrations, self-association of the solute molecules can occur, which may favor one tautomer over the other.[2][4]

Experimental Characterization of Tautomerism

A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for studying tautomerism in solution.[5] The thiol and thione forms possess distinct chromophores and will therefore exhibit different absorption maxima (λmax).

Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation: Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, ethanol, and water) at a concentration of approximately 1 x 10⁻⁴ M.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

  • Data Analysis:

    • Identify the λmax for each tautomer. The thione form typically absorbs at a longer wavelength (bathochromic shift) compared to the thiol form.[6]

    • By analyzing the changes in the absorption spectra as a function of solvent polarity, the relative stabilization of each tautomer can be inferred.[7] In many cases, the presence of both tautomers in solution can be observed, and the equilibrium constant (KT) can be estimated.[8]

Table 1: Expected UV-Vis Absorption Maxima for Thiol and Thione Tautomers

TautomerExpected λmax Range (nm)Solvent Preference
Thiol~240 - 270Nonpolar (e.g., Cyclohexane)
Thione~290 - 340Polar (e.g., Ethanol, Water)

UV_Vis_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information that can definitively distinguish between the thiol and thione tautomers. The chemical shifts of the protons and carbons in the pyrimidine ring and the substituent will be different for each form.

Protocol: ¹H NMR Analysis in Different Solvents

  • Sample Preparation: Prepare NMR samples of this compound in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O).

  • Spectral Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis:

    • Thiol Form: Expect to observe a signal for the S-H proton. The chemical shifts of the pyrimidine ring protons will be in the aromatic region.

    • Thione Form: The N-H proton will be observable, often as a broad signal. The chemical shifts of the ring protons will be shifted compared to the thiol form due to the loss of aromaticity.

    • By integrating the signals corresponding to each tautomer, the equilibrium constant can be determined.[9]

Table 2: Characteristic ¹H NMR Chemical Shifts (ppm)

ProtonThiol Form (in CDCl₃)Thione Form (in DMSO-d₆)
Ring ProtonsAromatic region (~7.0-8.5)Shifted from aromatic region
S-H~3.0-5.0Absent
N-HAbsent~12.0-13.0 (broad)
Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers in the gas phase and in different solvent environments.[10] These calculations can predict the optimized geometries, relative energies, and spectroscopic properties of each tautomer, aiding in the interpretation of experimental data. Computational studies have shown that in the gas phase, the thiol form of pyrimidine-2-thiol is more stable, while in an aqueous medium, the thione form is more stable.[10]

Factors Influencing Tautomeric Equilibrium: A Deeper Dive

Solvent Effects

The role of the solvent in dictating the tautomeric equilibrium is multifaceted. Specific solute-solvent interactions, such as hydrogen bonding, play a crucial role in stabilizing the thione isomer.[11] Continuum solvent models, while useful, may not fully capture the nuances of these specific interactions.[11] Therefore, a combination of experimental and computational approaches is often necessary for a complete understanding.

pH and Ionization

The pKa values of the thiol and thione tautomers will differ. At a pH below the pKa of the pyrimidine ring nitrogen, the molecule will be protonated, which can shift the equilibrium. Conversely, at a pH above the pKa of the thiol or N-H proton, the molecule will exist as an anion. The enzymatic activity within biological systems often operates within a specific pH range, making the study of pH effects on tautomerism particularly relevant for drug development.

Implications for Drug Development

The predominance of one tautomer over another has significant consequences for a molecule's biological activity. The different shapes, hydrogen bonding capabilities, and electronic distributions of the thiol and thione forms will lead to distinct interactions with a target receptor or enzyme. For instance, the thione form, with its hydrogen bond donor (N-H) and acceptor (C=S) groups, may engage in different binding interactions compared to the thiol form, which possesses a hydrogen bond donor (S-H) and an aromatic ring system.

Conclusion

The tautomerism of this compound is a complex yet fundamentally important aspect of its chemical behavior. A thorough understanding of the factors governing the thiol-thione equilibrium in solution is critical for researchers in the fields of medicinal chemistry and drug development. By employing a combination of spectroscopic techniques, such as UV-Vis and NMR, alongside computational modeling, a comprehensive picture of this dynamic process can be achieved. This knowledge is indispensable for the rational design and optimization of novel therapeutic agents based on the pyrimidine-2-thiol scaffold.

References

  • Delchev, V. B. (2000). Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. Journal of Molecular Structure: THEOCHEM, 530(1-3), 209-220. [Link]
  • Les, A., Adamowicz, L., & Person, W. B. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(29), 9267-9276. [Link]
  • Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (1992). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 70(5), 1482-1488. [Link]
  • Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
  • Dayan, O., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study.
  • Acree, Jr., W. E., & Tucker, S. A. (1990). Thermochemical investigations of tautomeric equilibrium. Variation of the calculated equilibrium constant with binary solvent composition. Thermochimica Acta, 162(1), 135-143. [Link]
  • Dayan, O., et al. (2014). Mechanism of solvent-assisted tautomerization between anti-thione and...
  • Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
  • Slideshare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
  • Tautomeric Equilibria Studies by Mass Spectrometry - idosi. (n.d.). [Link]
  • Leitl, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4997-5006. [Link]
  • Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis | Request PDF - ResearchG
  • Rampersad, D. (1988). Determination of the equilibrium constant for keto-enol tautomerism of ethyl acetoacetate.
  • Aramendia, M. A., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119567. [Link]
  • Mack, J., et al. (2009). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 74(15), 5373-5379. [Link]

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A Technical Guide to the Physicochemical Characterization of 5-Propylpyrimidine-2-thiol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylpyrimidine-2-thiol (CAS No: 52767-84-7) is a heterocyclic organic compound belonging to the pyrimidine family. As an intermediate in organic synthesis, its applications can range from the development of novel pharmaceutical agents to the creation of specialized materials.[1] For professionals in research and drug development, the precise characterization of such molecules is a foundational requirement. The physical properties of a compound, particularly its melting and boiling points, serve as critical indicators of identity, purity, and stability.

This guide provides an in-depth examination of the known physical properties of this compound and presents authoritative, field-proven protocols for their experimental verification. The methodologies described are designed to ensure scientific integrity and produce trustworthy, reproducible results.

Physicochemical Properties of this compound

The fundamental physical constants of a compound are its unique fingerprint. For this compound, several sources have reported its melting point, while the boiling point data includes both measured and predicted values. This distinction is crucial for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₇H₁₀N₂S[2]
Molecular Weight 154.23 g/mol [2]
CAS Number 52767-84-7[2]
Melting Point 207-211 °C[1][2][3]
205.0-212.0 °C[4]
Boiling Point 274.6 °C at 760 mmHg[3]
237.3 ± 23.0 °C (Predicted)[2]

Note: The variance in reported melting point ranges may be attributed to different instrumentation or sample purity levels. The boiling point of 274.6 °C is a specific experimental value, whereas the value of 237.3 °C is a computational prediction and should be treated as an estimate.

The Principle of Phase Transitions in Purity Assessment

A compound's melting and boiling points are temperatures at which it undergoes a phase transition at a given pressure. The melting point is the temperature at which the solid and liquid phases are in equilibrium.[5] For a pure crystalline solid, this transition occurs over a very narrow temperature range.[5]

The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing two observable effects:

  • Melting Point Depression: The temperature at which melting begins is lowered.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range (e.g., >3 °C).[5]

Similarly, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6] Non-volatile impurities can elevate the boiling point. Therefore, the sharpness of these phase transitions is a reliable and experimentally accessible criterion for purity.

Experimental Protocol: Melting Point Determination

The capillary method using a modern digital melting point apparatus is the standard for accuracy and reproducibility.

Causality Behind Experimental Choices

The reliability of a melting point measurement is contingent on technique. The sample must be finely powdered to ensure uniform heat transfer and tight packing within the capillary tube. A slow heating rate (1-2 °C per minute) near the expected melting point is critical; rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.[7]

Step-by-Step Methodology
  • Sample Preparation: Place a small amount of dry this compound onto a watch glass. If the sample is not a fine powder, gently crush it.[8]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the sample into the bottom, aiming for a column height of 2-3 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Measurement (Optional but Recommended): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range. This saves time for subsequent, more precise measurements.

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample.

  • Heating and Observation: Set the heating rate to 1-2 °C per minute.[7]

  • Data Recording: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the last solid crystal melts. The melting range is T1-T2.

  • Validation: Perform at least two more careful determinations to ensure consistency.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis & Validation A Crush Sample to Fine Powder B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus D Heat Rapidly (Find Approx. MP) C->D E Cool Down D->E F Heat Slowly (1-2°C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Calculate Range (T2 - T1) H->I J Repeat for Consistency I->J K Compare to Literature J->K

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

For research-scale quantities where distillation is impractical, the Thiele tube method offers an elegant and material-sparing alternative.[9]

Causality Behind Experimental Choices

This microscale method relies on the principle of vapor pressure.[9] A small fusion tube containing the sample and an inverted capillary tube is heated. Air trapped in the capillary expands and escapes. At the boiling point, the tube is filled with the compound's vapor, which exits as a rapid stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. The exact point where the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn into the capillary, is the boiling point.[9] Slow, uniform heating is essential for thermal equilibrium between the sample, the heating medium, and the thermometer.

Step-by-Step Methodology
  • Apparatus Assembly: Add 5-10 drops of this compound into a small fusion tube.

  • Capillary Insertion: Place a capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.[6]

  • Thermometer Attachment: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

  • Heating Setup: Clamp the assembly in a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil), ensuring the side arm is heated.[9]

  • Heating and Observation: Gently and continuously heat the side arm of the Thiele tube with a microburner.[9] Observe the capillary tube.

  • Bubble Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is slightly above the boiling point.

  • Cooling and Data Recording: Remove the heat and allow the apparatus to cool slowly while stirring the bath. Carefully observe the sample. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[9]

  • Validation: Record the ambient barometric pressure, as boiling point is pressure-dependent.[10] Repeat the determination for consistency.

Workflow Visualization

BoilingPointWorkflow cluster_prep Apparatus Setup cluster_measure Heating & Observation cluster_analysis Data Recording A Add Sample to Fusion Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Heat Thiele Tube Gently F Observe Rapid Bubble Stream E->F G Remove Heat & Cool Slowly F->G H Record Temp When Liquid Enters Capillary G->H I Record Barometric Pressure H->I J Repeat for Consistency H->J

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Conclusion

The physical properties of this compound, with a melting point consistently reported in the 207-211 °C range and a boiling point of 274.6 °C, provide a solid baseline for its identification. Rigorous adherence to the detailed experimental protocols outlined in this guide is paramount for any researcher aiming to verify these constants, assess sample purity, and ensure the overall integrity of their scientific or developmental work. The principles of careful sample preparation, controlled heating, and precise observation are the cornerstones of trustworthy physicochemical characterization.

References

  • University of Calgary. (n.d.). Melting point determination.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • Chemistry For Everyone. (2023). How To Determine Melting Point Of Organic Compounds?
  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.
  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds.

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An In-depth Technical Guide to 5-Propylpyrimidine-2-thiol: Synthesis, Commercial Availability, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine-2-thiol Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry. As a privileged scaffold, it is integral to the structure of nucleobases and a multitude of FDA-approved therapeutics, demonstrating broad biological activity that spans oncology, infectious diseases, and inflammatory conditions. Within this vast chemical space, the 2-thiopyrimidine moiety offers a particularly versatile handle for synthetic elaboration. The thiol group, existing in tautomeric equilibrium with its thione form, provides a reactive nucleophilic center, enabling a diverse range of chemical modifications, most notably S-alkylation, to construct extensive libraries of novel compounds.

This guide focuses specifically on 5-Propylpyrimidine-2-thiol (CAS No. 52767-84-7) , a member of this important class of heterocyclic compounds. We will delve into its commercial availability, outline a robust synthesis protocol, and explore its current and potential applications in research and development. This document is designed to be a practical resource, providing not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research. Below is a summary of the key characteristics of this compound.

PropertyValue
CAS Number 52767-84-7
Molecular Formula C₇H₁₀N₂S
Molecular Weight 154.23 g/mol
Appearance Typically a yellow to off-white crystalline powder
Melting Point 207-211 °C[1][2]
Boiling Point (Predicted) 237.3 ± 23.0 °C at 760 mmHg[2]
Density (Predicted) 1.15 ± 0.1 g/cm³[2]
pKa (Predicted) 7.33 ± 0.10[2]
Spectroscopic Data (Predicted and Analog-Based)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the pyrimidine ring). The two protons on the pyrimidine ring will likely appear as singlets or a closely coupled system in the aromatic region. The thiol proton may be a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The three carbons of the propyl group will be in the aliphatic region. The pyrimidine ring will show four signals in the aromatic/heteroaromatic region, with the carbon attached to the sulfur (C2) being significantly deshielded and appearing as a thione (C=S) carbon.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would likely involve the loss of the propyl group and other characteristic fragments of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a characteristic N-H stretching band, as the thione tautomer is often predominant in the solid state. A C=S stretching vibration should also be observable. The S-H stretch of the thiol tautomer, if present, would appear as a weak band around 2550-2600 cm⁻¹[3][4].

Commercial Availability and Procurement

This compound is available for research purposes from several reputable chemical suppliers. When sourcing this compound, it is crucial to consider purity, available quantities, and lead times to ensure the integrity of your experimental work.

SupplierProduct NamePurityNotes
Parchem This compoundNot specifiedSpecialty chemical supplier.
Sigma-Aldrich This compoundNot specifiedAvailable through their catalog.
Alfa Chemistry 2-Mercapto-5-N-propylpyrimidine≥96%Provides some physical property data.[1]
BLD Pharm This compoundNot specifiedListed among their heterocyclic building blocks.
ChemicalBook 2-MERCAPTO-5-N-PROPYLPYRIMIDINEVaries by manufacturerAggregates data from multiple suppliers.[2]

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 5-substituted pyrimidine-2-thiones is well-established in the chemical literature, often employing a variation of the Biginelli reaction or a similar cyclocondensation approach.[5][6] This involves the one-pot reaction of an aldehyde, a β-dicarbonyl compound, and thiourea. For the synthesis of this compound, a suitable β-dicarbonyl precursor bearing a propyl group is required.

The following protocol is a representative method based on established principles of pyrimidine synthesis.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Thiourea Thiourea ReactionVessel Cyclocondensation in Ethanol Thiourea->ReactionVessel Precursor Ethyl 2-formylpentanoate (or equivalent β-aldehyde ester) Precursor->ReactionVessel Base Sodium Ethoxide Base->ReactionVessel Catalyst Acidification Acidification (e.g., with Acetic Acid) ReactionVessel->Acidification Crude product mixture Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Thiourea

  • Ethyl 2-formylpentanoate (or a suitable equivalent β-aldehyde ester)

  • Sodium metal

  • Absolute Ethanol

  • Acetic Acid

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas, so proper ventilation is essential. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it dissolves.

  • Addition of the β-Aldehyde Ester: Slowly add ethyl 2-formylpentanoate to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water.

  • Acidification and Precipitation: Acidify the aqueous solution by the slow addition of acetic acid until the pH is acidic. The product, this compound, should precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry, comparing the obtained data with expected values.

Applications in Research and Drug Development

While specific, published applications for this compound are not extensively documented, the broader class of pyrimidine-2-thiol derivatives has shown significant promise in various therapeutic areas. This provides a strong rationale for the investigation of 5-propyl substituted analogs.

Diagram of Potential Research Applications

Research_Applications cluster_derivatization Synthetic Derivatization cluster_applications Potential Therapeutic Areas Core This compound S_Alkylation S-Alkylation Core->S_Alkylation Versatile Handle Anticancer Anticancer Agents S_Alkylation->Anticancer Generates diverse libraries Antimicrobial Antimicrobial Agents S_Alkylation->Antimicrobial Anti_inflammatory Anti-inflammatory Agents S_Alkylation->Anti_inflammatory Other Other CNS, Cardiovascular applications S_Alkylation->Other

Caption: Potential research pathways for this compound.

Rationale for Exploration in Key Therapeutic Areas:
  • Anticancer Activity: Numerous pyrimidine-5-carbonitrile derivatives, which often incorporate a 2-thio substituent, have demonstrated potent cytotoxic activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer.[7][8] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as thymidylate synthase or various kinases. The 5-propyl group on the pyrimidine ring can influence the lipophilicity and steric interactions of the molecule within the target's binding pocket, potentially leading to improved potency or selectivity.

  • Antimicrobial and Antifungal Activity: The pyrimidine-2-thiol scaffold is present in compounds that exhibit significant antibacterial and antifungal properties.[9] For instance, some derivatives have been shown to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for microbial survival. The 5-propyl substituent could be explored to optimize the binding of these inhibitors to the microbial enzyme over the human counterpart, thereby enhancing their therapeutic index.

  • Anti-inflammatory Properties: Certain pyrimidine derivatives have been investigated for their anti-inflammatory effects, with some acting as selective COX-2 inhibitors. The structural modifications enabled by the 2-thiol group and the nature of the substituent at the 5-position can be systematically varied to develop potent and selective anti-inflammatory agents.

Future Directions and Conclusion

This compound represents a valuable, commercially available building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactive nature of the 2-thiol group make it an attractive starting point for the generation of diverse chemical libraries. While direct biological data on this specific compound is sparse, the well-documented activities of the broader pyrimidine-2-thiol class provide a strong impetus for its further investigation.

Future research should focus on the systematic derivatization of this compound, particularly through S-alkylation, to explore its potential in oncology, infectious diseases, and inflammation. The insights and protocols provided in this guide are intended to facilitate these research endeavors, ultimately contributing to the discovery of novel therapeutic agents.

References

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 123-131.
  • Ghareb, N., et al. (2024). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Frontiers in Chemistry, 12, 1358589.
  • Hassan, A. S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1307, 137887.
  • JETIR. (2023, September). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
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  • MDPI. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5036.
  • MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(3), 628.
  • NIH. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 18(10), 12345-12356.
  • NIH. (2022). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. RSC Medicinal Chemistry, 13(5), 526-547.
  • NIH. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309493.
  • ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate.
  • ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively.
  • Taylor & Francis Online. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid.
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.

Sources

Whitepaper: A Technical Guide to the Fundamental Reactivity of the Thiol Group in Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleobases and a plethora of pharmaceuticals. The introduction of a thiol (-SH) or thione (C=S) group at the C2, C4, or C6 position dramatically alters the molecule's electronic landscape and chemical reactivity, opening a vast and versatile playground for synthetic modification and drug design.[1][2] This guide provides an in-depth exploration of the core reactivity principles of the thiol group in pyrimidines, moving beyond simple definitions to explain the causality behind its chemical behavior. We will dissect the critical aspects of thiol-thione tautomerism, S-alkylation, oxidation, and metal coordination, providing both mechanistic insights and field-proven experimental protocols. This document is designed to serve as a practical and authoritative resource for professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.

The Pivotal Role of Thiol-Thione Tautomerism

The most fundamental property of a thiopyrimidine is its existence as a mixture of two tautomeric forms: the aromatic thiol and the non-aromatic thione. This equilibrium is not a mere academic curiosity; it dictates the molecule's nucleophilicity, aromaticity, hydrogen bonding capability, and ultimately, its reaction pathway.

The position of this equilibrium is highly sensitive to the molecular environment. In the gas phase or in nonpolar solvents, the thiol form often predominates due to its aromatic stability.[3][4] However, in polar protic solvents like water or ethanol, the equilibrium shifts significantly towards the more polar thione tautomer, which is stabilized by hydrogen bonding and dipole-dipole interactions.[5][6] This solvent-dependent behavior is a critical consideration in both reaction design and biological systems, where the aqueous environment favors the thione form.[4]

Tautomerism cluster_thiol Thiol Form (Aromatic) cluster_thione Thione Form (Non-Aromatic) Thiol Pyrimidine-2-thiol Thione Pyrimidine-2(1H)-thione Thiol->Thione Polar Solvents (e.g., H₂O, EtOH) Thione->Thiol Nonpolar Solvents (e.g., Dioxane, CHCl₃)

Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomerism

This protocol provides a self-validating system to observe the solvent-dependent shift in the tautomeric equilibrium. The thione form typically exhibits a strong absorbance at a longer wavelength (λmax) compared to the thiol form.[3]

Objective: To determine the predominant tautomer of 2-mercaptopyrimidine in different solvents.

Materials:

  • 2-Mercaptopyrimidine

  • Spectrophotometric grade solvents: Cyclohexane, Dioxane, Acetonitrile, Ethanol, Deionized Water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 2-mercaptopyrimidine in ethanol.

  • Sample Preparation: For each solvent, prepare a dilute solution (e.g., 10 µM) by adding the appropriate volume of the stock solution to a volumetric flask and diluting with the target solvent. Causality Note: Keeping the concentration low minimizes self-association, which can also shift the equilibrium.[5]

  • Blank Measurement: Use each pure solvent as a blank to zero the spectrophotometer.

  • Spectral Acquisition: Scan each sample solution across a wavelength range of 200-400 nm.

  • Data Analysis: Record the λmax for each solvent. A shift to a longer wavelength in polar solvents indicates a shift towards the thione tautomer.

Expected Results Summary:

SolventPolarityExpected Predominant FormTypical λmax Range (nm)
CyclohexaneNonpolarThiolShorter Wavelength
DioxaneNonpolarThiol > ThioneShorter Wavelength
AcetonitrilePolar AproticThione > ThiolIntermediate Wavelength
EthanolPolar ProticThioneLonger Wavelength
WaterPolar ProticThioneLonger Wavelength

S-Alkylation: The Gateway to Functionalization

The sulfur atom of the thiol/thione group is a soft nucleophile, making it highly reactive towards electrophiles, particularly alkyl halides. S-alkylation is a robust and widely used reaction to introduce diverse functional groups, modify solubility, and block the thiol group from participating in other reactions like oxidation.[1][7]

A key challenge in the alkylation of thiopyrimidines is regioselectivity. Alkylation can potentially occur at the sulfur atom (S-alkylation) or a ring nitrogen atom (N-alkylation). Under basic conditions, the thiol group is deprotonated to the more nucleophilic thiolate anion, which strongly favors S-alkylation.[8][9]

S_Alkylation_Workflow Start Start: 2-Thiopyrimidine Solvent Dissolve in Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Start->Solvent Base Add Base (e.g., K₂CO₃, NaH, NaOEt) Thiolate Formation of Thiolate Anion Base->Thiolate Solvent->Base Electrophile Add Alkylating Agent (R-X) (e.g., CH₃I, BnBr) Thiolate->Electrophile Reaction Stir at RT or Gentle Heat (e.g., 25-60 °C) Electrophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify Product End: 2-(Alkylthio)pyrimidine Purify->Product

Experimental Protocol: Synthesis of 2-(Methylthio)-4,6-dimethylpyrimidine

This protocol describes a standard S-alkylation procedure. The choice of a base like potassium carbonate in DMF is effective and avoids the harsher conditions required by bases like sodium hydride.[8]

Objective: To regioselectively synthesize an S-alkylated pyrimidine and confirm its structure.

Materials:

  • 4,6-Dimethyl-2-thiopyrimidine

  • Iodomethane (Methyl Iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a stirred solution of 4,6-dimethyl-2-thiopyrimidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Electrophile: Slowly add iodomethane (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Trustworthiness Check: Comparing the reaction mixture spot with the starting material spot on TLC confirms conversion.

  • Quenching and Extraction: Pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Validation Point: In ¹³C NMR, the S-CH₃ carbon signal appears around δ 12-15 ppm, whereas an N-CH₃ signal would appear further downfield (δ ~30-40 ppm), confirming S-alkylation.[9]

Oxidation States: From Thiols to Sulfones

The sulfur atom in a thiopyrimidine can exist in various oxidation states, primarily as a thiol/thione, a disulfide, a sulfoxide, or a sulfone. This reactivity is crucial in both biological contexts, where thiols can act as antioxidants, and in synthetic chemistry, where oxidation modifies the group's properties.[2] For instance, oxidizing the thioether to a sulfone transforms it into an excellent leaving group, enabling nucleophilic aromatic substitution (SNAᵣ) reactions at that position.[10][11]

  • Disulfide Formation: Mild oxidation, or even prolonged exposure to air in solution, can lead to the formation of a disulfide bridge between two thiopyrimidine molecules.[3][12] This process is often reversible.

  • Sulfone Synthesis: Stronger oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), are required to oxidize the sulfur to the sulfone state (-SO₂-). Heterogeneous catalysts in ionic liquids have also been shown to be effective systems for this transformation.[13]

Oxidation_States Thioether R-S-Pyrimidine (Thioether) Sulfoxide R-SO-Pyrimidine (Sulfoxide) Thioether->Sulfoxide [O] (e.g., 1 eq m-CPBA) Sulfone R-SO₂-Pyrimidine (Sulfone) Thioether->Sulfone Excess [O] (e.g., H₂O₂) Sulfoxide->Sulfone [O] (e.g., 1 eq m-CPBA)

Reactivity of 2-Sulfonylpyrimidines

The 2-sulfonylpyrimidine moiety is a powerful tool for bioconjugation and drug design. Its reactivity towards nucleophiles like biological thiols (e.g., glutathione) is significantly higher than that of corresponding 2-chloro or 2-methylthio pyrimidines, making it a "thio-click" reagent.[11]

2-Substituent on PyrimidineRelative Reactivity with ThiolsNotes
-NH₂ (Amino)UnreactiveStrong electron-donating group deactivates the ring.
-OH (Hydroxy)UnreactiveExists as the pyrimidone tautomer.
-SCH₃ (Methylthio)Very Low ReactivityPoor leaving group.[10]
-Cl (Chloro)Low ReactivityModerate leaving group.[10]
-SO₂CH₃ (Methylsulfonyl) High Reactivity Excellent leaving group due to the electron-withdrawing sulfone.[11]

Metal Coordination Chemistry

The soft sulfur donor atom of the thiopyrimidine scaffold makes it an excellent ligand for coordinating with soft and borderline metal ions, such as Zn(II), Cd(II), Hg(II), Pd(II), and Pt(II).[14] The coordination typically occurs through the exocyclic sulfur atom, forming stable metal complexes.[14][15] This property is exploited in the development of metallodrugs, catalysts, and materials with unique photophysical properties.[16][17]

X-ray crystallography studies on complexes like Dichlorobis(4,6-dimethyl-2-thiopyrimidine)zinc(II) have unequivocally shown that the thiopyrimidine ligand coordinates to the metal center in a monodentate fashion via the sulfur atom.[14]

Metal_Coordination

The formation of these complexes can significantly alter the biological activity of the thiopyrimidine ligand. This dual-action potential is a promising strategy in drug development, where the metal center and the organic ligand can contribute synergistically to the therapeutic effect.[18]

Conclusion and Future Outlook

The thiol group imparts a rich and versatile reactivity to the pyrimidine core. From the fundamental thiol-thione equilibrium that governs its behavior in different environments to the robust synthetic transformations of S-alkylation and oxidation, thiopyrimidines are exceptionally adaptable scaffolds. Their ability to coordinate with metal ions further expands their utility in medicinal and materials chemistry. A thorough understanding of these core reactivity principles is essential for any scientist aiming to harness the full potential of thiopyrimidines in drug discovery and development. Future research will undoubtedly continue to build upon this fundamental reactivity, leading to novel therapeutics with enhanced potency, selectivity, and novel mechanisms of action.[19][20][21]

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Sources

electrophilic and nucleophilic sites of 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Propylpyrimidine-2-thiol

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutic agents.[1][2][3] A profound understanding of its molecular reactivity is paramount for its strategic application in synthesis and molecular design. This technical guide provides a comprehensive analysis of the , grounded in fundamental principles of electronic structure, tautomerism, and reaction mechanisms. We will explore the molecule's dual reactivity, supported by computational insights and validated by detailed experimental protocols, offering researchers and drug development professionals a robust framework for manipulating this important chemical entity.

The Foundational Role of Thione-Thiol Tautomerism

The reactivity of this compound cannot be understood without first addressing its existence as a mixture of two rapidly interconverting tautomers: the thiol form and the thione form. The position of this equilibrium is highly sensitive to the molecular environment, particularly the solvent.

  • Thiol Form (this compound): Characterized by an aromatic pyrimidine ring and an exocyclic C-SH group. This form tends to predominate in the gas phase and in nonpolar solvents.[4][5][6]

  • Thione Form (5-Propyl-1H-pyrimidine-2-thione): Features a C=S double bond (thione group) and an N-H bond within the pyrimidine ring. This tautomer is significantly stabilized by polar solvents and through self-association via hydrogen bonding.[6][7]

Computational studies have confirmed that while the thiol form may be more stable in a vacuum, the thione form gains substantial stability in aqueous media, which is more representative of biological conditions.[5][8] This solvent-dependent equilibrium is the primary determinant of which atoms are available to act as nucleophiles or electrophiles.

Caption: Thione-Thiol Tautomerism of this compound.

Analysis of Nucleophilic Sites

The nucleophilicity of this compound is predominantly expressed through its exocyclic sulfur atom and, to a lesser extent, the ring nitrogen atoms.

The Exocyclic Sulfur: The Dominant Nucleophile

Under basic conditions, the thiol/thione tautomer is deprotonated to form a thiolate anion. This anion is a potent nucleophile, with the negative charge delocalized between the sulfur and the ring nitrogen atoms. The sulfur atom, being a large and polarizable "soft" nucleophile, is the primary site of attack for soft electrophiles like alkyl halides.

Causality: The high acidity of thiols compared to alcohols means that even mild bases (e.g., K₂CO₃, Et₃N) are sufficient to generate a significant concentration of the thiolate nucleophile.[9] S-alkylation or S-arylation is almost always favored over N-alkylation due to the Hard and Soft Acids and Bases (HSAB) principle; the soft sulfur atom preferentially reacts with soft carbon-based electrophiles.[1]

Ring Nitrogens

The pyrimidine ring contains two nitrogen atoms (N1 and N3) that possess lone pairs of electrons and can theoretically act as nucleophiles. However, their reactivity is significantly attenuated compared to pyridine for two key reasons:

  • Inductive Effect: The second nitrogen atom in the ring acts as an electron-withdrawing group, reducing the electron density and basicity of the other.[10][11]

  • Tautomerism: In the dominant thione form, one nitrogen is protonated (N-H), making it non-nucleophilic, while the other's lone pair is involved in resonance with the C=S bond.

While N-alkylation is rare, it can sometimes be forced under harsh conditions with highly reactive electrophiles, but S-alkylation remains the kinetically and thermodynamically preferred pathway.

Analysis of Electrophilic Sites

The π-deficient nature of the pyrimidine ring renders its carbon atoms susceptible to attack by strong nucleophiles.[11]

C4 and C6 Ring Carbons: Sites for SₙAr

The carbons at positions 4 and 6 are the most electron-deficient in the pyrimidine ring, analogous to the ortho and para positions of a nitrobenzene ring.[11] While the native molecule does not have a suitable leaving group at these positions, they are primed for electrophilic character. The true electrophilicity of the ring is unmasked when the C2-thiol is converted into a good leaving group.

Mechanism Insight: When the thiol at C2 is oxidized to a sulfone (-SO₂R), it becomes an excellent leaving group. This activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr). Strong nucleophiles, such as thiols (e.g., cysteine residues in proteins), can then attack the electrophilic C2 carbon, displacing the sulfone.[12] This strategy is a cornerstone of modern covalent drug design.

C2 Carbon (Thione Form)

In the thione tautomer, the C=S bond is polarized, with the C2 carbon bearing a partial positive charge (δ+). This carbon is an electrophilic center that can be attacked by strong nucleophiles. For instance, reactions with hydrazines can lead to the displacement of the thione group to form hydrazinopyrimidines.[13]

Summary of Reactive Sites & Computational Visualization

A Molecular Electrostatic Potential (MEP) map provides a powerful visual representation of the electronic landscape. Computational studies on similar pyrimidine-2-thiones consistently show a region of high negative potential (red/orange) around the sulfur atom, confirming its role as the primary nucleophilic center, and regions of positive potential (blue) around the ring protons and the N-H proton, with the ring carbons being electron-deficient.[14][15]

Caption: Key reactive sites on this compound.

SiteAtom(s)Reactivity TypeRequired Conditions / Comments
Exocyclic Sulfur SNucleophilic (Primary) Requires deprotonation with a base to form the highly reactive thiolate anion. Favored site for alkylation and arylation.[1][12]
Ring Nitrogens N1, N3Nucleophilic (Secondary)Significantly less reactive than sulfur. Lone pairs are less available due to inductive effects and resonance.
Ring Carbons C2, C4, C6Electrophilic (Primary) π-deficient ring is susceptible to SₙAr, especially at C2 when the thiol is converted to a good leaving group (e.g., sulfone).[10][12]
Propyl Group C atomsNon-reactiveGenerally inert to ionic reactions; potential for free-radical substitution under specific (e.g., photochemical) conditions.

Experimental Validation: Protocols & Workflows

The following protocols provide self-validating methodologies to probe the nucleophilic and electrophilic nature of this compound.

Protocol 1: S-Alkylation to Demonstrate Sulfur Nucleophilicity

This experiment validates the potent nucleophilicity of the sulfur atom via a classic S-alkylation reaction.

Workflow:

S_Alkylation_Workflow start Dissolve This compound in DMF add_base Add K₂CO₃ (Base) start->add_base stir1 Stir at RT (Deprotonation) add_base->stir1 add_alkyl Add Alkyl Halide (e.g., Iodomethane) stir1->add_alkyl stir2 Stir at RT (Reaction) add_alkyl->stir2 workup Aqueous Workup & Extraction stir2->workup purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze SNAr_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: SₙAr start Dissolve S-Alkyl Product (from Protocol 1) in DCM add_oxidant Add m-CPBA (Oxidant) at 0°C start->add_oxidant stir1 Stir and Warm to RT add_oxidant->stir1 workup1 Aqueous Workup & Purify stir1->workup1 sulfone Isolate 2-(Methylsulfonyl)- 5-propylpyrimidine workup1->sulfone dissolve_sulfone Dissolve Sulfone in Buffer (pH ~7) sulfone->dissolve_sulfone Proceed to SₙAr add_nuc Add Nucleophile (e.g., N-acetylcysteine) dissolve_sulfone->add_nuc stir2 Stir at RT add_nuc->stir2 analyze Analyze by LC-MS to Confirm Product stir2->analyze

Sources

The Pharmacological Versatility of Pyrimidine-2-thiol Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine-2-thiol Scaffold in Drug Discovery

The pyrimidine ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with significant biological activities.[1][2][3][4] As a privileged heterocyclic scaffold, its derivatives have been extensively explored, leading to the development of a wide array of therapeutic agents.[2][3] The introduction of a thiol group at the C2 position of the pyrimidine ring gives rise to pyrimidine-2-thiol derivatives, a class of compounds that has garnered considerable attention for its broad and potent pharmacological profile. This guide provides an in-depth technical exploration of the diverse biological activities of pyrimidine-2-thiol derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for harnessing the therapeutic promise of these versatile molecules.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine-2-thiol derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of cancer cell lines.[5][6][7][8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyrimidine-2-thiol derivatives are frequently attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit crucial enzymes involved in cancer progression.[10]

One of the primary mechanisms is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these derivatives can effectively halt the downstream signaling cascade that promotes endothelial cell proliferation and migration.

Furthermore, some derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins. This can involve the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10] Cell cycle arrest, another important anticancer mechanism, is also observed with some pyrimidine-2-thiol derivatives, often at the G2/M phase, thereby preventing cancer cell division.[10]

Anticancer Mechanism of Pyrimidine-2-thiol Derivatives cluster_0 Pyrimidine-2-thiol Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes P2T Pyrimidine-2-thiol Derivative VEGFR2 VEGFR-2 Kinase P2T->VEGFR2 Inhibition Apoptosis Apoptosis Induction (↑Bax, p53; ↓Bcl-2) P2T->Apoptosis Modulation CellCycle Cell Cycle Arrest (G2/M Phase) P2T->CellCycle Induction Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis CellDeath Cancer Cell Death Apoptosis->CellDeath Proliferation Inhibition of Proliferation CellCycle->Proliferation Antimicrobial Assay Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Compound Prepare Serial Dilutions of Pyrimidine-2-thiol Inoculation Inoculate Microtiter Plate Compound->Inoculation Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC Determine MIC (Visual Inspection) Incubation->MIC

Figure 2: Workflow for the broth microdilution antimicrobial assay.

Antiviral Activity: A Promising Frontier

The exploration of pyrimidine-2-thiol derivatives as antiviral agents is a rapidly evolving field. [14][15][16][17][18][19]Several studies have reported their potential to inhibit the replication of a variety of viruses.

Mechanism of Antiviral Action

The antiviral mechanisms of pyrimidine-2-thiol derivatives are diverse and can be virus-specific. One proposed mechanism involves the inhibition of viral enzymes that are crucial for replication. For instance, some derivatives may act as nucleoside analogues, interfering with viral DNA or RNA synthesis. [15]Another potential mechanism is the inhibition of viral entry into host cells. For example, some pyrimidine derivatives have been shown to bind to viral envelope proteins, preventing their fusion with the host cell membrane. [14]Furthermore, some compounds may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication. [16][17]

Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction Assay)

The cytopathic effect (CPE) reduction assay is a common method for screening compounds for antiviral activity. [20] 1. Cell Culture and Infection:

  • Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days.

2. Compound Treatment:

  • Simultaneously with or shortly after infection, add serial dilutions of the pyrimidine-2-thiol derivatives to the wells.

  • Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).

3. Incubation and CPE Observation:

  • Incubate the plate at the optimal temperature for viral replication.

  • Monitor the cells daily for the development of CPE using a microscope.

4. Quantification of Cell Viability:

  • When the virus control wells show approximately 80-90% CPE, quantify the cell viability in all wells using a method such as the MTT assay or neutral red uptake assay.

5. Data Analysis:

  • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

  • Determine the 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, and pyrimidine-2-thiol derivatives have shown promise as anti-inflammatory agents. [1][21]

Mechanism of Anti-inflammatory Action

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [10][22][23][24][25]COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Anti-inflammatory Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation P2T Pyrimidine-2-thiol Derivative P2T->COX2 Inhibition

Figure 3: Inhibition of the COX-2 pathway by pyrimidine-2-thiol derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds.

1. Animal Model:

  • Use adult male or female rats or mice of a specific strain.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

  • Administer the pyrimidine-2-thiol derivative orally or intraperitoneally at various doses.

  • Administer a vehicle control and a positive control (a known anti-inflammatory drug like indomethacin) to separate groups of animals.

3. Induction of Inflammation:

  • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The increase in paw volume is an indicator of the extent of inflammation.

5. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

  • A significant reduction in paw volume indicates anti-inflammatory activity.

Synthesis and Physicochemical Characterization

The synthesis of pyrimidine-2-thiol derivatives is typically achieved through a one-pot, three-component reaction involving a chalcone, thiourea, and a suitable base in an alcoholic solvent. [1][26][27]The chalcone itself is synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone. [21] The physicochemical characterization of the synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques employed include:

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition.

The physicochemical properties, such as solubility and lipophilicity, play a significant role in the biological activity of these compounds and are often evaluated to understand their pharmacokinetic and pharmacodynamic profiles. [28]

Conclusion and Future Perspectives

Pyrimidine-2-thiol derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to readily synthesize and modify the pyrimidine-2-thiol scaffold provides a valuable platform for medicinal chemists to optimize their potency, selectivity, and pharmacokinetic properties. [2][3][4][29] Future research in this area should focus on several key aspects. A deeper understanding of the molecular mechanisms underlying their diverse biological activities will be crucial for rational drug design. The exploration of novel derivatives with improved activity against drug-resistant cancer cells and microbial strains is of paramount importance. Furthermore, comprehensive in vivo studies are necessary to evaluate the efficacy and safety of the most promising candidates, paving the way for their potential clinical translation. The continued investigation of pyrimidine-2-thiol derivatives holds great promise for addressing some of the most pressing challenges in modern medicine.

References

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]
  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.).
  • Armstrong, J. F., Falgueyret, J. P., Ouellet, M., & Riendeau, D. (2005). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 52(2), 259–266. [Link]
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]
  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • Gierut, A., Słoczyńska, K., Pękala, E., & Waszkielewicz, A. M. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 25(17), 3939. [Link]
  • Papakonstantinou, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4158. [Link]
  • IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. (n.d.).
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug - Ashdin Publishing. (n.d.).
  • Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (n.d.).
  • The IC 50 (µg) of the new tested chemicals compounds against different tumor cell lines. - ResearchGate. (n.d.).
  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.).
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - NIH. (n.d.).
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (n.d.).
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. (n.d.).
  • MIC value against Gram-positive bacteria and fungi. The concentration... - ResearchGate. (n.d.).
  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 485-504. [Link]
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (n.d.).
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (n.d.).
  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 493-507. [Link]
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis - ResearchGate. (n.d.).
  • Nassar, I. F., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16867-16879. [Link]
  • In Vitro Antiviral Testing | IAR | USU. (n.d.).
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (n.d.).
  • The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - Semantic Scholar. (n.d.).
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Methodological & Application

The Guiding Hand: 5-Propylpyrimidine-2-thiol as a High-Affinity Capping Ligand for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Chemistry in Nanoparticle Functionality

In the rapidly evolving landscape of nanotechnology, the efficacy of a nanoparticle is not solely dictated by its size or composition but is critically dependent on its surface chemistry. Capping agents, the molecular architects of the nanoparticle surface, are pivotal in controlling growth, preventing aggregation, and imparting specific functionalities.[1] Among the diverse array of capping agents, sulfur-containing ligands, particularly thiols, have garnered significant attention due to their strong affinity for noble metal surfaces.[2] This application note provides a comprehensive guide to the use of 5-Propylpyrimidine-2-thiol as a versatile capping ligand for the synthesis of functionalized nanoparticles, with a particular focus on gold and silver nanoparticles.

The unique molecular structure of this compound, featuring a reactive thiol group and a functional pyrimidine ring, offers a dual advantage. The thiol group serves as a robust anchor to the nanoparticle surface, forming a stable covalent bond.[3] Concurrently, the pyrimidine moiety presents a platform for secondary functionalization, enabling the attachment of targeting ligands, therapeutic agents, or imaging probes. This makes this compound an exemplary candidate for applications in targeted drug delivery, diagnostics, and catalysis. This guide will provide detailed protocols for the synthesis and characterization of nanoparticles capped with this compound, alongside an in-depth discussion of the underlying scientific principles and potential applications.

Mechanism of Action: The Thiol-Metal Nanoparticle Interaction

The foundational principle behind the use of this compound as a capping agent lies in the strong, dative covalent bond formed between the sulfur atom of the thiol group and the metal atoms on the nanoparticle surface. This interaction is particularly pronounced with noble metals like gold and silver. Upon introduction of the thiol to the metal colloid, the thiol's proton is lost, and the resulting thiolate anion readily coordinates to the metal surface. This process is energetically favorable and results in the formation of a dense, self-assembled monolayer that passivates the nanoparticle surface, preventing uncontrolled growth and agglomeration.[2] The kinetics of this bond formation can take over an hour to reach completion.[3]

The pyrimidine ring of this compound, while not directly involved in the initial capping process, extends outwards from the nanoparticle surface. This orientation is crucial as it exposes the nitrogen atoms within the pyrimidine ring, which can be subsequently utilized for a variety of bioconjugation strategies. This inherent functionality of the pyrimidine scaffold has been widely explored in medicinal chemistry for the development of a broad spectrum of therapeutic agents.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from the well-established Brust-Schiffrin two-phase synthesis method, which allows for the preparation of highly stable, monodisperse AuNPs.[2]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Aqueous Gold Solution: Prepare a 30 mM solution of HAuCl₄·3H₂O in deionized water.

  • Preparation of Organic Phase: In a separate flask, dissolve this compound and TOAB in toluene. The molar ratio of Au:thiol:TOAB should be optimized but a starting point of 1:2:1 is recommended.

  • Phase Transfer: Combine the aqueous gold solution and the organic phase in a flask and stir vigorously for 30 minutes. The orange color of the aqueous phase will transfer to the organic phase, indicating the successful transfer of the gold salt.

  • Reduction: While stirring vigorously, add a freshly prepared, ice-cold solution of NaBH₄ (0.4 M in deionized water) dropwise to the organic phase. A rapid color change from orange to deep brown or ruby red will be observed, signifying the formation of AuNPs.

  • Purification: Continue stirring for at least 3 hours to ensure complete reaction. Separate the organic phase and reduce its volume using a rotary evaporator. Add an excess of ethanol to precipitate the capped AuNPs.

  • Washing: Centrifuge the mixture to pellet the AuNPs. Discard the supernatant and wash the pellet with ethanol multiple times to remove excess thiol and TOAB.

  • Final Product: Dry the purified AuNPs under vacuum. The resulting powder can be readily redispersed in nonpolar organic solvents.

Diagram of the Two-Phase Synthesis Workflow:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) cluster_reaction Reaction Vessel cluster_purification Purification Au_aq HAuCl₄ Solution Mixing Vigorous Stirring Au_aq->Mixing Thiol_org This compound Thiol_org->Mixing TOAB_org TOAB TOAB_org->Mixing Reduction Add NaBH₄ (aq) Mixing->Reduction Phase Transfer AuNPs_org Capped AuNPs in Toluene Reduction->AuNPs_org Evaporation Rotary Evaporation AuNPs_org->Evaporation Precipitation Add Ethanol Evaporation->Precipitation Centrifugation Centrifuge & Wash Precipitation->Centrifugation Final_Product Dried AuNP Powder Centrifugation->Final_Product

Caption: Workflow for the synthesis of this compound capped AuNPs.

Protocol 2: Synthesis of this compound Capped Silver Nanoparticles (AgNPs)

This protocol outlines a chemical reduction method for the synthesis of AgNPs with this compound as the capping agent.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Preparation of Silver Solution: Prepare a 1 mM solution of AgNO₃ in ethanol.

  • Addition of Capping Agent: To the silver nitrate solution, add an ethanolic solution of this compound. A molar ratio of Ag:thiol of 1:2 is a good starting point. Stir the solution for 1 hour.

  • Reduction: While stirring, add a freshly prepared, ice-cold solution of NaBH₄ (10 mM in deionized water) dropwise. The solution will turn from colorless to a yellowish-brown color, indicating the formation of AgNPs.

  • Stabilization: Continue stirring the solution for at least 2 hours at room temperature to ensure the stabilization of the nanoparticles.

  • Purification: The AgNP dispersion can be purified by repeated centrifugation and redispersion in ethanol to remove unreacted precursors.

Characterization of Capped Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and functionalization of the nanoparticles. The following table summarizes key characterization techniques and the expected outcomes.

Technique Purpose Expected Results for this compound Capped Nanoparticles
Transmission Electron Microscopy (TEM) To determine the size, shape, and morphology of the nanoparticles.Spherical nanoparticles with a narrow size distribution.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution in solution.A larger hydrodynamic diameter compared to the core size from TEM, indicating the presence of the capping layer.
Zeta Potential To assess the surface charge and colloidal stability of the nanoparticles.A negative zeta potential is expected due to the deprotonated thiol groups on the surface, indicating good colloidal stability.
UV-Visible Spectroscopy To confirm the formation of nanoparticles and monitor their stability.For AuNPs, a surface plasmon resonance (SPR) peak around 520 nm. For AgNPs, an SPR peak around 400 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the capping agent on the nanoparticle surface.Characteristic peaks corresponding to the C-S bond and the pyrimidine ring vibrations. The absence of the S-H stretching peak (around 2550 cm⁻¹) indicates successful bonding to the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.Presence of S 2p peaks confirming the binding of the thiol to the metal surface.

Applications in Drug Development and Research

The unique properties of this compound capped nanoparticles open up a wide range of applications in the biomedical field.

  • Targeted Drug Delivery: The pyrimidine ring can be further functionalized with targeting moieties such as antibodies or peptides to direct the nanoparticles to specific cells or tissues.[5][6] The nanoparticle core can be loaded with therapeutic agents, which are then released at the target site, enhancing therapeutic efficacy and reducing systemic toxicity.[7]

  • Bioimaging: By conjugating fluorescent dyes or contrast agents to the pyrimidine ring, these nanoparticles can be used as probes for various imaging modalities, including fluorescence microscopy and magnetic resonance imaging (MRI).

  • Biosensing: The functionalized nanoparticles can be employed in the development of highly sensitive and specific biosensors.[8] For instance, they can be used to detect specific biomarkers for early disease diagnosis.

Diagram of a Functionalized Nanoparticle for Drug Delivery:

G cluster_NP Nanoparticle System cluster_ligand cluster_functionalization NP_Core NP Core (Au or Ag) Ligand 5-Propylpyrimidine- 2-thiol NP_Core->Ligand Thiol-Metal Bond Targeting Targeting Ligand Ligand->Targeting Bioconjugation Drug Therapeutic Drug Ligand->Drug Payload Attachment

Caption: Schematic of a this compound capped nanoparticle functionalized for targeted drug delivery.

Conclusion

This compound is a highly effective and versatile capping ligand for the synthesis of functionalized gold and silver nanoparticles. Its strong binding to the nanoparticle surface ensures high stability, while the pyrimidine ring provides a readily accessible handle for further chemical modification. The detailed protocols and characterization guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to harness the potential of these advanced nanomaterials for a wide range of biomedical applications. The ability to precisely control the surface chemistry of nanoparticles is paramount, and this compound offers an elegant and efficient solution to this critical challenge.

References

  • Synthesis and Characterization of Functionalized Chitosan Nanoparticles with Pyrimidine Derivative for Enhancing Ion Sorption and Application for Removal of Contaminants. (n.d.). National Institutes of Health.
  • Synthesis and evaluation of PEGylated amino pyrimidines coated on gold and silver nanoparticles as drug delivery system for anticancer activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • (PDF) Synthesis and Characterization of Functionalized Chitosan Nanoparticles with Pyrimidine Derivative for Enhancing Ion Sorption and Application for Removal of Contaminants. (2025, October 14). ResearchGate.
  • Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy. (n.d.). PubMed Central.
  • How Fast Can Thiols Bind to the Gold Nanoparticle Surface? (n.d.). PubMed.
  • Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors. (n.d.). PubMed.
  • Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. (n.d.). Royal Society of Chemistry.
  • Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors. (2022, August 26). National Institutes of Health.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020, July 30). National Institutes of Health.
  • Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. (n.d.). PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
  • The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. (2019, March 28). (n.d.).
  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. (2020, November 23). National Institutes of Health.
  • Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. (2022, January 31). Frontiers.
  • Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. (n.d.). MDPI.
  • The Effect of the Capping Agents of Nanoparticles on Their Redox Potential. (n.d.). PubMed Central.
  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. (n.d.). SciSpace.

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Synthesis of Novel Anticancer Agents from 5-Propylpyrimidine-2-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several clinically approved anticancer drugs.[1][2] The inherent biological significance of pyrimidines, being fundamental components of nucleic acids, makes their derivatives prime candidates for interfering with cellular processes critical to cancer cell proliferation and survival.[3] Among the vast library of pyrimidine analogs, 2-thioxopyrimidines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent antitumor properties.[4]

This guide provides a comprehensive overview of the synthesis and preliminary biological evaluation of novel anticancer agents derived from the versatile starting material, 5-Propylpyrimidine-2-thiol. We will delve into the strategic chemical modifications of this scaffold, providing detailed, step-by-step protocols for the synthesis of key derivatives. Furthermore, we will outline the standard methodologies for assessing their in vitro anticancer activity, supported by illustrative data and mechanistic insights.

Strategic Approaches to Derivatization

The synthetic exploration of this compound as a precursor for anticancer agents primarily focuses on two key reactive sites: the thiol group at the C2 position and the potential for cyclocondensation reactions to form fused heterocyclic systems.

S-Alkylation: Introducing Diverse Functionalities

The nucleophilic thiol group at the C2 position is readily susceptible to alkylation, providing a straightforward and efficient method for introducing a wide array of substituents. This approach allows for the systematic investigation of structure-activity relationships (SAR) by varying the nature of the appended moieties.

Protocol 1: Synthesis of S-Substituted this compound Derivatives

This protocol details the general procedure for the S-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., 2-chloro-N-phenylacetamide, ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired S-substituted this compound derivative.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the thiol group. For less reactive alkyl halides, a stronger base like sodium hydride may be employed.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the cation and leaving the nucleophilic thiolate anion relatively free.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Synthesis of Fused Thiazolo[3,2-a]pyrimidine Systems

The formation of fused heterocyclic systems can significantly enhance the biological activity of the parent pyrimidine scaffold. Thiazolo[3,2-a]pyrimidines, in particular, have demonstrated promising anticancer properties.[5][6][7][8][9][10] This is typically achieved through the reaction of the pyrimidine-2-thiol with α-halocarbonyl compounds, leading to a cyclocondensation reaction.

Protocol 2: Synthesis of 5-Propyl-thiazolo[3,2-a]pyrimidin-5-one Derivatives

This protocol describes the synthesis of a fused thiazolo[3,2-a]pyrimidin-5-one ring system from this compound.

Materials:

  • This compound

  • Ethyl 2-chloroacetoacetate or other α-halo-β-ketoesters

  • Anhydrous ethanol

  • Sodium ethoxide (NaOEt) or another suitable base

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and stir until a clear solution is obtained.

  • Add the α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) (1.0 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-Propyl-thiazolo[3,2-a]pyrimidin-5-one derivative.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide acts as a base to deprotonate the thiol and also to catalyze the subsequent intramolecular cyclization.

  • Reflux: The elevated temperature is necessary to drive the cyclocondensation reaction to completion.

  • Neutralization: Acetic acid is used to neutralize the excess base and precipitate the final product.

Biological Evaluation: Assessing Anticancer Activity

The newly synthesized compounds are evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines to determine their potential as anticancer agents. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized pyrimidine derivatives

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control (Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Mechanistic Insights

The results of the in vitro cytotoxicity assays are typically presented in a tabular format, allowing for easy comparison of the anticancer activity of the different derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Synthesized this compound Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
This compound >100>100>100
Derivative 1a (S-alkylated) 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Derivative 1b (S-alkylated) 8.7 ± 0.912.4 ± 1.39.8 ± 1.1
Derivative 2a (Fused) 5.4 ± 0.67.8 ± 0.86.1 ± 0.7
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± SD from three independent experiments.

The data in Table 1 illustrates a common trend where derivatization of the parent this compound leads to a significant increase in anticancer activity. Fused heterocyclic systems often exhibit enhanced potency compared to their S-alkylated counterparts.

Visualizing the Synthetic and Biological Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start This compound s_alkylation S-Alkylation (Protocol 1) start->s_alkylation cyclocondensation Cyclocondensation (Protocol 2) start->cyclocondensation s_derivatives S-Substituted Derivatives s_alkylation->s_derivatives fused_derivatives Fused Thiazolo[3,2-a]pyrimidines cyclocondensation->fused_derivatives cytotoxicity In Vitro Cytotoxicity (MTT Assay - Protocol 3) s_derivatives->cytotoxicity fused_derivatives->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Induction ic50->apoptosis lead_compound Lead Compound Identification apoptosis->lead_compound

Caption: Workflow for the synthesis and evaluation of anticancer agents.

Potential Mechanism of Action: Induction of Apoptosis

Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][3][11][12][13] This is a highly regulated process that plays a crucial role in eliminating damaged or unwanted cells. The induction of apoptosis by the synthesized compounds can be investigated using techniques such as flow cytometry analysis of Annexin V-FITC/Propidium Iodide stained cells.

G cluster_pathway Apoptotic Signaling Pathway compound Pyrimidine Derivative cell Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) cell->bcl2 Inhibits bax Bax (Pro-apoptotic) (Upregulation) cell->bax Activates caspases Caspase Activation (Caspase-3, -9) bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential apoptotic pathway induced by pyrimidine derivatives.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel pyrimidine derivatives with potential anticancer activity. The synthetic strategies of S-alkylation and the formation of fused thiazolo[3,2-a]pyrimidine systems offer a robust platform for generating a diverse library of compounds for biological screening. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. Further investigations into the structure-activity relationships and the elucidation of their precise mechanisms of action will be crucial in the development of new and effective anticancer agents.

References

  • Al-Ostath, A., et al. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. PMC. [Link]
  • Biernasiuk, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • Bondock, S., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • El-Sayed, N. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC. [Link]
  • Jia, Y., et al. (2014). Synthesis and antitumor activities of some 5H-thiazolo[3,2-a]pyrimidine derivatives.
  • Mineeva, I., et al. (2021). Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
  • Mosa, F. A., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC. [Link]
  • Muraszka, J., et al. (2022). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
  • Papakyriakou, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
  • Patel, R., et al. (2022).
  • Ragab, F. A., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. PMC. [Link]
  • Seliem, I. A., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]
  • Senthilkumar, P., et al. (2013). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Indian Academy of Sciences. [Link]
  • Sharma, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]
  • Sondhi, S. M., et al. (2005).

Sources

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds Utilizing 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 5-Propylpyrimidine-2-thiol in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, pyrimidine derivatives have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The pyrimidine-2-thiol moiety, in particular, serves as a versatile pharmacophore, with its derivatives demonstrating potent antimicrobial efficacy.[4][5] This application note focuses on the strategic use of this compound in the synthesis of novel antimicrobial compounds. The introduction of a propyl group at the 5-position of the pyrimidine ring offers a unique lipophilic characteristic that can be exploited to enhance membrane permeability and target engagement within microbial cells.

This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of compounds derived from this compound. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective antimicrobial agents. The protocols and insights presented herein are grounded in established synthetic methodologies and aim to provide a robust framework for the exploration of this promising class of compounds.

Synthetic Strategy: A Modular Approach to Novel this compound Derivatives

The synthesis of this compound derivatives is most effectively achieved through a cyclocondensation reaction, a cornerstone of heterocyclic chemistry. The Biginelli reaction and its variations provide a reliable and versatile platform for the one-pot synthesis of dihydropyrimidinones and their thione analogues.[2][5][6] The core principle involves the acid-catalyzed condensation of a β-dicarbonyl compound (or its synthetic equivalent), an aldehyde, and thiourea.

To introduce the desired 5-propyl substituent, a strategic choice of the β-dicarbonyl component is paramount. A plausible and efficient precursor is an α,β-unsaturated ketone, specifically a chalcone, bearing a propyl group at the α-position relative to the carbonyl group.

A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrimidine Ring Formation (Cyclocondensation) cluster_2 Step 3: (Optional) S-Alkylation Benzaldehyde Benzaldehyde Chalcone 1-Phenyl-2-propylbut-2-en-1-one Benzaldehyde->Chalcone Base (e.g., NaOH or KOH) 2-Propyl-ethan-1-one Pentan-2-one 2-Propyl-ethan-1-one->Chalcone Thiourea Thiourea 5-Propylpyrimidine-2-thiol_Derivative 4-Methyl-6-phenyl-5-propylpyrimidine-2-thiol Chalcone->5-Propylpyrimidine-2-thiol_Derivative Base (e.g., KOH) in Ethanol, Reflux Thiourea->5-Propylpyrimidine-2-thiol_Derivative Alkyl_Halide R-X (e.g., Alkyl Halide) S-Alkylated_Product 2-(Alkylthio)-4-methyl-6-phenyl-5-propylpyrimidine 5-Propylpyrimidine-2-thiol_Derivative->S-Alkylated_Product Base (e.g., K2CO3) in DMF Alkyl_Halide->S-Alkylated_Product

Figure 1: General synthetic workflow for this compound derivatives.

This modular approach allows for the facile introduction of diversity at various positions of the pyrimidine scaffold. By varying the starting aldehyde and ketone, a library of analogues can be generated for structure-activity relationship (SAR) studies. Furthermore, the reactive thiol group provides a handle for subsequent modifications, such as S-alkylation, to further explore the chemical space and optimize antimicrobial activity.

Detailed Experimental Protocol: Synthesis of 4-Methyl-6-phenyl-5-propylpyrimidine-2-thiol

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative this compound derivative.

Part 1: Synthesis of (E)-1-phenyl-2-propylbut-2-en-1-one (Chalcone Intermediate)

This step involves a Claisen-Schmidt condensation between benzaldehyde and pentan-2-one.

Materials:

  • Benzaldehyde

  • Pentan-2-one

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (0.05 mol) in a mixture of water (20 mL) and ethanol (15 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • To the cooled solution, add pentan-2-one (0.05 mol) dropwise with continuous stirring.

  • After 15 minutes, add benzaldehyde (0.05 mol) dropwise, ensuring the temperature remains below 10 °C.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure chalcone.

Part 2: Synthesis of 4-Methyl-6-phenyl-5-propylpyrimidine-2-thiol

This step involves the cyclocondensation of the synthesized chalcone with thiourea.

Materials:

  • (E)-1-phenyl-2-propylbut-2-en-1-one (from Part 1)

  • Thiourea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (0.01 mol) and thiourea (0.015 mol) in ethanol (30 mL).

  • Add a solution of potassium hydroxide (0.02 mol) in ethanol (10 mL) to the mixture.

  • Reflux the reaction mixture for 8-10 hours with constant stirring. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the mixture with glacial acetic acid until a precipitate is formed.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 4-methyl-6-phenyl-5-propylpyrimidine-2-thiol.

Antimicrobial Activity Profile

The antimicrobial potential of this compound derivatives is a key aspect of their therapeutic promise. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative compound against a panel of clinically relevant microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-Methyl-6-phenyl-5-propylpyrimidine-2-thiolStaphylococcus aureus (ATCC 29213)16Vancomycin1
Bacillus subtilis (ATCC 6633)8Ciprofloxacin0.5
Escherichia coli (ATCC 25922)32Ciprofloxacin0.25
Pseudomonas aeruginosa (ATCC 27853)64Ciprofloxacin1
Candida albicans (ATCC 90028)32Fluconazole2

Table 1: In vitro antimicrobial activity of a representative this compound derivative.

The data indicates that this compound derivatives exhibit promising activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi. The presence of the propyl group likely contributes to the observed activity by enhancing the lipophilicity of the molecule, thereby facilitating its passage across the microbial cell membrane. Further SAR studies, involving modifications at the 4 and 6 positions, are warranted to optimize the antimicrobial spectrum and potency.

Mechanism of Action: Targeting Bacterial Cell Division

The antimicrobial activity of pyrimidine-2-thiol derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. A growing body of evidence suggests that these compounds may target the bacterial cell division machinery.[7][8]

Mechanism_of_Action Pyrimidine_Thiol This compound Derivative Pyrimidine_Thiol->Inhibition FtsZ_Protein FtsZ Protein GTP_Binding GTP Binding FtsZ_Protein->GTP_Binding Polymerization FtsZ Polymerization GTP_Binding->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Inhibition->Polymerization

Figure 2: Proposed mechanism of action of this compound derivatives.

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial bacterial cytoskeletal protein that polymerizes at the mid-cell to form the Z-ring, a structure essential for initiating cell division.[7] Pyrimidine-2-thiol derivatives have been shown to inhibit the polymerization of FtsZ, thereby disrupting Z-ring formation and ultimately leading to the cessation of bacterial cell division and cell death.[7][8] The 5-propyl group may enhance the binding affinity of the compound to the hydrophobic pockets of the FtsZ protein, contributing to its inhibitory effect.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of its derivatives, coupled with their encouraging antimicrobial activity and a well-defined mechanism of action, makes this class of compounds an attractive area for further investigation.

Future research efforts should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of this compound derivatives with diverse substitutions at the 4 and 6 positions to establish a comprehensive SAR.

  • In-depth mechanistic studies: Elucidating the precise binding interactions with the FtsZ protein through techniques such as X-ray crystallography and computational modeling.

  • Evaluation against resistant strains: Testing the efficacy of these compounds against multidrug-resistant clinical isolates to assess their potential to overcome existing resistance mechanisms.

  • In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of lead compounds in animal models of infection.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives as a new class of antimicrobial agents can be realized.

References

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • Synthesis of certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. BMC Chemistry. [Link]
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. [Link]
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]
  • how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one?. Chemistry Stack Exchange. [Link]
  • Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds.
  • "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. TÜBİTAK Academic Journals. [Link]
  • Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.

Sources

Application Note: A Robust and Versatile Protocol for the Synthesis of 5-Propylpyrimidine-2-thiol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-propylpyrimidine-2-thiol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrimidine-2-thiols are recognized scaffolds in a multitude of pharmacologically active agents, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory activities.[1][2][3][4] The introduction of a 5-propyl substituent offers a key vector for modulating lipophilicity and steric interactions, enabling fine-tuning of the molecule's biological profile. This guide details a reliable two-step synthetic procedure, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a base-catalyzed cyclocondensation with thiourea. We provide in-depth procedural details, mechanistic insights, characterization protocols, and troubleshooting advice to empower researchers in the synthesis of novel derivatives for screening and drug development pipelines.

Introduction and Strategic Overview

The pyrimidine core is a cornerstone of numerous biologically vital molecules, including the nucleobases of DNA and RNA.[3][5] Its synthetic derivatives, particularly those functionalized with a thiol group at the C2 position, have garnered substantial attention due to their versatile biological activities.[6][7] The strategic synthesis of these compounds often relies on multicomponent reactions, which are prized for their efficiency, atom economy, and the ability to rapidly generate molecular diversity from simple precursors.[8][9]

The protocol described herein employs a robust and widely adopted strategy: the reaction of an α,β-unsaturated ketone (chalcone) with thiourea.[1][10] This approach offers two primary advantages:

  • Modularity: A diverse library of final products can be accessed by simply varying the aromatic aldehyde used in the initial step, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Causality and Control: The two-step process allows for the isolation and purification of the chalcone intermediate, ensuring a clean and high-yielding subsequent cyclization. The base-catalyzed mechanism is well-understood, providing predictable outcomes.

The overall synthetic pathway is visualized below.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation A Aromatic Aldehyde C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C B 2-Pentanone B->C C_ref Chalcone Intermediate D Thiourea E This compound Derivative D->E C_ref->E cat1 NaOH (aq) Ethanol, RT cat1->C cat2 NaOH Ethanol, Reflux cat2->E

Figure 1: General workflow for the two-step synthesis of this compound derivatives.

Materials and Equipment

Reagents and Solvents
  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde), ≥98% purity

  • 2-Pentanone, ≥99% purity

  • Thiourea, ≥99% purity

  • Sodium Hydroxide (NaOH), pellets, ≥97% purity

  • Ethanol (Absolute), ACS Grade

  • Ethyl Acetate, ACS Grade

  • Hexane, ACS Grade

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC Plates (Silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Stir bars

  • Glass funnels and Büchner funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware and consumables

  • Analytical balance

  • UV lamp for TLC visualization

Detailed Experimental Protocol

This protocol details the synthesis of 4-(4-chlorophenyl)-6-methyl-5-propyl-3,4-dihydropyrimidine-2(1H)-thione as a representative example.

G start Start step1 Step 1: Dissolve 4-Chlorobenzaldehyde & 2-Pentanone in Ethanol start->step1 step2 Add NaOH solution dropwise at RT step1->step2 step3 Stir for 12-18h. Monitor via TLC step2->step3 step4 Pour into ice water. Filter & Wash Precipitate step3->step4 step5 Purify Chalcone by Recrystallization (Ethanol) step4->step5 step6 Step 2: Reflux Chalcone, Thiourea & NaOH in Ethanol step5->step6 step7 Monitor via TLC (approx. 12-15h) step6->step7 step8 Cool and pour into ice water. Acidify with HCl step7->step8 step9 Filter, Wash with cold water, and Dry crude product step8->step9 step10 Purify by Recrystallization (Ethyl Acetate) step9->step10 end Characterize Final Product step10->end

Sources

Application Notes & Protocols: 5-Propylpyrimidine-2-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the 5-Propylpyrimidine-2-thiol Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as an elite heterocyclic motif, integral to the structure of nucleic acids and a multitude of clinically approved therapeutics.[1] Its derivatives are known to readily interact with a wide array of biological targets, demonstrating activities from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][2] Within this privileged class, pyrimidine-2-thiols represent a particularly versatile subclass. The thiol group at the 2-position, existing in a tautomeric equilibrium with its thione form, serves as a highly reactive and modifiable handle.[3] This allows medicinal chemists to generate extensive libraries of novel molecules through straightforward synthetic transformations, primarily S-alkylation and cyclization reactions.[3]

This guide focuses on This compound (CAS 52767-84-7) , a specific analogue that combines the reactive pyrimidine-2-thiol core with a 5-propyl substituent. The introduction of the propyl group is a strategic design choice; it moderately increases the molecule's lipophilicity, a critical parameter that can enhance membrane permeability, improve oral bioavailability, and facilitate stronger binding interactions within hydrophobic pockets of target proteins. While not extensively studied as a final drug product, its true value lies in its application as a foundational building block—a scaffold—for the synthesis of more complex and potent therapeutic agents.[4][5] These application notes provide a comprehensive overview of its synthesis, derivatization, and subsequent evaluation in relevant biological assays, offering researchers a practical guide to leveraging this scaffold in drug development programs.

II. Chemical Profile and Foundational Synthesis

A thorough understanding of the starting material is paramount. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 52767-84-7[4][5][6]
Molecular Formula C₇H₁₀N₂S[4][5]
Molecular Weight 154.23 g/mol [4][5]
Appearance Off-white to pale yellow solidN/A
Melting Point 207-211 °C[5]
Protocol 1: Synthesis of this compound via Cyclocondensation

The most efficient and widely adopted method for synthesizing 4,5,6-unsubstituted or substituted pyrimidine-2-thiols is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and thiourea.[2][7] This protocol details the synthesis of the 5-propyl derivative.

Causality and Rationale: This [3+3] cyclization approach is favored for its operational simplicity, high convergence, and the ready availability of starting materials. Thiourea provides the N-C-N backbone and the sulfur atom, while the 1,3-dielectrophile provides the remaining three carbon atoms of the pyrimidine ring. The reaction is typically base-catalyzed to deprotonate the thiourea, enhancing its nucleophilicity.

G cluster_0 Synthesis Workflow start Starting Materials: - 2-Propylmalondialdehyde - Thiourea - Sodium Ethoxide/Ethanol reaction Reaction Vessel: - Reflux at 80°C for 4-6h - Monitor by TLC start->reaction workup Aqueous Workup: - Cool to RT - Neutralize with Acetic Acid - Precipitate forms reaction->workup filtration Isolation: - Vacuum Filtration - Wash with cold water workup->filtration purification Purification: - Recrystallization from Ethanol/Water filtration->purification product Final Product: - this compound - Characterize (NMR, MS, IR) purification->product

Caption: Workflow for the synthesis and purification of this compound.

Materials:

  • 2-Propylmalondialdehyde (or its diethyl acetal precursor, which can be hydrolyzed in situ)

  • Thiourea

  • Sodium Ethoxide (NaOEt)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Argon).

  • Addition of Reagents: To the stirred solution, add thiourea (1.0 equivalent). Allow it to dissolve completely. Subsequently, add 2-propylmalondialdehyde (1.0 equivalent) dropwise.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Cool the mixture to room temperature. Carefully neutralize the solution by adding glacial acetic acid dropwise until pH ~7. A precipitate will form.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The characteristic thiol/thione proton in NMR is often broad and may be exchangeable with D₂O.

III. Core Application: A Scaffold for Chemical Diversification

The primary utility of this compound in medicinal chemistry is its role as a versatile intermediate. The thiol group is a potent nucleophile, making it an ideal site for introducing a wide variety of substituents to explore the chemical space around the pyrimidine core.

Protocol 2: S-Alkylation for Chemical Library Generation

S-alkylation is the most common modification, reacting the thiol with an electrophile (typically an alkyl or benzyl halide) to form a thioether linkage. This is a robust and high-yielding reaction suitable for parallel synthesis to create a library of analogues for screening.[3]

Causality and Rationale: This is a classic Sₙ2 reaction. A mild base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-S bond. Acetone or DMF are excellent polar aprotic solvents for this transformation, as they solvate the cation but not the nucleophile, accelerating the reaction rate.

G cluster_conditions Reaction Conditions reactant1 This compound plus1 + product 2-(Alkylthio)-5-propylpyrimidine reactant1->product reactant2 Alkyl Halide (R-X) reactant2->product condition1 Base (K₂CO₃) condition2 Solvent (Acetone/DMF) G cluster_workflow Screening Cascade for Anticancer Activity synthesis Synthesize Library of This compound Derivatives (Protocol 2) primary_screen Primary Screen: Cell Viability Assay (MTT) (e.g., MCF-7, DU-145 cells) synthesis->primary_screen Test compounds hit_id Identify 'Hits' (Compounds with IC₅₀ < 10 µM) primary_screen->hit_id Analyze dose-response secondary_screen Secondary Screen: Mechanism of Action (e.g., CDK-1 Kinase Assay) hit_id->secondary_screen Elucidate target lead_compound Identify 'Lead Compound' (Potent & Selective Inhibitor) secondary_screen->lead_compound Confirm mechanism

Sources

Application Notes and Protocols for 5-Propylpyrimidine-2-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine-2-thiol Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the core of nucleobases and a plethora of therapeutic agents.[1] The introduction of a thiol group at the 2-position, particularly in conjunction with other functionalization, as in 5-Propylpyrimidine-2-thiol, creates a molecule of significant synthetic utility. This compound exists in a tautomeric equilibrium with its thione form, 5-propyl-1H-pyrimidine-2-thione, which often predominates. The true value of this scaffold lies in the reactivity of the sulfur atom, which serves as a versatile nucleophilic handle for the construction of more complex molecular architectures.[1] Derivatives of pyrimidine-2-thiol have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive targets in drug discovery.[1][2]

This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with detailed protocols designed for researchers in organic synthesis and drug development.

Safety Precautions and Handling

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. The container should be tightly sealed.

Synthesis of the this compound Core

The most direct and common method for synthesizing the this compound scaffold is through a Biginelli-like condensation reaction. This one-pot, three-component reaction offers an efficient route to the closely related and often isolated tautomer, 6-propyl-2-thiouracil (5-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one).

Protocol 1: Synthesis of 6-Propyl-2-thiouracil

This protocol is adapted from the established synthesis of propylthiouracil.[3]

Reaction Scheme:

Synthesis_of_6_Propyl_2_thiouracil reagents Ethyl butyroacetate + Thiourea product 6-Propyl-2-thiouracil reagents->product 1. Sodium ethoxide 2. Acidification

Caption: Biginelli-like condensation for the synthesis of 6-Propyl-2-thiouracil.

Materials:

  • Ethyl butyroacetate

  • Thiourea

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add thiourea and stir until it is fully dissolved.

  • Add ethyl butyroacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. A precipitate will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield 6-propyl-2-thiouracil as a white to off-white solid.

Characterization of this compound

The characterization of this compound is crucial for confirming its identity and purity. Due to the thione-thiol tautomerism, spectral data will reflect the presence of both forms, with the thione typically being the major species in the solid state and in many solvents.

Tautomerism:

Tautomerism Thione 5-Propyl-1H-pyrimidine-2-thione Thiol This compound Thione->Thiol

Caption: Thione-thiol tautomerism of this compound.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features Interpretation
¹H NMR δ 0.9-1.0 (t, 3H), 1.5-1.7 (m, 2H), 2.3-2.5 (t, 2H), 8.0-8.2 (s, 2H), 12.0-13.0 (br s, 1H)Propyl group protons (triplet for CH₃, multiplet for middle CH₂, triplet for CH₂ adjacent to the ring), pyrimidine ring protons, and the acidic N-H proton of the thione tautomer. The S-H proton of the thiol tautomer may be a broad singlet at a different chemical shift.
¹³C NMR δ 13-14 (CH₃), 22-24 (CH₂), 30-32 (CH₂), 115-120 (C5), 140-145 (C4, C6), 175-180 (C2, thione)Propyl group carbons, pyrimidine ring carbons, with the C2 carbon of the thione tautomer being significantly downfield.
IR (cm⁻¹) 3100-3000 (N-H stretch), 2960-2850 (C-H stretch), 2600-2550 (S-H stretch, weak), 1650-1600 (C=C, C=N stretch), 1200-1100 (C=S stretch)Presence of N-H (thione), C-H (propyl and ring), and potentially a weak S-H (thiol) stretch. The C=S stretch is also a key indicator of the thione form.[4][5]
Mass Spec (EI) M⁺ peak at m/z = 154.06Molecular ion peak corresponding to the molecular formula C₇H₁₀N₂S.

Key Applications in Organic Synthesis: S-Alkylation

The primary utility of this compound in organic synthesis is as a nucleophile in S-alkylation reactions. The deprotonated thiol (thiolate) is a soft nucleophile that readily reacts with various electrophiles, such as alkyl halides, to form stable thioether linkages.[6]

Protocol 2: General Procedure for S-Alkylation of this compound

This protocol provides a general method for the S-alkylation of this compound with an alkyl halide.

Workflow for S-Alkylation:

S_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve this compound in a polar aprotic solvent (e.g., DMF) B Add a base (e.g., K₂CO₃ or NaH) to generate the thiolate A->B C Add the alkyl halide dropwise B->C D Stir at room temperature or with gentle heating C->D E Monitor reaction by TLC D->E F Quench with water and extract with an organic solvent (e.g., ethyl acetate) E->F G Dry the organic layer (e.g., over Na₂SO₄) F->G H Concentrate under reduced pressure G->H I Purify by column chromatography or recrystallization H->I

Sources

5-Propylpyrimidine-2-thiol: A Versatile Synthon for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine-2-thiol Moiety

In the landscape of medicinal chemistry and materials science, the pyrimidine core stands as a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. When functionalized with a thiol group at the 2-position, the resulting pyrimidine-2-thiol scaffold transforms into a highly versatile and reactive building block for the synthesis of a diverse array of fused and substituted heterocyclic compounds. The introduction of a propyl group at the 5-position further modulates the lipophilicity and steric profile of the molecule, offering a valuable tool for fine-tuning the physicochemical and pharmacological properties of its derivatives.

This comprehensive guide provides an in-depth exploration of 5-propylpyrimidine-2-thiol as a key intermediate in heterocyclic synthesis. We will delve into its synthesis, elucidate its reactivity, and provide detailed, field-proven protocols for its application in the construction of novel molecular architectures with potential therapeutic and industrial relevance. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical attributes of this powerful building block.

Physicochemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is a critical determinant of its reactivity, influencing its behavior as both a nucleophile and an electrophile precursor.

PropertyValue
Molecular FormulaC₇H₁₀N₂S
Molecular Weight154.23 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, ethanol)

The thiol-thione tautomerism is influenced by factors such as the solvent, pH, and temperature. In many reactions, the thione form predominates, with the sulfur atom acting as a potent nucleophile.

Core Synthesis of this compound

The synthesis of this compound can be achieved through the well-established cyclocondensation reaction between a β-dicarbonyl compound and thiourea. This approach offers a straightforward and efficient route to the pyrimidine core.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_5_Propylpyrimidine_2_thiol reagent1 2-Propylmalondialdehyde reaction + reagent1->reaction reagent2 Thiourea reagent2->reaction product This compound reaction->product NaOEt, EtOH, Reflux

A representative synthesis of this compound.

Materials:

  • 2-Propylmalondialdehyde (or its diethyl acetal precursor)

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add thiourea (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and formation of the sodium salt of thiourea.

  • Add 2-propylmalondialdehyde (1.0 eq) dropwise to the reaction mixture. If using the diethyl acetal, a preliminary hydrolysis step with dilute acid is required.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl to pH ~6-7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The spectroscopic data will be consistent with the structure of this compound, showing characteristic peaks for the propyl group, the pyrimidine ring protons, and the thiol/thione group.

Application in Heterocyclic Synthesis: Key Protocols

The nucleophilic sulfur atom and the nitrogen atoms of the pyrimidine ring in this compound provide multiple reactive sites for the construction of fused heterocyclic systems. The following protocols detail the synthesis of important classes of heterocyclic compounds.

Protocol 2: Synthesis of S-Alkylated Derivatives

S-alkylation is a fundamental transformation of this compound, providing a versatile entry point to a wide range of derivatives and serving as a precursor for subsequent cyclization reactions.

Reaction Scheme:

S_Alkylation start This compound reaction + start->reaction reagent R-X (Alkyl halide) reagent->reaction product 2-(Alkylthio)-5-propylpyrimidine reaction->product Base (e.g., K₂CO₃), Solvent (e.g., DMF)

General scheme for S-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromoacetate, chloroacetonitrile)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (50-60 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkylthio)-5-propylpyrimidine.

Protocol 3: Synthesis of Thiazolo[3,2-a]pyrimidines

The reaction of this compound with α-haloketones or α-haloesters followed by intramolecular cyclization is a classic and efficient method for the synthesis of the medicinally important thiazolo[3,2-a]pyrimidine scaffold.

Reaction Workflow:

Thiazolopyrimidine_Synthesis start This compound step1 S-Alkylation (Protocol 2) start->step1 intermediate 2-(Ketoalkylthio)-5-propylpyrimidine step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Thiazolo[3,2-a]pyrimidine Derivative step2->product

Workflow for the synthesis of thiazolo[3,2-a]pyrimidines.

Materials:

  • This compound

  • α-Bromoacetophenone (or other α-haloketones)

  • Ethanol

  • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

Procedure:

  • S-Alkylation: Reflux a mixture of this compound (1.0 eq) and α-bromoacetophenone (1.0 eq) in ethanol for 3-5 hours. The intermediate 2-(2-oxo-2-phenylethylthio)-5-propylpyrimidine can be isolated or used directly in the next step.

  • Cyclization: After cooling, remove the ethanol in vacuo. To the residue, add polyphosphoric acid and heat the mixture at 100-120 °C for 1-2 hours.

  • Pour the hot reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolo[3,2-a]pyrimidine derivative.

Protocol 4: Synthesis of Pyrazolo[3,4-d]pyrimidines and 1,2,4-Triazolo[4,3-a]pyrimidines

The reaction with hydrazine hydrate opens a pathway to nitrogen-rich heterocyclic systems. By first converting the thiol to a more reactive leaving group (e.g., methylthio), subsequent nucleophilic substitution with hydrazine provides a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines and 1,2,4-triazolo[4,3-a]pyrimidines.

Reaction Pathway:

Hydrazine_Reactions cluster_products Cyclization Pathways start 2-(Methylthio)-5-propylpyrimidine intermediate 2-Hydrazinyl-5-propylpyrimidine start->intermediate + Hydrazine Hydrate reagent Hydrazine Hydrate product1 1,2,4-Triazolo[4,3-a]pyrimidine intermediate->product1 + Formic Acid product2 Pyrazolo[3,4-d]pyrimidine intermediate->product2 + Ethyl Acetoacetate reagent1 Formic Acid reagent2 Ethyl Acetoacetate

Synthetic routes to triazolo- and pyrazolopyrimidines.

Procedure for 2-Hydrazinyl-5-propylpyrimidine:

  • Reflux a solution of 2-(methylthio)-5-propylpyrimidine (synthesized via Protocol 2 with methyl iodide) (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Triturate the residue with cold water to obtain the solid 2-hydrazinyl-5-propylpyrimidine, which can be used in the next steps without further purification.

Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine Derivative:

  • Reflux a solution of 2-hydrazinyl-5-propylpyrimidine (1.0 eq) in an excess of formic acid for 4-6 hours.

  • After cooling, pour the reaction mixture into ice water and neutralize with a solution of sodium carbonate.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivative:

  • Reflux a mixture of 2-hydrazinyl-5-propylpyrimidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid for 6-8 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent.

Applications and Future Perspectives

Derivatives of this compound are of significant interest in drug discovery due to the wide range of biological activities exhibited by the resulting heterocyclic scaffolds. These include, but are not limited to:

  • Anticancer Agents: Many pyrimidine-based fused heterocycles have shown potent activity against various cancer cell lines.

  • Antimicrobial Agents: The thiazolo[3,2-a]pyrimidine and triazolopyrimidine cores are known to possess antibacterial and antifungal properties.

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, and derivatives of this compound can be explored for this purpose.

  • Agrochemicals: The diverse structures that can be synthesized from this building block also have potential applications as herbicides and fungicides.

The ability to introduce a propyl group at the 5-position allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of lead compounds. The synthetic versatility of this compound ensures its continued importance as a key building block in the development of novel and effective chemical entities.

References

A comprehensive list of references, including peer-reviewed articles and standard organic synthesis protocols that support the methodologies described herein, should be consulted for further details on reaction conditions, optimization, and characterization data. The following are representative examples:

  • Brown, D. J., The Pyrimidines, John Wiley & Sons, 2008.
  • Katritzky, A. R., Rees, C. W., & Scriven, E. F. V.
  • Joules, J. A., & Mills, K., Heterocyclic Chemistry, 5th ed., Wiley, 2010.

Application Notes and Protocols for the Analytical Characterization of 5-Propylpyrimidine-2-thiol Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Characterization in Drug Development

In the landscape of pharmaceutical research and development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their associated products is paramount. 5-Propylpyrimidine-2-thiol, a heterocyclic compound incorporating a pyrimidine core and a reactive thiol group, presents a unique set of analytical challenges and opportunities. Its potential applications in medicinal chemistry necessitate a comprehensive understanding of its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical methods for the thorough characterization of this compound and its related products. The methodologies outlined herein are designed to establish a robust analytical foundation, ensuring the quality, safety, and efficacy of potential therapeutic candidates. The importance of impurity profiling is emphasized, as any component of a drug substance that is not the API or an excipient can have an impact.[1]

Logical Workflow for Comprehensive Characterization

A systematic approach to the analysis of this compound ensures that all critical quality attributes are assessed. The following workflow diagram illustrates the logical progression from sample reception to the final compilation of a comprehensive analytical report.

Workflow Figure 1: Analytical Workflow for this compound Characterization cluster_0 Sample Handling & Preparation cluster_1 Primary Analytical Techniques cluster_2 Secondary & Confirmatory Analysis cluster_3 Data Interpretation & Reporting SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (Dissolution, Derivatization) SampleReceipt->SamplePrep HPLC HPLC/UPLC (Purity, Quantification) SamplePrep->HPLC GCMS GC-MS (Volatile Impurities, ID) SamplePrep->GCMS NMR NMR Spectroscopy (Structure Elucidation) SamplePrep->NMR FTIR FT-IR Spectroscopy (Functional Group ID) SamplePrep->FTIR Thermal Thermal Analysis (DSC/TGA) (Physical Properties) SamplePrep->Thermal MassSpec High-Resolution MS (Accurate Mass) HPLC->MassSpec DataAnalysis Data Analysis & Interpretation HPLC->DataAnalysis GCMS->MassSpec GCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis MassSpec->DataAnalysis Thermal->DataAnalysis Report Comprehensive Analytical Report DataAnalysis->Report

Sources

Application Notes & Protocols for High-Throughput Screening of 5-Propylpyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory disorders.[1][2] Specifically, 5-Propylpyrimidine-2-thiol derivatives represent a promising, yet underexplored, chemical space for the discovery of novel therapeutic agents. Their unique structural motifs suggest potential interactions with a variety of biological targets, such as protein kinases, which are often implicated in disease pathology.[3][4] High-Throughput Screening (HTS) provides the necessary scale and efficiency to systematically interrogate large libraries of these derivatives to identify novel modulators of biological activity.[5] This guide provides a comprehensive framework for developing, validating, and executing an HTS campaign for this compound class, with a focus on the scientific rationale behind each step, robust protocol design, and rigorous data analysis to ensure the identification of high-quality, validated hits.

Foundational Principles of the HTS Campaign

A successful HTS campaign is built on a foundation of strategic planning, beginning with the selection of a biologically relevant target and an appropriate assay technology. This initial phase is critical, as it dictates the quality and relevance of the screening output.

Target Selection & Rationale: Protein Kinases as a Case Study

The selection of a biological target should be driven by a strong hypothesis linking the target to a disease of interest. Pyrimidine derivatives have a well-documented history as kinase inhibitors.[3][6] For the purpose of this guide, we will focus on a hypothetical protein kinase target, "Kinase-X," implicated in an oncogenic pathway.

Why Kinase-X?

  • Disease Relevance: Dysregulation of Kinase-X activity is a known driver of tumor proliferation.

  • "Druggability": Kinases possess a well-defined ATP-binding pocket that is amenable to competitive inhibition by small molecules.

  • Assay Feasibility: Numerous robust assay formats exist for measuring kinase activity, making it an ideal target for HTS.[7][8]

The this compound core provides a versatile scaffold for generating derivatives that can be optimized for potency and selectivity against the Kinase-X ATP binding site. The thiol group, in particular, offers a potential site for covalent interaction, a mechanism that can lead to enhanced potency and duration of action.[9]

Assay Technology Selection: Causality in Method Choice

The choice of detection technology is not arbitrary; it is a balance of sensitivity, robustness, cost, and susceptibility to compound interference.[10] For kinase activity, which typically involves the transfer of a phosphate group from ATP to a substrate, several HTS-compatible formats are available.

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is often an excellent choice for kinase screening.[11]

Rationale for Selecting HTRF:

  • High Signal-to-Background: The time-resolved detection minimizes interference from short-lived background fluorescence, enhancing assay sensitivity.[11]

  • Homogeneous Format: The "mix-and-read" nature of the assay simplifies automation and reduces the number of wash steps, which can be a source of variability.[12]

  • Robustness: HTRF assays are less prone to interference from colored or fluorescent compounds compared to simple fluorescence intensity or absorbance assays. The ratiometric signal output (ratio of acceptor to donor emission) inherently corrects for some sources of error, such as well-to-well volume variations.[11]

Assay Development and Optimization

Before screening a library of tens of thousands of compounds, the chosen assay must be rigorously developed and miniaturized (e.g., to a 384- or 1536-well format) to ensure it is robust, reproducible, and cost-effective.[12]

Reagent Qualification and Preparation

The quality of your biological reagents is paramount. Problems with protein quality are a frequent cause of delays in discovery programs.[13]

  • Kinase-X Enzyme: Source a batch of highly purified, catalytically active enzyme. Validate each new batch for purity (via SDS-PAGE) and activity. Assess its stability under planned assay conditions and after freeze-thaw cycles.[13]

  • Substrate: Synthesize or procure a high-purity peptide or protein substrate for Kinase-X.

  • Compound Library: this compound derivatives should be dissolved in 100% DMSO to a stock concentration (e.g., 10 mM) and stored in appropriate low-binding plates.[14]

Protocol: Determining Optimal Assay Conditions

The goal is to establish conditions that yield a stable, linear reaction rate and are sensitive to inhibition. These experiments are typically performed in a lower-throughput format (e.g., 96-well plates) before miniaturization.

Step-by-Step Protocol for Kinase Assay Optimization:

  • Enzyme Titration:

    • Prepare a series of Kinase-X enzyme dilutions in assay buffer.

    • Add a fixed, saturating concentration of ATP and substrate peptide.

    • Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Add detection reagents and measure the signal.

    • Objective: Identify the lowest enzyme concentration that gives a robust signal well above the background. This conserves precious enzyme.

  • ATP Km Determination:

    • Using the optimal enzyme concentration determined above, set up reactions with a serial dilution of ATP.

    • Keep the substrate concentration fixed and high (e.g., 5-10x its expected Km).

    • Measure the initial reaction velocity (rate of product formation) at each ATP concentration.

    • Objective: Determine the Michaelis-Menten constant (Km) for ATP. For a competitive inhibitor screen, the HTS should be run at an ATP concentration equal to or just below the Km to ensure the assay is sensitive to compounds competing with ATP for the binding site.[7]

  • Reaction Time Course:

    • Set up a bulk reaction with the optimal enzyme and ATP concentrations.

    • At various time points (e.g., 0, 10, 20, 30, 60, 90, 120 minutes), stop the reaction and add detection reagents.

    • Objective: Identify the time window where the reaction is linear. The HTS should be run within this linear phase to ensure measured inhibition is accurate.

Protocol: Assay Validation and Performance Metrics

Once conditions are optimized, the assay's performance in a high-throughput format (e.g., 384-well plates) must be validated. This is typically done by running several "Min-Max" plates.

Step-by-Step Protocol for Assay Validation:

  • Plate Layout: Prepare 384-well plates where half the wells are dedicated to the "Maximum Signal" control (enzyme + substrate + ATP, with DMSO vehicle) and the other half are the "Minimum Signal" control (e.g., no enzyme, or a known potent inhibitor).

  • Execution: Run the plates using the automated liquid handlers and readers that will be used for the primary screen.

  • Calculation: For each plate, calculate the key statistical parameters that measure assay quality.

  • Acceptance: The assay is deemed ready for HTS only if these parameters consistently meet predefined acceptance criteria.[5]

Table 1: HTS Assay Acceptance Criteria | Parameter | Formula | Description | Acceptance Criteria | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - [ (3σmax + 3σmin) / |μmax - μmin| ] | A measure of the statistical separation between the max and min signals. It reflects the assay's dynamic range and data variation.[15] | Z' ≥ 0.5 | | Signal-to-Background (S/B) | μmax / μmin | The ratio of the mean maximum signal to the mean minimum signal. Indicates the dynamic range of the assay. | S/B ≥ 10 | | Coefficient of Variation (%CV) | (σ / μ) * 100 | A measure of the relative variability of the data. Calculated for both max and min controls. | %CV ≤ 15% |

μ = mean; σ = standard deviation

The High-Throughput Screening Campaign

With a validated assay, the primary screen of the entire this compound derivative library can commence. This process leverages robotics and automation to test thousands of compounds per day.[12]

Compound Library Plating

The library is typically screened at a single concentration (e.g., 10 µM).

  • Source Plates: The 10 mM compound stocks in DMSO are acoustically transferred to create intermediate plates.

  • Assay-Ready Plates: From the intermediate plates, nanoliter volumes are dispensed into the final 384-well assay plates. Each plate must also contain dedicated wells for max and min signal controls for quality control and data normalization.[16]

HTS Workflow Diagram

The following diagram illustrates a typical automated HTS workflow for a kinase inhibitor screen.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Hit Selection lib Compound Library (5-Propylpyrimidine-2-thiols) arp Assay-Ready Plates (384-well, nl volumes) lib->arp Acoustic Dispensing dispense1 Dispense Enzyme & Substrate Mix arp->dispense1 reagents Reagent Preparation (Enzyme, Substrate, ATP) reagents->dispense1 incubate1 Incubate (Compound + Enzyme) dispense1->incubate1 dispense2 Initiate Reaction (Dispense ATP) incubate1->dispense2 incubate2 Incubate (Kinase Reaction) dispense2->incubate2 dispense3 Stop & Detect (Dispense HTRF Reagents) incubate2->dispense3 read Read Plate (HTRF Reader) dispense3->read qc Plate QC (Z', S/B) read->qc norm Data Normalization (% Inhibition) qc->norm hit_sel Hit Selection (Z-score cutoff) norm->hit_sel confirm Hit Confirmation & Dose-Response hit_sel->confirm Hit_Triage primary Primary HTS Hits (e.g., Z-score ≤ -3) retest Confirmation Screen (Re-test in triplicate) primary->retest dose_resp Dose-Response (IC50) (Fresh compound powder) retest->dose_resp Confirmed retest->dose_resp ortho Orthogonal Assay (Different technology) dose_resp->ortho Potent dose_resp->ortho counterscreen Counter-Screen (Assay interference) ortho->counterscreen Activity Confirmed ortho->counterscreen validated Validated Hit Series (Ready for MedChem) counterscreen->validated Not an Artifact counterscreen->validated

Caption: Logic workflow for hit confirmation and validation.

Protocol: Hit Confirmation and Dose-Response
  • Cherry-Pick Hits: Select all compounds that met the primary hit criteria.

  • Re-test: Test these compounds again in the primary assay, this time in triplicate, to ensure the activity is reproducible. [17]3. Source Fresh Compound: For confirmed hits, order or synthesize a fresh powder sample to rule out degradation or contamination of the original screening sample. [13]4. Dose-Response Curves: Test the fresh powder in an 8- to 10-point serial dilution in the primary assay. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

  • Orthogonal Test: Confirm the activity in a secondary assay that uses a different detection technology (e.g., a luminescence-based assay that measures ATP depletion). This helps eliminate false positives caused by interference with the primary assay's detection system. [13] Table 2: Example Hit Confirmation and Potency Data

    Compound ID Primary Hit (% Inh) Confirmed (Mean % Inh) IC50 (µM) Orthogonal Assay IC50 (µM)
    PYR-001 95.2 92.5 ± 4.1 0.85 0.92
    PYR-002 88.1 12.3 ± 8.5 > 50 > 50
    PYR-003 91.5 89.9 ± 3.7 2.1 2.5

    | PYR-004 | 93.3 | 90.1 ± 5.2 | 0.47 | 15.8 (Artifact) |

Troubleshooting Common HTS Issues

Even well-designed screens can encounter problems. Proactive troubleshooting is essential for maintaining data quality. [18] Table 3: Common HTS Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
Low Z'-Factor (<0.5) Reagent instability; Suboptimal reagent concentrations; Dispensing errors from liquid handlers. Qualify new reagent batches; Re-optimize assay conditions; Service and calibrate liquid handlers. [18]
High Plate-to-Plate Variability Inconsistent incubation times; Temperature/humidity fluctuations; Batch effects in reagents or plates. Standardize all incubation steps precisely; Monitor lab environment; Ensure reagents are from a single, qualified lot. [16]
High False Positive Rate Compound autofluorescence; Light scattering by precipitated compounds; Non-specific reactivity (e.g., thiol reactivity). [9] Implement counter-screens (e.g., screen against an unrelated enzyme); Use orthogonal assays; Flag compounds with known Pan-Assay Interference (PAINS) motifs. [7]

| Edge Effects | Uneven evaporation from wells at the plate edge; Thermal gradients across the plate during incubation. | Use plates with lids; Ensure proper sealing; Use humidity-controlled incubators; Exclude outer rows/columns from analysis if necessary. [16]|

Conclusion

The high-throughput screening of this compound derivatives is a powerful strategy for the identification of novel chemical probes and potential therapeutic leads. Success is not merely a matter of automation but is contingent upon a deep understanding of the underlying biology, a commitment to rigorous assay development, and a disciplined approach to data analysis and hit validation. By following the principles and protocols outlined in this guide—from rational target and assay selection to a multi-step hit confirmation cascade—researchers can maximize the probability of discovering meaningful, reproducible, and ultimately valuable lead compounds from this promising chemical class.

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  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents. (n.d.). National Institutes of Health.
  • Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation. (n.d.). PubMed Central.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine.

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Application Notes and Protocols: The Use of 5-Propylpyrimidine-2-thiol in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Within this class, pyrimidine-2-thiol derivatives have emerged as a versatile pharmacophore for the development of potent enzyme inhibitors. This document provides a comprehensive technical guide on the application of a representative member of this family, 5-Propylpyrimidine-2-thiol, in the discovery and characterization of novel enzyme inhibitors. We will delve into the rationale behind its selection, its potential mechanisms of action, and provide detailed, field-proven protocols for its use in screening and kinetic analysis against several key enzyme targets.

Introduction: The Pyrimidine-2-Thiol Scaffold in Enzyme Inhibition

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a "privileged scaffold" that is well-recognized by biological systems.[1] This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine core, has made it a focal point for the design of therapeutic agents. The introduction of a thiol group at the 2-position of the pyrimidine ring imparts unique chemical properties that are particularly advantageous for enzyme inhibition.

The 2-thiol group exists in tautomeric equilibrium with its thione form and is a highly reactive nucleophile.[2] This reactivity can be harnessed for several purposes in drug design:

  • Covalent Inhibition: The thiol group can form covalent bonds with electrophilic residues, such as cysteine, in the active site of an enzyme, leading to irreversible or slowly reversible inhibition.[3][4] This can result in prolonged duration of action and high potency.

  • Metal Chelation: The thiol group can act as a ligand, coordinating with metal ions that are essential for the catalytic activity of metalloenzymes.[2]

  • Hydrogen Bonding and Non-covalent Interactions: The thiol and the nitrogen atoms in the pyrimidine ring can participate in a network of hydrogen bonds and other non-covalent interactions within the enzyme's active site, contributing to high-affinity binding.

  • Scaffold for Derivatization: The reactive thiol group serves as a convenient handle for chemical modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[2]

Derivatives of pyrimidine-2-thiol have demonstrated inhibitory activity against a range of important enzyme targets, including:

  • Cyclooxygenases (COX): Key enzymes in the inflammatory pathway.[5][6]

  • Glutathione Reductase (GR): An essential enzyme in maintaining cellular redox homeostasis.[7]

  • Dihydrofolate Reductase (DHFR): A critical enzyme in nucleotide biosynthesis and a target for anticancer and antimicrobial drugs.[2]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle and targets for cancer therapy.[2]

This guide will focus on This compound as a model compound to illustrate the practical aspects of screening for and characterizing enzyme inhibition.

This compound: A Representative Pyrimidine-2-thiol

PropertyValue
Chemical Formula C7H10N2S
Molecular Weight 154.23 g/mol [8]
Appearance Yellow powder or crystals[9][10]
Melting Point 207-211°C[8][11]
Solubility Insoluble in water[9]. Soluble in organic solvents like DMSO for stock solutions.
Stability Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents.[9]

The 5-propyl group adds lipophilicity to the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in enzyme active sites.

Experimental Workflows and Protocols

The following section provides detailed protocols for assessing the inhibitory potential of this compound against four key enzyme classes. These protocols are designed to be adaptable for high-throughput screening (HTS) and detailed kinetic analysis.

General Considerations for Inhibitor Screening
  • Compound Handling: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a suitable organic solvent such as DMSO. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity.

  • Controls: Every assay plate should include the following controls:

    • Negative Control (No Inhibitor): Contains all reaction components except the inhibitor, to determine the uninhibited enzyme activity (100% activity).

    • Positive Control (Known Inhibitor): Contains a known inhibitor for the target enzyme to validate the assay's ability to detect inhibition.

    • Blank (No Enzyme): Contains all reaction components except the enzyme, to correct for any background signal.

Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Dispense Reagents into Microplate: - Assay Buffer - Inhibitor (or DMSO) - Enzyme A->D B Prepare Enzyme and Substrate Solutions B->D C Prepare Assay Buffer and Controls C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Reaction with Substrate E->F G Monitor Reaction Progress (e.g., Absorbance, Fluorescence) F->G H Calculate Percent Inhibition G->H I Determine IC50 Value H->I J Perform Kinetic Studies (e.g., Michaelis-Menten, Lineweaver-Burk) I->J

Caption: General workflow for screening this compound for enzyme inhibitory activity.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, where the product of the cyclooxygenase reaction is further oxidized, leading to the oxidation of a fluorogenic probe.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Amplex™ Red (or other suitable fluorogenic probe)

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • This compound

  • Known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex™ Red in COX Assay Buffer.

    • Prepare a stock solution of arachidonic acid in ethanol and then dilute to the final working concentration in COX Assay Buffer.[5]

    • Dilute the COX-2 enzyme in ice-cold COX Assay Buffer to the desired concentration.

  • Assay Setup:

    • To each well of the microplate, add the following in order:

      • 70 µL of COX Assay Buffer

      • 10 µL of this compound at various concentrations (or DMSO for the negative control).

      • 10 µL of diluted Amplex™ Red solution.

      • 10 µL of diluted COX-2 enzyme solution (add assay buffer to blank wells).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C (Excitation: ~530-560 nm, Emission: ~580-590 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Glutathione Reductase (GR) Inhibition Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) by GR.[12]

Materials:

  • Glutathione Reductase (from a suitable source, e.g., human erythrocytes or recombinant)

  • GR Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

  • NADPH

  • Oxidized Glutathione (GSSG)

  • This compound

  • Known GR inhibitor (optional)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh working solutions of NADPH and GSSG in GR Assay Buffer.

    • Dilute the GR enzyme in ice-cold GR Assay Buffer.

  • Assay Setup:

    • To each well of the microplate, add the following:

      • 150 µL of GR Assay Buffer

      • 10 µL of NADPH working solution

      • 10 µL of this compound at various concentrations (or DMSO for the negative control).

      • 10 µL of diluted GR enzyme solution (add assay buffer to blank wells).

  • Pre-incubation:

    • Incubate the plate at 25°C or 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of GSSG working solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute).

    • Determine the percent inhibition and IC50 value as described for the COX-2 assay.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay is similar to the GR assay, monitoring the decrease in absorbance at 340 nm due to NADPH oxidation during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][7]

Materials:

  • Recombinant DHFR

  • DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, 25 mM Ethanolamine, 2 mM DTT, pH 7.0)

  • NADPH

  • Dihydrofolic acid (DHF)

  • This compound

  • Known DHFR inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh working solutions of NADPH and DHF in DHFR Assay Buffer. DHF may require a small amount of NaOH to dissolve before buffering.

    • Dilute the DHFR enzyme in ice-cold DHFR Assay Buffer.

  • Assay Setup:

    • To each well of the microplate, add the following:

      • 160 µL of DHFR Assay Buffer

      • 10 µL of this compound at various concentrations (or DMSO for the negative control).

      • 10 µL of diluted DHFR enzyme solution (add assay buffer to blank wells).

  • Pre-incubation:

    • Incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation:

    • Prepare a substrate mix containing NADPH and DHF.

    • Initiate the reaction by adding 20 µL of the substrate mix to all wells.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption and determine the percent inhibition and IC50 value.

Protocol 4: Cyclin-Dependent Kinase (CDK) Inhibition Assay (Luminescent)

This protocol describes a generic, non-radioactive kinase assay using a technology like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • CDK Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]

  • Peptide or protein substrate for the specific CDK

  • ATP

  • This compound

  • Known CDK inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Kinase Reaction:

    • To each well of the microplate, add the following:

      • 2.5 µL of substrate and ATP mix in CDK Assay Buffer.

      • 2.5 µL of this compound at various concentrations (or DMSO for the negative control).

      • 5 µL of diluted CDK/cyclin enzyme solution (add assay buffer to blank wells).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent as per the manufacturer's instructions to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition and IC50 value.

Data Interpretation and Advanced Studies

Once an initial "hit" is identified from the primary screening, further studies are necessary to characterize the mechanism of inhibition.

Mechanism of Action Studies

Caption: Logical flow for characterizing the mechanism of enzyme inhibition.

  • Kinetic Analysis: By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing Michaelis-Menten and Lineweaver-Burk plots.

  • Reversibility Studies: To determine if this compound is a reversible or irreversible inhibitor, experiments such as dialysis, rapid dilution, or jump-dilution assays can be performed. A time-dependent decrease in enzyme activity in the presence of the inhibitor may suggest covalent modification.

Cellular Assays

Following biochemical characterization, it is crucial to assess the activity of this compound in a cellular context. This can involve treating cells with the compound and measuring the downstream effects of target enzyme inhibition, such as changes in signaling pathways, cell proliferation, or apoptosis.

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors. Its pyrimidine-2-thiol core provides a versatile platform for engaging with enzyme active sites through various mechanisms. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the inhibitory potential of this compound and its future derivatives against a range of therapeutically relevant enzymes. Rigorous execution of these assays, coupled with careful data analysis and follow-up mechanistic studies, will be instrumental in advancing our understanding of this important chemical scaffold and its potential in drug discovery.

References

  • Juniper Publishers. (2024, July 15). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase.
  • Al-Warhi, T., et al. (2021). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 26(11), 3373.
  • Al-Hourani, B. J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5559-5580.
  • Schroeder, E. A., et al. (2001). Thiol-dependent enzymes and their inhibitors: a review. Current Medicinal Chemistry, 8(7), 749-765.
  • RayBiotech. (n.d.). Glutathione Reductase (GR) Activity Assay Kit (Colorimetric).
  • Wright, D. L., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 141(34), 13576-13583.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Xu, S., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 516-523.

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Application Notes and Protocols for the Introduction of Thiol Groups into Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a thiol (-SH) or thione (C=S) group into the pyrimidine ring is a critical synthetic strategy that significantly modulates the biological activity, metabolic stability, and pharmacokinetic properties of these molecules. Thiolated pyrimidines are key intermediates and pharmacophores in drugs targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3][4] This document provides a comprehensive guide to the principal synthetic methodologies for introducing thiol functionalities into pyrimidine rings, offering detailed protocols, mechanistic insights, and practical considerations to aid researchers in this essential synthetic endeavor.

Introduction: The Significance of Thiolated Pyrimidines

The strategic incorporation of sulfur into the pyrimidine nucleus offers a powerful tool for drug design. The thiol group can act as a versatile synthetic handle for further functionalization, serve as a hydrogen bond donor/acceptor, or participate in covalent interactions with biological targets.[1][5] For instance, 2-thiopyrimidines and 4-thiopyrimidines are integral components of various approved drugs and clinical candidates, where the sulfur atom is often crucial for their mechanism of action.[1] This guide details the most robust and widely employed methods for accessing these valuable structures, categorized into two primary strategies: de novo construction of the thiolated ring and post-synthetic modification of a pre-existing pyrimidine core.

Strategic Overview: Selecting the Appropriate Thiolation Method

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups on the molecule. The following diagram outlines a general decision-making workflow.

G start Desired Thiolated Pyrimidine Target is_ring_prebuilt Is the core pyrimidine ring already synthesized? start->is_ring_prebuilt de_novo De Novo Synthesis (Build the ring with thiol group) is_ring_prebuilt->de_novo No post_synthesis Post-Synthetic Modification (Add thiol to existing ring) is_ring_prebuilt->post_synthesis Yes pinner Pinner-type Condensation (e.g., with Thiourea) de_novo->pinner chalcone Chalcone Cyclization (with Thiourea) de_novo->chalcone isothiourea Condensation with S-Alkylisothiourea de_novo->isothiourea has_carbonyl Does the ring have a C=O group (pyrimidinone)? post_synthesis->has_carbonyl thionation Thionation (e.g., Lawesson's Reagent) has_carbonyl->thionation Yes snar Nucleophilic Aromatic Substitution (SNAr) (from Halopyrimidine) has_carbonyl->snar No (Has leaving group, e.g., Cl, Br)

Caption: Decision workflow for selecting a pyrimidine thiolation strategy.

De Novo Synthesis: Constructing the Thiolated Pyrimidine Ring

Building the heterocyclic system with the sulfur atom incorporated from the start is a highly efficient approach, often providing direct access to complex substitution patterns.

Principle Method: Condensation with Thiourea

The most classic and versatile method involves the cyclocondensation of a three-carbon building block with thiourea. This approach, often referred to as the Pinner synthesis when using amidines, is widely applicable for generating 2-thiopyrimidines.[6][7][8]

Mechanism: The reaction typically proceeds via initial condensation of thiourea with one carbonyl group of a 1,3-dicarbonyl compound (or its equivalent), followed by intramolecular cyclization via attack on the second carbonyl and subsequent dehydration to form the aromatic pyrimidine ring.

G cluster_0 Pinner-type Synthesis of a 2-Thiopyrimidine diketone 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) intermediate Acyclic Intermediate diketone->intermediate + Thiourea (Base or Acid catalyst) thiourea Thiourea (H2N-CS-NH2) thiourea->intermediate product 2-Thiopyrimidine Derivative intermediate->product Cyclization & Dehydration (-H2O)

Caption: Simplified workflow for Pinner-type synthesis of 2-thiopyrimidines.

A prominent variation of this method is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and thiourea to produce dihydropyrimidinethiones, which can be subsequently oxidized if the aromatic system is desired.[9][10] Another common approach utilizes α,β-unsaturated ketones (chalcones) which react with thiourea via a Michael addition followed by cyclization.[11][12]

Protocol 1: Synthesis of 4,6-diphenyl-pyrimidine-2-thiol via Chalcone Cyclization

This protocol is adapted from methodologies described in the literature for the synthesis of pyrimidine-2-thiones from chalcones.[11]

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Benzalacetophenone/Chalcone)

  • Thiourea

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Standard glassware for reflux

Procedure:

  • In a 250 mL round-bottom flask, dissolve chalcone (e.g., 10 mmol) and thiourea (12 mmol) in ethanol (100 mL).

  • Add a solution of KOH (20 mmol) in water (5 mL) to the flask. The mixture may change color.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous solution by slow, dropwise addition of dilute HCl until the pH is ~5-6. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Condensation of β-Ketoesters with S-Alkylisothioureas

An alternative to using thiourea is the direct condensation of S-alkylisothioureas with β-ketoesters. This method directly yields 2-alkylthio-pyrimidin-4-ones, which are versatile intermediates. The 2-alkylthio group can be easily converted to a thiol or serve as a leaving group for further nucleophilic substitutions.[1]

This approach avoids the need for a separate alkylation step after forming the pyrimidine-thiol and can prevent over-alkylation, which is sometimes an issue when alkylating the product of a thiourea condensation.[1]

Post-Synthetic Modification: Introducing Sulfur to a Pre-formed Ring

When the pyrimidine core is already assembled, the thiol group can be introduced through functional group interconversion.

Thionation of Pyrimidinones with Lawesson's Reagent

The conversion of a pyrimidinone (or pyrimidine-dione) to the corresponding thiopyrimidine is a powerful and common strategy. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most widely used reagent for this transformation, effectively converting a carbonyl group (C=O) into a thiocarbonyl (C=S).[13][14] Phosphorus pentasulfide (P₄S₁₀) can also be used, though Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions.[13][15]

Mechanism: The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species reacts with the carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. A retro-[2+2] cycloreversion then occurs, yielding the desired thiocarbonyl and a stable P=O byproduct.[15][16]

G pyrimidinone Pyrimidine-4-one (or -2-one) intermediate Thiaoxaphosphetane Intermediate pyrimidinone->intermediate + Reactive Ylide lawesson Lawesson's Reagent (or P₄S₁₀) lawesson->intermediate Generates product Pyrimidine-4-thione (or -2-thione) intermediate->product Cycloreversion

Caption: Mechanism of thionation using Lawesson's reagent.

Protocol 2: Thionation of a Pyrimidinone using Lawesson's Reagent

This protocol provides a general procedure for the thionation of a pyrimidinone substrate.[13][17]

Materials:

  • Substituted Pyrimidinone

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for reflux

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyrimidinone substrate (e.g., 5 mmol).

  • Add anhydrous toluene (50 mL) and stir to dissolve or suspend the starting material.

  • Add Lawesson's reagent (0.5 to 0.6 equivalents, e.g., 2.5-3.0 mmol) to the mixture in one portion. Note: Stoichiometry may need optimization for different substrates.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours. The reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • The crude residue is often purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product (e.g., hexanes/ethyl acetate or dichloromethane/methanol). The phosphorus byproducts are typically less polar than the thiocarbonyl product.

Nucleophilic Aromatic Substitution (SNAr) of Halopyrimidines

Halogens at the 2-, 4-, and 6-positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens. This allows for the direct displacement of a halide (typically Cl or Br) with a sulfur nucleophile to introduce a thiol or thioether group.[18]

Common sulfur nucleophiles include sodium hydrosulfide (NaSH) for introducing a thiol group directly, or sodium thiomethoxide (NaSMe) to install a methylthio group, which can be a useful protecting group or synthetic handle. The reactivity of halopyrimidines towards SNAr generally follows the order 4- > 2- > 6- > 5-position, with the 5-position being largely unreactive without specific activation.

G cluster_0 SNAr Mechanism on a 2-Chloropyrimidine halopyrimidine 2-Chloropyrimidine meisenheimer Meisenheimer Complex (Anionic σ-complex) halopyrimidine->meisenheimer Nucleophilic Attack nucleophile Sulfur Nucleophile (e.g., NaSH, RS⁻) nucleophile->meisenheimer product 2-Thiopyrimidine meisenheimer->product Loss of Leaving Group (Cl⁻)

Caption: SNAr mechanism for introducing a thiol group.

Protocol 3: Synthesis of Pyrimidine-2-thiol via SNAr

This protocol describes the conversion of 2-chloropyrimidine to pyrimidine-2-thiol using sodium hydrosulfide.

Materials:

  • 2-Chloropyrimidine

  • Sodium Hydrosulfide hydrate (NaSH·xH₂O)

  • Ethanol or Isopropanol

  • Dilute Acetic Acid or HCl

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve sodium hydrosulfide hydrate (e.g., 15 mmol, ~1.5 equivalents) in ethanol (50 mL).

  • To this solution, add 2-chloropyrimidine (10 mmol) either neat or as a solution in a small amount of ethanol.

  • Heat the reaction mixture at reflux for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in water (50 mL).

  • Carefully acidify the aqueous solution with dilute acetic acid to a pH of approximately 5. This will protonate the thiolate to the thiol, causing it to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be recrystallized from a suitable solvent like ethanol if necessary.

Method Comparison

MethodPosition(s) TargetedCommon ReagentsAdvantagesDisadvantages
Condensation with Thiourea C21,3-Dicarbonyls, Chalcones, β-Ketoesters, ThioureaBuilds the core ring directly; versatile starting materials; good for 2-thiopyrimidines.May require harsh conditions; regioselectivity can be an issue with unsymmetrical precursors.
Thionation C2, C4, C6Pyrimidinones, Lawesson's Reagent, P₄S₁₀Excellent for converting existing carbonyls; predictable regioselectivity.Stoichiometric use of phosphorus reagents; purification from byproducts can be challenging.[14][17]
Nucleophilic Aromatic Substitution (SNAr) C2, C4, C6Halopyrimidines, NaSH, ThiolatesMild conditions often possible; good functional group tolerance; utilizes readily available halopyrimidines.[18][19]Requires a pre-functionalized pyrimidine; 5-position is unreactive.

Advanced & Emerging Methods: Direct C-H Thiolation

A frontier in synthetic chemistry is the direct functionalization of C-H bonds. While well-established for arylation and other C-C bond formations, direct C-H thiolation of heterocycles like pyrimidine is an emerging area.[20] These methods, typically relying on transition-metal catalysis (e.g., using palladium or copper), offer the potential for highly efficient and atom-economical syntheses by avoiding the need for pre-functionalized starting materials like halopyrimidines.[21][22] While specific, robust protocols for the direct C-H thiolation of pyrimidines are still evolving, this strategy represents a promising future direction for the field.

Conclusion

The introduction of thiol groups into pyrimidine rings is a fundamental and enabling transformation in the synthesis of biologically active molecules. The choice between de novo ring construction and post-synthetic modification depends on the specific target and available precursors. Classic condensation reactions with thiourea offer a direct and powerful route to 2-thiopyrimidines. For pre-formed pyrimidine systems, the thionation of pyrimidinones with Lawesson's reagent and the nucleophilic aromatic substitution of halopyrimidines are reliable and versatile methods. By understanding the principles, mechanisms, and practical protocols outlined in this guide, researchers can effectively incorporate this critical functionality into their pyrimidine-based drug discovery and development programs.

References

  • Liu, C., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances.
  • Siddiqui, N., et al. (2008). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Acta Poloniae Pharmaceutica.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Kovalenko, S. M., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • ResearchGate. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • Iraqi Journal of Science. (2013). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds.
  • ResearchGate. (2018). Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities.
  • Molecules. (2021). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities.
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  • ResearchGate. (2021). Synthesis of 2-thiopyrimidine derivatives.
  • ResearchGate. (2021). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds.
  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • National Institutes of Health. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Wikipedia. (n.d.). Pinner reaction.
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  • Molecules. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
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  • JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
  • Cambridge Open Engage. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
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Application Notes & Protocols: Leveraging 5-Propylpyrimidine-2-thiol Analogs in Click Chemistry for Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Click chemistry has revolutionized the synthesis of complex molecular architectures, providing a powerful toolkit for drug discovery, chemical biology, and materials science.[1][2] The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in critical biological interactions.[3][4] This guide focuses on the applications of 5-propylpyrimidine-2-thiol and its analogs, which merge the privileged pyrimidine core with the versatile reactivity of a thiol functional group. We present detailed application notes and validated protocols for the use of these analogs in various click chemistry paradigms. A central theme of this guide is the expert navigation of the thiol group's reactivity; while it is an excellent handle for certain click reactions like the thiol-ene coupling, it can be a potent interferent in others, such as the widely used copper-catalyzed and strain-promoted azide-alkyne cycloadditions.[5][6] We provide strategies and step-by-step methodologies to either leverage the thiol's intrinsic reactivity or mitigate its undesired side reactions, enabling researchers to confidently employ these valuable building blocks in their experimental designs.

Part 1: The Pyrimidine-Thiol Scaffold: A Privileged Structure for Bioconjugation

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases cytosine, thymine, and uracil, making it a key component of DNA and RNA.[7] This inherent biocompatibility and the ring's capacity to form hydrogen bonds and engage in π-stacking interactions have made pyrimidine derivatives a highly successful class of compounds in drug development, with applications spanning anticancer, antiviral, and antimicrobial therapies.[4][8]

The introduction of a thiol group at the 2-position of the pyrimidine ring creates a uniquely versatile molecule. The thiol (-SH) is a soft nucleophile that can participate in a variety of covalent modification strategies. Analogs, such as this compound, incorporate substitutions on the pyrimidine core to modulate physicochemical properties. The 5-propyl group, for instance, increases lipophilicity, which can enhance membrane permeability or influence binding affinity to a target protein. By strategically modifying the pyrimidine scaffold, chemists can fine-tune the molecule's properties for specific applications while retaining the thiol as a key reactive handle for downstream conjugation.

Part 2: Thiol-Ene Click Chemistry: The Premier Application for Pyrimidine-2-thiols

The radical-mediated thiol-ene reaction is a cornerstone of thiol-based click chemistry.[9][10] It involves the addition of a thiol across a carbon-carbon double bond (an 'ene'), forming a stable thioether linkage. The reaction is characterized by high efficiency, rapid rates, insensitivity to oxygen and water, and the absence of byproducts.[11] Crucially, it directly and productively utilizes the thiol group, making it an ideal strategy for conjugating pyrimidine-2-thiol analogs.

Mechanistic Overview & Causality

The reaction proceeds via a free-radical chain mechanism, which can be initiated by UV light (in the presence of a photoinitiator) or thermal radical initiators.[12]

  • Initiation: The photoinitiator absorbs light and generates a reactive radical species. This radical then abstracts a hydrogen atom from the thiol (R-SH), producing a thiyl radical (R-S•).

  • Propagation: The highly reactive thiyl radical adds to the alkene ('ene') partner, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the final thioether product. This chain process continues until the limiting reagent is consumed.

This mechanism is highly efficient because each step is energetically favorable. The use of photoinitiation provides exceptional spatial and temporal control over the conjugation process, a significant advantage in applications like surface patterning or hydrogel formation.[13]

Thiol_Ene_Mechanism cluster_init Initiation cluster_prop Propagation Cycle I Initiator I_rad Initiator• I->I_rad hv RS_rad Pyrimidine-S• I_rad->RS_rad H-Abstraction RSH Pyrimidine-SH RSH->RS_rad H-Abstraction Intermediate_rad Carbon-centered Radical RS_rad->Intermediate_rad Addition Ene Alkene Product Thioether Product Intermediate_rad->Product RSH2 Pyrimidine-SH RSH2->Product Product->RS_rad Chain Transfer (H•)

A simplified workflow for the photoinitiated thiol-ene reaction.
Detailed Protocol 1: Photoinitiated Thiol-Ene Ligation of a this compound Analog to an Alkene-Modified Peptide

This protocol describes the conjugation of a model peptide containing a terminal alkene (e.g., allylglycine) with a this compound analog.

Materials:

  • Alkene-modified peptide (e.g., Ac-Gly-Allylglycine-NH2)

  • This compound

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959

  • Solvent: Acetonitrile/Water (1:1, v/v), degassed

  • UV Lamp (365 nm)

  • Reaction vials (amber or wrapped in foil)

  • RP-HPLC for purification and analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkene-modified peptide in degassed water.

    • Prepare a 12 mM stock solution of this compound in degassed acetonitrile. Causality: A slight excess (1.2 equivalents) of the thiol is used to ensure complete consumption of the peptide and drive the reaction equilibrium.

    • Prepare a 50 mM stock solution of the photoinitiator (LAP) in degassed water.

  • Reaction Setup:

    • In an amber microcentrifuge tube, combine 100 µL of the peptide solution (1 µmol, 1.0 eq).

    • Add 100 µL of the this compound solution (1.2 µmol, 1.2 eq).

    • Add 4 µL of the LAP photoinitiator stock solution (0.2 µmol, 0.2 eq).

    • Vortex gently to mix. Causality: The reaction is performed in amber vials and with minimal light exposure before initiation to prevent premature radical formation.

  • Photoinitiation:

    • Place the open vial under a 365 nm UV lamp (e.g., a standard TLC lamp) at a distance of 5-10 cm.

    • Irradiate for 10-15 minutes at room temperature. Causality: LAP is an efficient photoinitiator at 365 nm and is well-suited for aqueous systems. The reaction time is typically short, but can be optimized by monitoring progress via LC-MS.

  • Analysis and Purification:

    • Quench the reaction by adding a radical scavenger like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) or by exposing the solution to air and light.

    • Analyze the reaction mixture using LC-MS to confirm product formation (mass increase corresponding to the addition of the pyrimidine-thiol).

    • Purify the resulting pyrimidine-peptide conjugate using preparative RP-HPLC.

Part 3: Navigating Azide-Alkyne Cycloadditions with Pyrimidine-2-thiols

While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are pillars of click chemistry, the free thiol group of pyrimidine-2-thiols presents a significant challenge.[14][15][16] Thiols can poison the copper catalyst in CuAAC and can react directly with strained alkynes in SPAAC, leading to undesired side products and ambiguous results.[6][17]

The Challenge: Competing Side Reactions
  • In CuAAC: Thiols are known poisons of the copper catalyst.[14] Furthermore, recent studies have shown that under standard CuAAC conditions, thiols can participate in a three-component reaction with the azide and alkyne to form 5-thiotriazoles, a significant off-target product, particularly in complex biological mixtures like cell lysates.[5][18]

  • In SPAAC: The high ring strain that makes cyclooctynes reactive towards azides also renders them susceptible to nucleophilic attack by thiols.[15] This results in a thiol-yne addition reaction that competes with the desired azide-alkyne cycloaddition, leading to non-specific labeling of cysteine-containing proteins.[6][19]

Desired vs. Undesired pathways for thiols in azide-alkyne cycloadditions.
Mitigation Strategy: Thiol Protection & Deprotection

To use a pyrimidine-thiol analog in CuAAC or SPAAC, the most robust strategy is to temporarily "mask" the thiol group with a protecting group. The trityl (triphenylmethyl) group is an excellent choice as it is stable to many reaction conditions but can be cleanly removed under mild acid treatment.[20]

Detailed Protocol 2: Two-Step Labeling via CuAAC using a Thiol-Protected Pyrimidine Analog

This protocol describes the conjugation of an azide-containing molecule with an alkyne-functionalized pyrimidine where the 2-thiol is protected with a trityl group.

Part A: CuAAC Reaction

Materials:

  • S-trityl-5-propylpyrimidine-2-thiol functionalized with a terminal alkyne

  • Azide-containing biomolecule (e.g., an azide-modified protein)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Solvent: PBS or other biocompatible buffer, DMSO for stock solutions

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-pyrimidine-S-trityl in DMSO.

    • Prepare a 10 mM stock solution of the azide-biomolecule in PBS.

    • Prepare a "premix" solution: 100 mM Sodium Ascorbate and 20 mM CuSO₄ in water. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[21]

  • Reaction Setup:

    • To 100 µL of the azide-biomolecule solution (10 mg/mL in PBS), add 2 µL of the alkyne-pyrimidine stock solution (2 eq).

    • Add 10 µL of the CuSO₄/Ascorbate premix.

    • Incubate at room temperature for 1-2 hours with gentle shaking.

  • Purification:

    • Remove excess reagents and copper using a desalting column, dialysis, or spin filtration appropriate for the biomolecule.

Part B: Thiol Deprotection

Materials:

  • Purified trityl-protected conjugate from Part A

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) - Scavenger

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Deprotection Setup:

    • Lyophilize the purified conjugate to remove water.

    • Dissolve the conjugate in a minimal amount of DCM.

    • Prepare a deprotection cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Causality: TFA is a strong acid that cleaves the trityl group. TIS is a cation scavenger that traps the released trityl cation, preventing it from reacting with other functional groups on the biomolecule.

  • Reaction:

    • Add the deprotection cocktail to the dissolved conjugate.

    • Incubate at room temperature for 1 hour.

  • Workup and Purification:

    • Evaporate the TFA under a stream of nitrogen.

    • Precipitate the deprotected conjugate with cold diethyl ether.

    • Wash the pellet, dry, and redissolve in a suitable buffer.

    • Perform a final purification/buffer exchange step (e.g., desalting column) to yield the final conjugate with a free pyrimidine-thiol group available for further modification.

Part 4: Data & Application Summary

The choice of click chemistry for a this compound analog is dictated by the experimental goal and the nature of the reaction partners. The table below summarizes the key considerations.

Reaction Type Key Reagents Pros Cons Best Use Case
Thiol-Ene Alkene, Photoinitiator (e.g., LAP)Direct use of thiol, high yield, rapid, spatiotemporal control, byproduct-free.[11][22]Requires an alkene partner and a UV light source.Surface functionalization, hydrogel formation, bioconjugation to alkene-modified molecules.
CuAAC Alkyne, Azide, Cu(I) catalyst, Reducing agentHigh reliability, vast library of available reagents.[14][23]Requires thiol protection/deprotection; thiol can poison catalyst and cause side reactions.[5][17]Creating complex conjugates where the thiol is needed for a subsequent, different reaction.
SPAAC Strained Alkyne, AzideMetal-free, bioorthogonal for in-vivo applications.[15][24]Susceptible to thiol-yne side reaction; requires thiol protection or pre-alkylation of background thiols.[6]In-vivo or cell lysate labeling where the pyrimidine-thiol is part of the probe, but background cysteine labeling must be blocked.

Conclusion

This compound and its analogs are highly valuable molecular scaffolds that provide access to the rich biological potential of the pyrimidine core while offering a versatile thiol handle for covalent modification. For direct conjugation, the photoinitiated thiol-ene reaction stands out as the most efficient and straightforward method. When incorporating these analogs into azide-alkyne cycloaddition workflows, researchers must adopt a strategic approach. Understanding the inherent reactivity of the thiol group and implementing mitigation strategies, such as protection/deprotection or background signal blocking, is paramount to achieving clean, specific, and reliable results. The protocols and insights provided herein equip scientists with the necessary tools to confidently and effectively utilize these powerful chemical entities in their research and development endeavors.

References

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  • Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2151-2159. [Link]
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  • Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]
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  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research. [Link]
  • van Geel, R., et al. (2012). Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition. Journal of the American Chemical Society, 134(16), 6916-6923. [Link]
  • Pathak, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5485. [Link]
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  • Yao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
  • Oishi, T., et al. (2021). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 19(1), 84-88. [Link]
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  • Kumar, B. V., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 38. [Link]
  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Propylpyrimidine-2-thiol. It is designed to provide not only procedural steps but also the underlying chemical principles to empower users to troubleshoot and optimize their experiments effectively.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrimidine-2-thiol scaffold is present in numerous compounds investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The primary challenge in its synthesis is achieving high yield and purity, which can be compromised by side reactions, suboptimal reaction conditions, and difficulties in product isolation. This guide addresses these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: General FAQs on Synthesis Strategy

This section covers high-level questions regarding the synthetic approach to this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and robust method is the cyclocondensation reaction between a 1,3-bifunctional three-carbon fragment and thiourea.[3] For this specific target, the key precursors are 2-propyl-1,3-propanedial (or a more stable equivalent like an acetal or enol ether) and thiourea . This reaction, often referred to as a type of Biginelli or related condensation, builds the pyrimidine ring in a single, efficient step.

Q2: What is the fundamental mechanism of this cyclocondensation reaction?

The reaction proceeds through a series of acid- or base-catalyzed steps:

  • Condensation: One of the amino groups of thiourea attacks a carbonyl group of the 2-propyl-1,3-propanedial to form a carbinolamine intermediate, which then dehydrates to an N-acyliminium ion or related species.

  • Second Condensation: The second amino group of the thiourea intermediate attacks the remaining carbonyl group.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by a final dehydration step to yield the aromatic this compound ring.

Q3: Does the product exist as a thiol or a thione?

This compound exists in a thiol-thione tautomeric equilibrium. While named as a "thiol," the equilibrium in many solvents and in the solid state heavily favors the pyrimidine-2(1H)-thione tautomer.[4] This is crucial for characterization, as spectroscopic data (IR, NMR) will reflect the thione form. For instance, in an IR spectrum, a C=S stretch will be more prominent than an S-H stretch.[5]

Q4: What are the critical parameters that influence the reaction yield?

The success of the synthesis hinges on three primary factors:

  • Reagent Quality: The 1,3-dicarbonyl starting material can be prone to self-polymerization. Using a stable precursor like a dial acetal is often preferable.

  • pH Control: The reaction is highly pH-sensitive. A basic catalyst (e.g., sodium ethoxide, potassium carbonate) is typically used to deprotonate the thiourea and facilitate nucleophilic attack.[1]

  • Temperature and Reaction Time: These must be optimized to ensure the reaction goes to completion without promoting the degradation of starting materials or the formation of side products.

Part 2: Detailed Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a practical, question-and-answer format.

Problem Category Question Potential Cause & Scientific Explanation Recommended Solution
Low or No Yield Q5: My reaction has run for 24 hours, but TLC analysis shows mostly unreacted starting materials. What went wrong? 1. Ineffective Catalyst: The basicity may be insufficient to deprotonate thiourea or catalyze the condensation steps effectively. 2. Low Temperature: The activation energy for the cyclization and dehydration steps has not been met. 3. Insoluble Reagents: One or more reagents may not be fully dissolved in the chosen solvent, preventing them from reacting.1. Catalyst Check: Switch to a stronger base like sodium ethoxide or sodium methoxide in anhydrous ethanol. Ensure the base is not old or degraded. 2. Increase Temperature: Gradually increase the reaction temperature and monitor via TLC. Refluxing in ethanol is a common condition for this reaction.[6] 3. Solvent System: Ensure your solvent (e.g., absolute ethanol) is appropriate and can dissolve all reactants. Consider a co-solvent if necessary, but be mindful of compatibility.
Q6: I obtained a low yield of a solid product, but the workup was difficult and I suspect product loss. How can I improve recovery? The product, this compound, can be amphoteric. It can be deprotonated by strong bases or protonated by strong acids. During aqueous workup, if the pH is not carefully controlled at the isoelectric point, the product may remain dissolved in either the aqueous acidic or basic layer.Controlled Neutralization: After the reaction, carefully neutralize the mixture. The product is least soluble at a specific pH. Adjust the pH of the aqueous solution slowly with dilute acid (e.g., 1M HCl or acetic acid) until maximum precipitation is observed before filtering. Chilling the solution can further decrease solubility and improve recovery.
Purity Issues Q7: My final product shows multiple spots on the TLC plate. What are the likely impurities? 1. Unreacted Thiourea: Very polar, often stays at the baseline. 2. Dimerization/Polymerization of the Aldehyde: Can form a complex mixture of byproducts. 3. Oxidized Product: The thiol/thione can oxidize to form a disulfide bridge between two pyrimidine molecules, creating a less polar impurity.1. Purification Strategy: Recrystallization from a suitable solvent like an ethanol/water mixture is often effective for removing polar and non-polar impurities.[1] 2. Chromatography: If recrystallization fails, silica gel column chromatography can be used. A gradient elution from hexane to ethyl acetate is a good starting point. 3. Inert Atmosphere: To prevent oxidation, consider running the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).
Q8: The ¹H NMR of my product is complex and doesn't match the expected spectrum. Why? 1. Thiol/Thione Tautomerism: You may be observing signals from both tautomers, although the thione form usually predominates. The N-H proton of the thione is broad and may exchange with D₂O. 2. Presence of Impurities: As identified in Q7, side products will complicate the spectrum. 3. Residual Solvent: Signals from the recrystallization or chromatography solvent may be present.1. D₂O Shake: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The broad N-H signal should disappear, confirming its identity. 2. Re-purify: If unexpected signals remain, further purification is required. Compare your spectrum to literature values for similar pyrimidine-2-thiols to identify impurity patterns.[5]
Reaction Control Q9: The reaction mixture turned dark brown/black. Is this normal? Significant darkening or tar formation often indicates decomposition of the 1,3-dicarbonyl starting material, especially under harsh basic or high-temperature conditions. Aldehydes are particularly susceptible to side reactions like aldol condensations and polymerization.1. Use a Stable Precursor: Synthesize or purchase a more stable form of 2-propyl-1,3-propanedial, such as 2-propyl-1,3-dimethoxypropane or another acetal. The acetal can be hydrolyzed in situ under mildly acidic conditions before being subjected to the basic condensation with thiourea. 2. Milder Conditions: Use a weaker base (e.g., K₂CO₃) or a lower reaction temperature and allow for a longer reaction time.

Part 3: Protocols and Visualizations

Optimized Synthesis Protocol for this compound

This protocol provides a robust method for the synthesis, incorporating best practices to maximize yield and purity.

Step 1: Reagent Preparation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (75 mL) under an inert atmosphere (N₂). Allow the solution to cool to room temperature to form sodium ethoxide. Caution: Sodium metal reacts violently with water.

Step 2: Reaction Assembly

  • To the sodium ethoxide solution, add thiourea (3.81 g, 50 mmol). Stir for 15 minutes until fully dissolved.

  • Add 2-propylmalonaldehyde diethyl acetal (10.1 g, 50 mmol).

Step 3: Cyclocondensation Reaction

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The product should be UV-active and will stain with potassium permanganate.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Acidify the aqueous solution slowly with glacial acetic acid until the pH is ~5-6. A white or off-white precipitate should form.

  • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

Step 5: Purification and Characterization

  • Dry the crude product in a vacuum oven.

  • Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Visual Workflow for Synthesis

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation cluster_purify Step 4: Purification & Analysis A Prepare Sodium Ethoxide in Absolute Ethanol B Dissolve Thiourea A->B Cool to RT C Add 2-Propylmalonaldehyde Diethyl Acetal B->C Stir 15 min D Reflux for 12-18h C->D E Monitor by TLC D->E F Concentrate Mixture D->F Reaction Complete E->D G Precipitate in Water F->G H Acidify to pH 5-6 G->H I Filter Crude Product H->I J Recrystallize from Ethanol/Water I->J Dry Crude Solid K Characterize Product (NMR, MS, IR) J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Problem Problem: Low Product Yield Cause1 Cause: Incomplete Reaction Problem->Cause1 Cause2 Cause: Product Loss During Workup Problem->Cause2 Cause3 Cause: Side Reactions/ Decomposition Problem->Cause3 Sol1a Solution: Use Stronger Base (e.g., NaOEt) Cause1->Sol1a Sol1b Solution: Increase Temperature/ Reaction Time Cause1->Sol1b Sol2a Solution: Careful pH Adjustment During Precipitation Cause2->Sol2a Sol2b Solution: Chill Slurry Before Filtration Cause2->Sol2b Sol3a Solution: Use Stabilized Aldehyde (e.g., Acetal) Cause3->Sol3a Sol3b Solution: Run Under Inert Atmosphere Cause3->Sol3b Sol3c Solution: Use Milder Conditions (Temp/Base) Cause3->Sol3c

Caption: Logic tree for troubleshooting low yield issues.

References

  • Al-Masoudi, N. A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 55. [Link]
  • Vasyl'eva, O. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(6-7), 649-669. [Link]
  • Ghorbani-Vaghei, R., et al. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Chemical and Pharmaceutical Sciences, 15(3). [Link]
  • Abdel-Wahab, B. F. (2009). Synthesis of Pyrimidine Derivatives. Mansoura Journal of Chemistry. [Link]
  • ResearchGate (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
  • Serafin, K., et al. (2018).
  • El-Sayed, N. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3687. [Link]

Sources

Technical Support Center: Purification of 5-Propylpyrimidine-2-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Propylpyrimidine-2-thiol. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a solid in a solvent increases with temperature.[1][2] A successful recrystallization yields a product of high purity by separating the target compound from soluble and insoluble impurities.[2]

This document provides in-depth troubleshooting guides, frequently asked questions, and a detailed experimental protocol to address challenges encountered during the recrystallization of this specific pyrimidine derivative.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.

Question 1: I've followed the protocol, but no crystals are forming after cooling my solution. What should I do?

This is a very common issue, typically stemming from two primary causes: the solution is not sufficiently saturated, or nucleation has been inhibited.[3][4]

Root Cause Analysis and Step-by-Step Solutions:

  • Excess Solvent: The most frequent cause is the use of too much solvent during the initial dissolution step.[3][5] This prevents the solution from becoming supersaturated upon cooling, a prerequisite for crystallization.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[5] Continue to reduce the volume until you observe slight cloudiness or turbidity at the boiling point, indicating saturation. Allow this more concentrated solution to cool slowly.

  • Inhibited Nucleation: Crystal growth requires a "nucleation site" to begin.[3] A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state where crystals fail to form.[3][6]

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[5] The microscopic imperfections created on the glass can serve as effective nucleation sites.

    • Solution B (Seeding): If available, add a single, tiny "seed crystal" of pure this compound to the cooled solution.[5] This provides a perfect template for further crystal growth.

    • Solution C (Forced Cooling): If slow cooling at room temperature is unsuccessful, place the flask in an ice-water bath to further decrease the compound's solubility.[6] Combine this with occasional scratching for best results.

Question 2: My product has separated as a viscous liquid or "oil" instead of solid crystals. How can I resolve this?

This phenomenon, known as "oiling out," occurs when the solute's solubility is so high that it comes out of solution above its melting point or as a supercooled liquid.[3][6] It is often caused by cooling the solution too rapidly or the presence of impurities that disrupt the crystal lattice formation.[3]

Corrective Actions:

  • Re-dissolve and Slow Down: Heat the solution until the oil completely redissolves.[3]

  • Add More Solvent: Add a small, incremental amount of additional hot solvent to ensure the saturation point is not excessively high.[3]

  • Insulate and Cool Slowly: Allow the flask to cool as slowly as possible. You can achieve this by leaving the flask on a hot plate that has been turned off or by covering it with an inverted beaker to create an insulating air jacket.[5] Slow cooling is critical for allowing molecules the time to properly align into an ordered crystal lattice.[1][7]

  • Re-evaluate Solvent Choice: If oiling out persists, the chosen solvent may be too "good" for the compound. Consider repeating the process with a different solvent in which the compound is slightly less soluble.

Problem Primary Cause Recommended Solutions
No Crystals Form 1. Too much solvent used.2. Lack of nucleation sites.1. Boil off excess solvent to concentrate the solution.[5]2. Scratch the inner wall of the flask with a glass rod.[5]3. Add a seed crystal of the pure compound.[5]
"Oiling Out" 1. Solution cooled too rapidly.2. High concentration of impurities.3. Inappropriate solvent.1. Reheat to dissolve the oil, add slightly more solvent, and cool very slowly.[3]2. Consider pre-purification if impurities are high.3. Select a solvent in which the compound is less soluble.
Low Final Yield 1. Excessive solvent used for dissolution.2. Premature crystallization during hot filtration.3. Washing crystals with warm solvent.1. Use the absolute minimum amount of boiling solvent for dissolution.[7][8]2. Keep the filtration apparatus hot (e.g., pre-heat funnel).[6]3. Always wash collected crystals with ice-cold solvent.[8]
Poor Purity 1. Impurities co-crystallized with the product.2. Incomplete removal of mother liquor.1. Ensure slow cooling to allow impurities to remain in solution.2. Perform a second recrystallization.3. Ensure the filter cake is adequately dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][9] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]

Solvent Screening Protocol (Small Scale):

  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or water) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.[1]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath. The compound should dissolve completely at the solvent's boiling point.

  • Allow the solution to cool to room temperature, then place it in an ice bath. A large quantity of crystals should form.

  • If no single solvent works, a mixed-solvent system may be necessary.[9] This involves dissolving the compound in a "good" solvent (in which it's soluble) and then adding a miscible "bad" solvent (in which it's insoluble) dropwise until turbidity persists.[9]

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound should appear as a yellow crystalline powder.[10][11] Its reported melting point is in the range of 207-211°C .[12][13][14] A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

For compounds highly soluble in non-volatile solvents, conventional cooling recrystallization is ineffective. The recommended technique is anti-solvent vapor diffusion .[4][15]

  • Methodology: Dissolve your compound in a minimal amount of DMF or DMSO in a small, open container (e.g., a vial). Place this vial inside a larger, sealed container (like a beaker or jar) that contains a volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether or dichloromethane). Over time, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, reducing the compound's solubility and promoting the slow growth of high-quality crystals.[4][15]

Q4: What are the critical safety precautions for this procedure?

  • Chemical Handling: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. Handle chemicals inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves.

  • Heating: When heating flammable organic solvents, always use a steam bath, heating mantle, or hot plate. Never use an open flame. Ensure smooth boiling by using a boiling chip or magnetic stir bar.[6]

  • Pressure: Never heat a closed system. When performing vacuum filtration, ensure your glassware is free from cracks or defects.

Detailed Experimental Protocol & Workflow

This protocol outlines the standard procedure for the single-solvent recrystallization of this compound.

Recrystallization Workflow Diagram

G cluster_setup Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation cluster_final Final Product A 1. Select Appropriate Solvent via Screening B 2. Place Crude Solid in Erlenmeyer Flask A->B C 3. Add Minimum Amount of Boiling Solvent B->C D 4. Hot Filtration (If Insoluble Impurities Present) C->D E 5. Cool Slowly to Room Temperature D->E Solution is Clear F 6. Cool in Ice Bath to Maximize Yield E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash Crystals with Ice-Cold Solvent G->H I 9. Dry Crystals to Constant Weight H->I J 10. Assess Purity (e.g., Melting Point) I->J

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen recrystallization solvent to a boil. Add the boiling solvent to the crude solid in small portions, swirling after each addition, until the solid just dissolves.[8] Using the minimum amount of hot solvent is critical for achieving a good recovery.[1][7]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, solid reagents), you must perform a hot filtration. Pre-heat a funnel and a new receiving flask to prevent premature crystallization.[6] Pour the hot solution through a fluted filter paper to remove the insoluble material.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without being disturbed.[7] Slow cooling encourages the formation of larger, purer crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of precipitated product.[16]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[6][8]

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
  • Walla Walla University. (n.d.). Recrystallization - Part 2.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • O'Mahony, G., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?

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common side reactions in the synthesis of 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Propylpyrimidine-2-thiol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and resolve common side reactions and synthetic challenges.

Introduction: The Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules with diverse biological activities.[1][2] The most common and direct route to this and similar pyrimidine-2-thiols is the cyclocondensation of a propyl-substituted β-dicarbonyl compound (or a synthetic equivalent) with thiourea.[3][4] While seemingly straightforward, this reaction is often accompanied by competing pathways that can lead to significant impurities, reduce yield, and complicate purification.

This guide is structured as a series of troubleshooting questions that directly address these challenges, providing not only solutions but also the underlying mechanistic rationale.

Core Synthesis Pathway

The primary reaction involves the condensation of a 1,3-dicarbonyl compound, such as 2-propyl-1,3-propanedial or its equivalent, with thiourea. The reaction is typically catalyzed by either acid or base and proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to form the aromatic pyrimidine ring.

G cluster_main Main Synthesis Pathway Start Propyl-Substituted 1,3-Dicarbonyl + Thiourea Intermediate Acyclic Condensation Intermediate Start->Intermediate Condensation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Ring Closure Product This compound Cyclization->Product

Caption: The desired reaction pathway to this compound.

Troubleshooting & FAQs

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is one of the most frequent issues and can be attributed to several factors, ranging from reaction conditions to reactant purity.

Answer:

Several factors can contribute to low conversion rates. Systematically investigating these possibilities is key to optimizing your yield.

A1. Incomplete Reaction or Suboptimal Conditions:

  • Reaction Time & Temperature: Pyrimidine syntheses are sensitive to both time and temperature.[5] Insufficient heating may lead to an incomplete reaction, while excessive heat can promote decomposition or side reactions.

    • Troubleshooting Protocol: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC).[6] An optimal reaction is one where the starting material is consumed without significant formation of degradation products. Experiment with a temperature gradient (e.g., starting from 60°C and incrementally increasing) to find the sweet spot for your specific substrate.[6]

  • Catalyst Inefficiency: The choice and concentration of the catalyst (acid or base) are critical.[7] Both Brønsted and Lewis acids are commonly used.[5]

    • Troubleshooting Protocol: If using an acid catalyst like HCl or H₂SO₄, ensure the concentration is appropriate. If yields are still low, consider screening other catalysts. For base-catalyzed reactions, strong bases like sodium alkoxides are often effective, but the stoichiometry must be carefully controlled.[8]

A2. Purity of Starting Materials:

  • Impurities in the 1,3-dicarbonyl starting material or thiourea can significantly inhibit the reaction or introduce unwanted side products.[7]

    • Troubleshooting Protocol: Ensure all reagents are of high purity. If necessary, purify the starting materials before use (e.g., by distillation or recrystallization).

A3. Competing Side Reactions:

  • The most significant cause of low yield is often the diversion of reactants into competing pathways. This is addressed in detail in the following questions.

Question 2: I'm observing a significant amount of an unexpected byproduct that is difficult to separate. What could it be?

The formation of stable, alternative heterocyclic systems is a common pitfall.

Answer:

The structure of your starting materials and the reaction conditions dictate the types of side products formed. Below are the most common culprits.

Side Reaction A: Michael Addition Adduct (Incomplete Cyclization)

When using an α,β-unsaturated carbonyl compound as the precursor to the 1,3-dicarbonyl, thiourea can act as a Michael donor. If the subsequent cyclization fails, this Michael adduct will persist as a major impurity.

  • Mechanism: The nucleophilic sulfur of thiourea attacks the β-carbon of the unsaturated system. This intermediate must then proceed to cyclize. If conditions are not optimal for cyclization (e.g., wrong pH, low temperature), the adduct can be isolated.

  • Mitigation Strategy:

    • Optimize pH: The cyclization step is often pH-dependent. Ensure your catalytic conditions (acidic or basic) are suitable for promoting the ring closure after the initial addition.

    • Increase Temperature: Gently increasing the reaction temperature after the initial Michael addition (as monitored by TLC) can often provide the activation energy needed for the final cyclization and dehydration steps.[6]

Side Reaction B: Formation of Dihydropyridine (Hantzsch-type) Byproducts

If your reaction is run at high temperatures, thiourea can decompose to generate ammonia in situ. This ammonia can then participate in a competing Hantzsch-type reaction if an aldehyde impurity is present or if the dicarbonyl compound is prone to fragmentation.[6]

  • Mechanism: Two equivalents of the β-dicarbonyl compound react with ammonia to form a 1,4-dihydropyridine (DHP) derivative. These byproducts are often highly fluorescent.

  • Mitigation Strategy:

    • Lower Reaction Temperature: This is the most effective way to prevent thiourea decomposition and disfavor the Hantzsch pathway.[6]

    • Control Order of Addition: In some cases, adding the thiourea portion-wise or as the last reagent can minimize its decomposition.

Side Reaction C: Oxidation to Disulfide

The product, this compound, contains a thiol group that is susceptible to oxidation, especially in the presence of air during workup or if oxidizing agents are inadvertently present.

  • Mechanism: Two molecules of the thiol product are oxidized to form a disulfide-bridged dimer.

  • Mitigation Strategy:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed prior to use.

    • Reductive Workup: If disulfide formation is suspected, a mild reducing agent can be added during the workup to convert the disulfide back to the thiol.

The diagram below illustrates the main synthetic route and these competing side reactions.

G Intermediate Acyclic Intermediate Product This compound Intermediate->Product Successful Cyclization Michael_Adduct Michael_Adduct Intermediate->Michael_Adduct Stalled Reaction Disulfide Disulfide Dimer Product->Disulfide Oxidation (Air) DHP Dihydropyridine Byproduct Thiourea_Decomp Thiourea Decomposition (High Temp) Thiourea_Decomp->DHP Hantzsch Reaction Start Start Start->Thiourea_Decomp

Caption: Main and competing side reaction pathways in the synthesis.

Question 3: My crude product is highly impure and difficult to crystallize. What purification strategies do you recommend?

Purifying polar heterocyclic compounds can be challenging due to their high solubility in common polar solvents.

Answer:

Effective purification begins with minimizing side product formation. However, when impurities are present, a systematic approach to purification is necessary.

A1. Recrystallization:

  • This should be the first method attempted. The challenge lies in finding a suitable solvent system.

    • Troubleshooting Protocol: Start with common solvents like ethanol, isopropanol, or acetonitrile. If the compound is too soluble, consider a binary solvent system. Dissolve the crude product in a minimum amount of a hot "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) until the solution becomes turbid. Allow it to cool slowly.[9] If the product is colored by impurities, a charcoal treatment during recrystallization can be effective.[9]

A2. Chromatographic Techniques:

  • If recrystallization fails, column chromatography is the next step. Due to the polar nature of pyrimidine-thiols, standard silica gel chromatography can be difficult.

    • Recommended Technique: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for purifying highly polar compounds.[9] It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase rich in a nonpolar organic solvent (e.g., >80% acetonitrile) and a small amount of an aqueous buffer. This combination promotes the retention of polar analytes that would otherwise elute too quickly in reverse-phase chromatography.[9]

Summary of Troubleshooting Strategies

The following table provides a quick reference for troubleshooting common issues.

Observed Problem Probable Cause Recommended Solution(s) Citation
Low Reaction Yield Incomplete reactionMonitor by TLC; optimize reaction time and temperature.[5][6]
Catalyst inefficiencyScreen different acid/base catalysts and optimize concentration.[7][8]
Impure starting materialsPurify reagents before use.[6][7]
Fluorescent Byproduct Hantzsch-type dihydropyridine formationLower the reaction temperature to prevent thiourea decomposition.[6]
Persistent Impurity Incomplete cyclization (Michael Adduct)Adjust pH and/or increase temperature to promote ring closure.[6]
Product Degradation Oxidation to disulfideUse an inert atmosphere (N₂/Ar) and degassed solvents.
Purification Difficulty High polarity of productAttempt recrystallization from various solvent systems. Use HILIC for chromatographic purification.[9]
References
  • Slideshare. Pinner pyrimidine synthesis.
  • Benchchem. Troubleshooting low conversion rates in pyrimidine synthesis.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Slideshare. Pinner pyrimidine synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • YouTube. Pinner Pyrimidine Synthesis.
  • Organic Chemistry Portal. Pinner Reaction.
  • Wikipedia. Pinner reaction.
  • Organic Chemistry Portal. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones.
  • Jetir.Org. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization.
  • NIH. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • Organic Chemistry Portal. Biginelli Reaction.
  • Der Pharma Chemica. Green synthesis of biginelli products of meldrum acid.
  • NIH. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Ashdin Publishing. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug.
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
  • YouTube. Pyrimidine Synthesis.
  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim -.
  • ResearchGate. 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • Journal of the American Chemical Society. 2-Pyrimidinethiols.
  • MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • MDPI. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
  • Wikipedia. Pyrimidine.
  • PubMed. Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity.
  • PMC - PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.

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Technical Support Center: Identifying Impurities in 5-Propylpyrimidine-2-thiol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Propylpyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Leveraging extensive experience in analytical chemistry and heterocyclic compounds, this center provides in-depth, practical guidance in a direct question-and-answer format.

Introduction

This compound is a crucial heterocyclic compound, often synthesized via the Biginelli reaction or similar condensations.[1] The purity of this compound is paramount for its application in research and development. Impurities can arise from several sources including residual starting materials, by-products from the synthesis, or degradation of the final product. This guide provides a systematic approach to identifying these impurities using common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities can be broadly categorized into three groups:

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted thiourea and the β-ketoester, typically ethyl 2-formylvalerate, are common.[2][3]

    • By-products: Side reactions inherent to the Biginelli condensation can lead to various related pyrimidine structures or oligomeric products.[4]

  • Degradation-Related Impurities:

    • Oxidation Products: The thiol group is susceptible to oxidation. Potential impurities include the corresponding disulfide (5,5'-dithiobis(5-propylpyrimidin-2-ol)), sulfinate, and sulfonate derivatives.[2]

    • Desulfurization Product: Loss of the sulfur atom, often through oxidative processes, can lead to the formation of 5-propyluracil.[5]

    • Hydrolysis Products: Cleavage of the pyrimidine ring can occur under harsh acidic or basic conditions, though this is less common under typical storage.[6]

  • Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate) and residual catalysts may be present.

Impurity Identification Workflow

The following diagram outlines a logical workflow for the identification of unknown peaks in your analytical chromatogram.

Impurity_Identification_Workflow Impurity Identification Workflow for this compound start Obtain Sample Chromatogram (e.g., HPLC-UV) check_rt Compare Retention Times (RT) with Authentic Standards (if available) start->check_rt mass_spec Perform LC-MS Analysis to Determine m/z check_rt->mass_spec Unknown Peak(s) check_mass Compare m/z with Expected Impurities mass_spec->check_mass known_impurity Impurity Tentatively Identified check_mass->known_impurity Match Found unknown_mass Mass does not match common impurities check_mass->unknown_mass No Match degradation_study Perform Forced Degradation Study to Confirm Degradant Identity known_impurity->degradation_study Confirm Degradant nmr_analysis Isolate Impurity and Perform NMR Spectroscopy unknown_mass->nmr_analysis Yes no_id Impurity Remains Unidentified unknown_mass->no_id No structure_elucidation Elucidate Structure using 1H, 13C, and 2D NMR nmr_analysis->structure_elucidation final_id Impurity Structure Confirmed structure_elucidation->final_id degradation_study->final_id

Caption: A workflow for identifying impurities in this compound samples.

Troubleshooting Analytical Methods

This section addresses specific issues you might encounter during the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: My this compound peak is tailing.

  • Possible Cause 1: Secondary Interactions with Column Silanols. The nitrogen atoms in the pyrimidine ring can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.

    • Solution: Add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to block these active sites. Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3.0) using formic or phosphoric acid to protonate the basic nitrogens, which can reduce tailing. Using an end-capped column with low silanol activity is also recommended.[7]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: I am seeing new, small peaks appear in my chromatogram over time.

  • Possible Cause 1: On-column Degradation. The thiol group can be sensitive to oxidation, which may be catalyzed by trace metals in the HPLC system or column.

    • Solution: Ensure your mobile phase is freshly prepared and degassed. In some cases, adding a small amount of an antioxidant like EDTA to the mobile phase can help chelate metal ions.

  • Possible Cause 2: Sample Instability in the Autosampler. this compound may degrade in the sample vial, especially if dissolved in a reactive solvent or exposed to light for extended periods.

    • Solution: Minimize the time the sample sits in the autosampler. Use amber vials to protect from light. Prepare samples in a mobile phase-like diluent just before analysis. A stability study of the analyte in the chosen solvent is recommended.[8]

Issue 3: My retention times are shifting from run to run.

  • Possible Cause: Poor Column Equilibration or Mobile Phase Inconsistency.

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the sequence. If using a gradient, ensure the pump is mixing the mobile phase components accurately and that the solvents are well-mixed.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q2: Can I use GC-MS to analyze for impurities?

A2: While possible, GC-MS is often less suitable for this compound than HPLC. The compound has a relatively high melting point and may require derivatization to improve its volatility and thermal stability. Without derivatization, you may encounter the following issues:

  • Peak Tailing: Due to the polar N-H and potential tautomeric C=O and C=S groups.

  • Thermal Degradation: The molecule may degrade in the hot injector port, leading to the appearance of artifact peaks and a non-reproducible response.

  • Low Sensitivity: If the compound does not chromatograph well.

If GC-MS must be used, a derivatization step (e.g., silylation) to cap the active protons is highly recommended.

Issue: I see multiple peaks in my GC-MS chromatogram for a seemingly pure sample.

  • Possible Cause: On-column Isomerization or Degradation. The high temperatures of the GC system can cause the compound to degrade.

    • Solution: Lower the injector and oven temperatures to the minimum required for elution. Check for active sites in the injector liner or column by injecting a standard mix of sensitive compounds. Using a deactivated liner and column is crucial.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is adapted from validated methods for the closely related compound, 6-propylthiouracil, and is suitable for identifying and quantifying impurities.[9]

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH adjusted to 4.6 with phosphoric acid) in a ratio of 20:80 (v/v).[9]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 272 nm[9]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in a 1:1 mixture of methanol and water. Prepare working standards by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the this compound sample in the same diluent as the standard to achieve a similar concentration.

    • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (diluent), standard solutions, and sample solutions.

    • Impurity Identification: Compare the retention times of the peaks in the sample chromatogram to those of any available impurity standards. For unknown peaks, proceed to LC-MS analysis for mass identification.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[10]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes. Note: Thiouracils are often more susceptible to base-catalyzed degradation.[6]

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 1 hour.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • After each stress condition, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation peaks. Use a photodiode array (PDA) detector to check for peak purity.

Potential Impurity Profile

The following table summarizes the most likely impurities, their origin, and expected mass-to-charge ratio (m/z) for mass spectrometry analysis.

Impurity NameStructureOriginExpected [M+H]⁺
Thiourea NH₂-C(S)-NH₂Starting Material77.02
Ethyl 2-formylvalerate CH₃CH₂CH₂CH(CHO)COOCH₂CH₃Starting Material159.10
5-Propyluracil 5-propyl-pyrimidine-2,4(1H,3H)-dioneOxidation/Desulfurization[5]155.08
Disulfide Impurity Dimer of this compoundOxidation[2]339.09

Spectroscopic Data for Identification

While specific, verified spectra for this compound are not widely published, the following data, based on its close isomer 6-propylthiouracil and general knowledge of the pyrimidine scaffold, can be used for tentative identification.[5][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in DMSO-d₆):

    • NH protons: Two broad singlets expected around δ 12.0-12.5 ppm.[5]

    • Pyrimidine CH: A singlet or narrow triplet for the C6-H (or C4-H) around δ 5.7 ppm.[5]

    • Propyl Group:

      • -CH₂- (alpha to ring): A triplet around δ 2.3 ppm.[5]

      • -CH₂- (beta): A sextet around δ 1.5 ppm.[5]

      • -CH₃ (gamma): A triplet around δ 0.9 ppm.[5]

  • ¹³C NMR (in DMSO-d₆):

    • C=S (Thione): ~δ 175-180 ppm

    • C=O (Amide): ~δ 160-165 ppm

    • Pyrimidine C=C: Two signals in the range of δ 100-150 ppm

    • Propyl Group: Signals expected in the range of δ 10-35 ppm.

Mass Spectrometry (MS)
  • Expected Molecular Ion: For C₇H₁₀N₂OS, the expected monoisotopic mass is 170.05. In ESI+ mode, look for the [M+H]⁺ ion at m/z 171.06.

  • Key Fragmentation: The fragmentation of thiouracils can be complex. Expect losses related to the propyl chain (loss of C₃H₇, 43 Da) and cleavages of the pyrimidine ring. The presence of sulfur will also give a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the molecular ion.

Conclusion

This technical support guide provides a comprehensive framework for identifying and troubleshooting impurities in this compound samples. By understanding the potential sources of impurities and employing a systematic analytical approach, researchers can ensure the quality and integrity of their materials. For further assistance, please consult the references provided or contact your analytical instrument provider.

References

  • Desulfurization of 2-thiouracil nucleosides: conformational studies of 4-pyrimidinone... - PubMed. (2011, April 1). Bioorganic & Medicinal Chemistry. [Link]
  • 1 H NMR (400 MHz, DMSO-d 6 ) spectra of thiourea (a) and NSA 08 (b). - ResearchGate. (n.d.).
  • 1 H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave. [Link]
  • Thiourea - SpectraBase. (n.d.). SpectraBase. [Link]
  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - MDPI. (n.d.). MDPI. [Link]
  • Separation of Pyrimidine-2-thiol on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. [Link]
  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets - Biomedical and Pharmacology Journal. (2024, October 18). Biomedical and Pharmacology Journal. [Link]
  • Validation of a HPLC Method for the Determination of Propylthiouracil in Plasma. (n.d.).
  • Desulfurization - Wikipedia. (n.d.). Wikipedia. [Link]
  • Oxidation of propylthiouracil to reactive metabolites by activated neutrophils. Implications for agranulocytosis - PubMed. (n.d.). PubMed. [Link]
  • (PDF) Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - ResearchGate. (2025, October 15).
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers. (2018, August 23). Frontiers. [Link]
  • Scheme 2. Proposed pathway for the formation of 2-thiouracils. - ResearchGate. (n.d.).
  • 5-Propyl-2-thiouracil | C7H10N2OS | CID 3002043 - PubChem - NIH. (n.d.). PubChem. [Link]
  • Biginelli reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Propylthiouracil - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]
  • Propylthiouracil | C7H10N2OS | CID 657298 - PubChem. (n.d.). PubChem. [Link]
  • Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. [Link]
  • Synthesis of 6‐n‐propyl‐2‐thiouracil‐6−14C | Request PDF - ResearchGate. (2025, August 9).
  • Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors - RSC Publishing. (n.d.). RSC Publishing. [Link]
  • Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - NIH. (2021, November 20). NIH. [Link]
  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.).
  • 5-PROPYL-2-THIOURACIL - gsrs. (n.d.). gsrs. [Link]
  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone - MDPI. (n.d.). MDPI. [Link]
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - MDPI. (n.d.). MDPI. [Link]
  • Propylthiouracil - mzCloud. (n.d.). mzCloud. [Link]
  • 6-propyl-2-thiouracil (CHEBI:8502) - EMBL-EBI. (n.d.). EMBL-EBI. [Link]

Sources

Technical Support Center: Optimizing S-Alkylation of 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the S-alkylation of 5-Propylpyrimidine-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important reaction and achieve optimal results in your synthesis projects.

Introduction to S-Alkylation of Pyrimidine-2-thiols

The S-alkylation of pyrimidine-2-thiols is a fundamental transformation in medicinal chemistry, yielding 2-(alkylthio)pyrimidines. These products are crucial intermediates and versatile building blocks for synthesizing a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The reaction involves the nucleophilic attack of the thiolate anion, generated from the deprotonation of the thiol group, on an alkylating agent. While seemingly straightforward, this SN2 reaction is influenced by numerous factors that can impact yield, purity, and the formation of undesired byproducts.[6][7][8]

This guide will provide a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the S-alkylation of this compound, offering explanations and actionable solutions.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound, even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Deprotonation (Thiolate Formation): The thiol must be converted to the more nucleophilic thiolate anion for the reaction to proceed efficiently.[6][8][9][10]

    • Weak Base: If you are using a mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) and observing low conversion, the equilibrium may not sufficiently favor the thiolate.[11]

    • Solution: Consider using a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that will irreversibly deprotonate the thiol. However, it requires the use of anhydrous solvents like THF or DMF.[8][11] Sodium methoxide (NaOMe) or other alkoxides are also effective.[9] For a milder approach, cesium carbonate (Cs₂CO₃) in DMF can sometimes offer improved results over K₂CO₃ due to increased solubility and cation effects.[12]

  • Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent is critical.

    • Leaving Group: The leaving group's ability to depart influences the reaction rate. The general order of reactivity for alkyl halides is I > Br > Cl > F.[13]

    • Solution: If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction. Other good leaving groups include tosylates (OTs), mesylates (OMs), and triflates (OTf).[14]

  • Steric Hindrance: Significant steric bulk on either the pyrimidine ring or the alkylating agent can impede the SN2 reaction pathway.

    • Solution: If possible, consider using a less hindered alkylating agent. If the steric hindrance is on the pyrimidine, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, but be mindful of potential side reactions.

  • Inappropriate Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) can solvate the thiolate anion through hydrogen bonding, reducing its nucleophilicity.

    • Solution: Use a polar aprotic solvent like DMF, DMSO, acetonitrile (ACN), or acetone.[1][9][11] These solvents solvate the cation but leave the anion relatively "bare," enhancing its reactivity.

Problem 2: Formation of N-Alkylated Byproduct

Symptoms: Characterization (e.g., NMR, MS) reveals the presence of an isomer where the alkyl group is attached to one of the pyrimidine ring nitrogens instead of the sulfur atom.

Potential Causes & Solutions:

  • Ambident Nucleophile: The pyrimidine-2-thiolate is an ambident nucleophile, meaning it has two potential sites of attack: the "soft" sulfur atom and the "hard" nitrogen atom.

  • Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, soft nucleophiles (like sulfur) prefer to react with soft electrophiles, while hard nucleophiles (like nitrogen) prefer hard electrophiles.

    • Reaction Conditions Favoring N-Alkylation: "Harder" reaction conditions can favor N-alkylation. This includes the use of highly polar, protic solvents and alkylating agents with "harder" leaving groups (like sulfates).

    • Solution: To favor S-alkylation, use "softer" conditions. This includes using polar aprotic solvents (DMF, THF) and alkylating agents with "softer" leaving groups (iodide, bromide).[15] Using the potassium or cesium salt of the thiol can also favor S-alkylation over the sodium salt in some cases.

Problem 3: Formation of Disulfide Byproduct

Symptoms: You observe a product with a mass corresponding to the dimer of this compound linked by a sulfur-sulfur bond.

Potential Causes & Solutions:

  • Oxidation of the Thiol/Thiolate: Thiols and thiolates are susceptible to oxidation, especially in the presence of air (oxygen).[7][16]

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[11] Degassing the solvent prior to use by bubbling with an inert gas can also be beneficial.

Problem 4: Overalkylation (Formation of Sulfonium Salt)

Symptoms: A byproduct is observed where a second alkyl group has attached to the sulfur atom of the desired product, forming a positively charged sulfonium salt.

Potential Causes & Solutions:

  • High Nucleophilicity of the Product: The sulfide product is itself a nucleophile and can react with the alkylating agent, though it is generally less nucleophilic than the thiolate.[6][7]

    • Reaction Conditions: This side reaction is more likely to occur if a large excess of the alkylating agent is used or at elevated temperatures.

    • Solution: Use a stoichiometry of approximately 1:1 to 1.1:1 (alkylating agent to thiol). Add the alkylating agent slowly or dropwise to the solution of the thiolate to maintain a low instantaneous concentration.[11] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting thiol is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for this reaction?

A1: For routine, small-scale synthesis, a combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) at room temperature to 50 °C is an excellent starting point.[11][17] This system is effective for reactive alkyl halides (e.g., iodides, bromides, benzyl halides) and is operationally simple. For less reactive systems, switching to a stronger base like sodium hydride (NaH) in anhydrous THF or DMF is a reliable alternative.[8][11]

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting thiol, the alkylating agent, and the product. The starting thiol is typically more polar than the S-alkylated product. Staining with potassium permanganate can be helpful for visualizing sulfur-containing compounds. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: My alkylating agent is an alkyl chloride. Why is the reaction so slow?

A3: Alkyl chlorides are less reactive than bromides and iodides because chloride is a poorer leaving group. To drive the reaction to completion, you can:

  • Increase the temperature: Refluxing the reaction mixture may be necessary.

  • Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI): This is known as the Finkelstein reaction. The iodide will displace the chloride in-situ to form the more reactive alkyl iodide, which is then consumed in the main reaction.

  • Use a more reactive solvent system: Switching to a solvent like DMF or DMSO can help accelerate the SN2 reaction.

Q4: Can I use aqueous or alcoholic solvents for this reaction?

A4: While some procedures use solvents like ethanol, particularly with a strong base like sodium hydroxide, it is generally not optimal.[18] Protic solvents can solvate the thiolate anion, reducing its nucleophilicity and slowing the reaction. Polar aprotic solvents like DMF, ACN, or THF are preferred for efficient SN2 reactions.[1][9]

Q5: What is the best work-up procedure for this reaction?

A5: A typical work-up procedure is as follows:

  • If a solid base like K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts.[11]

  • If a water-miscible solvent like DMF or DMSO was used, dilute the reaction mixture with a larger volume of water and extract the product with an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and then with brine to remove any remaining solvent and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel, recrystallization, or distillation, depending on its properties.[11]

Experimental Protocols & Data

General Protocol for S-Alkylation using K₂CO₃ in DMF

This protocol is a good starting point for reactive alkyl halides.

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the thiol (concentration typically 0.1-0.5 M).

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.05 - 1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting thiol is consumed (typically 2-12 hours).[11]

  • Perform an appropriate aqueous work-up and purify the crude product.

Data Summary: Choosing Reaction Components
ComponentRecommended ChoicesRationale & Considerations
Base K₂CO₃, Cs₂CO₃, NaH, NaOMeChoice depends on thiol acidity and alkylating agent reactivity. K₂CO₃ is mild and convenient.[11] NaH is for less reactive systems and requires anhydrous conditions.[8]
Solvent DMF, ACN, THF, AcetonePolar aprotic solvents are ideal for SN2 reactions as they enhance nucleophilicity.[1][9]
Alkylating Agent R-I, R-Br, R-OTsReactivity order: I > Br > Cl.[13] Iodides and bromides are generally preferred for efficient reactions at moderate temperatures.
Temperature Room Temp to 60 °CStart at room temperature. Gentle heating can accelerate the reaction, but higher temperatures may increase byproduct formation.
Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the S-alkylation reaction.

S_Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base - HB⁺ Base Base (e.g., K₂CO₃) Thiolate2 Thiolate Anion (R-S⁻) AlkylHalide Alkylating Agent (R'-X) Product 2-(Alkylthio)pyrimidine (R-S-R') LeavingGroup Leaving Group (X⁻) Thiolate2->Product + R'-X

Sources

stability of 5-Propylpyrimidine-2-thiol in different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Propylpyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have curated this information to ensure scientific integrity and practical applicability in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

The stability of this compound is primarily influenced by pH, temperature, oxygen levels, and the presence of light. The thiol group is susceptible to oxidation, which can be accelerated under certain pH conditions. Furthermore, the pyrimidine ring itself can undergo degradation, although this is generally less facile than the reactions of the thiol group.

Q2: How does pH affect the chemical structure of this compound?

This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is pH-dependent. This is a critical consideration as the reactivity and stability of the two tautomers can differ significantly.

tautomerism Thiol This compound (Thiol Form) Thione 5-Propyl-1H-pyrimidine-2-thione (Thione Form) Thiol->Thione Tautomerization (pH-dependent)

Caption: Thione-thiol tautomerism of this compound.

Q3: What are the likely degradation pathways for this compound at different pH values?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer likely pathways based on general chemical principles of thiols and pyrimidines:

  • Acidic Conditions (pH 1-4): Generally, thiols are relatively stable against oxidation at low pH. However, hydrolysis of the pyrimidine ring could be a potential degradation pathway under strongly acidic conditions and elevated temperatures, although this is likely to be a slow process.

  • Neutral Conditions (pH 5-8): In the presence of oxygen, the thiol group can be oxidized to a disulfide dimer. This process is often catalyzed by trace metal ions. The rate of oxidation generally increases with pH.

  • Alkaline Conditions (pH 9-14): The rate of thiol oxidation significantly increases at higher pH due to the deprotonation of the thiol group to the more reactive thiolate anion. This can lead to the formation of disulfides and further oxidation products such as sulfinates and sulfonates. The pyrimidine ring may also be more susceptible to hydrolytic cleavage under strong alkaline conditions.[1][2]

Q4: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Solutions should be prepared in a deoxygenated solvent, and the pH should be kept neutral or slightly acidic if possible. Aliquoting the stock solution into smaller, single-use vials can help to minimize freeze-thaw cycles and exposure to air.

Troubleshooting Guide

Issue: Rapid loss of compound purity in my aqueous buffer.

Possible Cause 1: Oxidation of the thiol group.

  • Explanation: The thiol group is prone to oxidation, especially in the presence of dissolved oxygen and at neutral to alkaline pH. This leads to the formation of the corresponding disulfide dimer and other oxidized species.

  • Solution:

    • Deoxygenate your buffers: Before dissolving the compound, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes.

    • Work under an inert atmosphere: If possible, handle the compound and its solutions in a glove box or under a stream of inert gas.

    • Add an antioxidant: For some applications, the addition of a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help to prevent oxidation. However, be mindful of potential interference with your downstream assays.

    • Control the pH: If your experiment allows, use a slightly acidic buffer (pH 5-6) to reduce the rate of oxidation.

Possible Cause 2: pH-mediated hydrolysis.

  • Explanation: Although generally more stable than esters or thioesters, the pyrimidine ring can undergo hydrolytic degradation under harsh pH conditions (strongly acidic or basic) and elevated temperatures.[3][4]

  • Solution:

    • Perform a pH stability study: Assess the stability of your compound across a range of pH values to determine the optimal pH for your experiments.

    • Avoid extreme pH: If possible, maintain the pH of your solution within a range of 4-8.

    • Control the temperature: Perform your experiments at the lowest practical temperature to slow down the rate of degradation.

Issue: My compound is precipitating out of solution at acidic pH.
  • Explanation: this compound has basic nitrogen atoms in the pyrimidine ring, which can be protonated at acidic pH. The protonated form may have lower solubility than the neutral form, leading to precipitation.

  • Solution:

    • Determine the pKa of your compound: Knowing the pKa values will help you predict the ionization state and solubility at different pH values.

    • Adjust the pH: Carefully increase the pH of your solution to a point where the compound redissolves.

    • Use a co-solvent: If adjusting the pH is not an option, the addition of a small amount of an organic co-solvent like DMSO or ethanol may help to improve solubility.

Issue: I am observing multiple new peaks in my HPLC analysis after storing the compound in a basic buffer.
  • Explanation: The appearance of multiple new peaks suggests that your compound is degrading into several different products. In basic solutions, the primary degradation pathway is likely oxidation of the thiol group. The initial disulfide dimer can be further oxidized to a variety of species, each potentially appearing as a new peak in your chromatogram.

  • Solution:

    • Characterize the degradation products: Use techniques like mass spectrometry (MS) to identify the major degradation products. This will confirm the degradation pathway and help you to develop strategies to mitigate it.[5]

    • Implement the solutions for oxidation: Follow the recommendations for preventing oxidation, such as deoxygenating your buffers and working under an inert atmosphere.

    • Perform a forced degradation study: A systematic forced degradation study can help to identify the conditions that lead to the formation of specific degradation products.[6][7]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]

Objective: To evaluate the stability of this compound under various stress conditions, including acidic, basic, and oxidative environments.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Workflow:

forced_degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound C Incubate samples under different conditions: - Acidic - Basic - Oxidative - Control (no stress) A->C B Prepare stress solutions: - 0.1 M HCl (Acid) - 0.1 M NaOH (Base) - 3% H₂O₂ (Oxidative) B->C D Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Neutralize acidic and basic samples D->E F Analyze all samples by HPLC-UV E->F G Quantify the remaining parent compound and any degradation products F->G

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with mobile phase for HPLC analysis.

  • Basic Degradation:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

    • Incubate at room temperature.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a vial, add a known volume of the stock solution and an equal volume of 3% H₂O₂.

    • Incubate at room temperature.

    • At specified time points, withdraw an aliquot and dilute it with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions but without the stressor (e.g., water instead of acid/base/H₂O₂).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation of this compound.

Data Presentation

The results of a pH stability study can be summarized in a table as follows:

pHTemperature (°C)Time (hours)% DegradationMajor Degradation Products
2.06024< 5%-
7.02524~10%Disulfide Dimer
10.0258> 50%Disulfide Dimer, Sulfinates

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

References

  • ResearchGate. Hydrolysis Rates for Various pH Levels.
  • K. L. Poelma, et al. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability.
  • MedCrave. Forced degradation studies. MOJ Bioequivalence & Bioavailability.
  • National Institutes of Health. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer.
  • ScienceDirect. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • Scientific Publication. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
  • Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides.
  • PubMed. Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry.
  • SpringerLink. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Medicinal Chemistry Research.
  • National Institutes of Health. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • PubMed. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules.
  • National Institutes of Health. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • National Institutes of Health. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology.
  • ResearchGate. (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.

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Technical Support Center: Degradation Pathways of 5-Propylpyrimidine-2-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Propylpyrimidine-2-thiol and its related compounds. This guide is designed to provide in-depth, practical insights into the degradation pathways of this chemical family, moving beyond simple protocols to explain the underlying chemistry and analytical strategies.

Given the structural similarities and extensive public data available, this guide will frequently reference 6-propyl-2-thiouracil (Propylthiouracil, PTU) as a primary analogue. The degradation mechanisms involving the pyrimidine-2-thiol core are highly conserved, making PTU an excellent model for understanding the stability and metabolic fate of this compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of this compound and its derivatives.

Q1: What are the primary degradation pathways for pyrimidine-2-thiol compounds?

A: Degradation can be broadly categorized into two main pathways: metabolic (in vivo) and chemical (in vitro/storage).

  • Metabolic Degradation: In biological systems, the primary route of metabolism for compounds like PTU is Phase II conjugation, specifically glucuronidation.[1][2] The enzyme UDP-glucuronosyltransferase (UGT), particularly the UGT1A9 isoform, attaches a glucuronic acid moiety to the molecule, increasing its water solubility for easier excretion.[3][4][5] Another metabolic route involves oxidation to inorganic sulfates.[2]

  • Chemical Degradation: These compounds are susceptible to degradation under various stress conditions. The most common pathways include oxidation of the reactive thiol group and hydrolysis of the pyrimidine ring.[6] Forced degradation studies, which intentionally expose the drug to harsh conditions, are used to proactively identify these degradants.[7][8]

Q2: What are the expected degradation products from chemical stress testing?

A: Based on stress testing of the analogue PTU, you can anticipate several classes of degradation products[6]:

  • Oxidative Products: The thiol (-SH) group is readily oxidized, which can lead to the formation of disulfides (dimers), sulfenic acids, or further oxidation products.

  • Hydrolytic Products: Exposure to acidic or basic conditions can lead to the opening of the pyrimidine ring.[9][10]

  • Des-alkylated Species: The propyl group can be cleaved from the pyrimidine ring, resulting in a thiouracil core.

  • Photolytic Products: As a light-sensitive compound, exposure to UV or visible light can induce degradation, though specific photoproducts must be identified experimentally.[11]

Q3: Why is the thiol group at the 2-position so reactive?

A: The thiol group (-SH) exists in a tautomeric equilibrium with its thione form (C=S).[12] This thiol-thione tautomerism makes the sulfur atom a potent nucleophile, rendering it highly susceptible to oxidation.[13] Furthermore, the deprotonated thiolate form is an excellent ligand for metal ions and can participate in various biochemical reactions, including the formation of disulfide bonds.[12] This inherent reactivity is central to the mechanism of action for drugs like PTU but also makes it a primary site for chemical degradation.

Q4: What are the recommended analytical techniques for studying these degradation pathways?

A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem MS (MS/MS), is the gold standard.[1][3]

  • HPLC is essential for separating the parent compound from its various degradation products in a complex mixture. A stability-indicating HPLC method is one that can resolve all significant degradants from the parent drug and from each other.[7][14]

  • MS/MS provides structural information. The initial mass spectrometer (MS1) isolates a specific ion (like a potential degradant), which is then fragmented. The resulting fragment pattern (MS2 spectrum) serves as a "fingerprint" that helps elucidate the molecule's structure.[5][8]

Troubleshooting Guide for Degradation Studies

This section provides solutions to common problems encountered during experimental work.

Issue 1: I'm not observing any degradation in my forced degradation study.

  • Possible Cause 1: Stress conditions are too mild. The energy (e.g., temperature) or concentration of the stressor (e.g., acid, base, oxidant) is insufficient to overcome the activation energy of the degradation reaction.

    • Recommended Action: Incrementally increase the severity of your stress conditions. For thermal stress, increase the temperature. For hydrolysis, increase the concentration of the acid/base (e.g., from 0.01 M HCl to 0.1 M or 1 M HCl). For oxidation, increase the concentration of H₂O₂ (e.g., from 3% to 10%) or the exposure time. The goal is to achieve 5-20% degradation to ensure you are observing relevant pathways without completely destroying the molecule.[15]

  • Possible Cause 2: The analytical method is not stability-indicating. Your HPLC method may be co-eluting the parent drug with one or more degradation products, making it appear as if no degradation has occurred.

    • Recommended Action: Re-evaluate your HPLC method. Ensure you have sufficient peak purity, which can be assessed using a photodiode array (PDA) detector or by analyzing the mass spectra across the entire peak. If purity is low, the chromatographic method (e.g., gradient, mobile phase, column type) must be redeveloped to achieve separation.[7]

Issue 2: My compound has degraded completely, leaving no parent peak.

  • Possible Cause: Stress conditions are too harsh. Excessive stress can lead to secondary and tertiary degradation products, which may not be relevant to real-world stability and can complicate pathway elucidation.[15]

    • Recommended Action: Systematically reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or lower the concentration of the stressor. Conduct a time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) to find the optimal point where you observe the formation of primary degradants before they are further broken down.

Issue 3: The mass balance in my analysis is poor (i.e., the sum of the parent peak and degradant peaks is significantly less than 100% of the initial parent peak).

  • Possible Cause 1: Some degradants are not detected. Degradation products may lack a UV chromophore, making them invisible to a UV detector. They might also be volatile and lost during sample preparation, or they may not elute from the HPLC column under the current conditions.[15]

    • Recommended Action: Use a more universal detector in parallel with your UV detector. Mass spectrometry (MS) is ideal as it detects any ionizable compound.[15] A Charged Aerosol Detector (CAD) is another option. Also, consider modifying your HPLC gradient to include a very strong solvent wash at the end to ensure all compounds have eluted from the column.

  • Possible Cause 2: Inaccurate response factors. The UV response of a degradant may be very different from that of the parent compound. Assuming they are the same will lead to inaccurate quantification and poor mass balance.

    • Recommended Action: If possible, isolate the major degradants and determine their individual response factors to allow for accurate quantification. If isolation is not feasible, use relative response factors determined by a universal detector like MS or CAD for a more accurate estimation.

Issue 4: I can't resolve the parent compound from a key degradant peak with HPLC.

  • Possible Cause: Insufficient chromatographic selectivity. The chosen column and mobile phase are not providing enough differential interaction to separate the two closely related compounds.

    • Recommended Action (Systematic Approach):

      • Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) or adjust the pH of the aqueous phase.

      • Adjust the Gradient: Make the gradient shallower around the elution time of the critical pair to increase resolution.

      • Change the Column: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.

      • Adjust Temperature: Varying the column temperature can sometimes alter selectivity and improve resolution.

Visualizing the Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the likely metabolic and chemical degradation pathways for a this compound structure, based on data from its analogue, 6-propyl-2-thiouracil.

DegradationPathways cluster_metabolic Metabolic Pathway (In Vivo) cluster_chemical Chemical Degradation (Forced) Parent_Met This compound Glucuronide Glucuronide Conjugate (Major Metabolite) Parent_Met->Glucuronide UGT1A9 Sulfate Sulfate Conjugate Parent_Met->Sulfate Sulfotransferase Parent_Chem This compound Oxidized Oxidized Products (e.g., Disulfide Dimer) Parent_Chem->Oxidized H₂O₂ Hydrolyzed Ring-Opened Products (e.g., Carbamoyl-β-alanine derivative) Parent_Chem->Hydrolyzed H⁺ / OH⁻, Heat Desalkylated Thiouracil Core Parent_Chem->Desalkylated Stress

Caption: Workflow for a forced degradation (stress testing) study.

Key Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for stress testing. Conditions should be optimized for your specific molecule. [8][15][16] Objective: To generate potential degradation products for method development and pathway elucidation.

Materials:

  • This compound (or derivative)

  • HPLC-grade acetonitrile and methanol

  • Purified water (18 MΩ·cm)

  • Reagents: HCl, NaOH, H₂O₂ (30%)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter, calibrated temperature-controlled oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition Setup: For each condition, add a specific volume of the stock solution to a volumetric flask and add the stressor. Dilute to the final volume with the appropriate solvent to achieve a target concentration (e.g., 0.1 mg/mL).

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH, incubate at room temperature.

    • Oxidative: 3% H₂O₂, incubate at room temperature, protected from light.

    • Thermal: Prepare a solution in purified water, and heat the solid and the solution at 80°C.

    • Control: Prepare a solution in the same diluent as the stress samples and keep it at 5°C, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For thermal and oxidative samples, cool to room temperature.

  • Analysis: Dilute the quenched samples to a suitable concentration for analysis and inject them into a validated stability-indicating HPLC-MS system.

Table 1: Typical Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 - 80°C2 - 24 hrs
Base Hydrolysis 0.1 M NaOHRoom Temp - 40°C1 - 12 hrs
Oxidation 3% - 10% H₂O₂Room Temp4 - 24 hrs
Thermal (Solid) Dry Heat80°C (or 20°C below melting point)24 - 72 hrs
Thermal (Solution) In Water/Buffer80°C24 - 72 hrs
Photostability ICH Q1B Option 2AmbientAs per guideline

References

  • Veeprho.
  • Pharma Stability. Pharma Stability: Troubleshooting & Pitfalls. URL
  • OUCI.
  • BenchChem.
  • Taylor & Francis Online.
  • PubMed.
  • MDPI.
  • ResearchGate. (PDF)
  • NCBI Bookshelf. Propylthiouracil (PTU). URL
  • NCBI Bookshelf.
  • PubChem. Propylthiouracil. URL
  • Wiley-VCH.
  • Journal of Bacteriology. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. URL
  • MDPI.
  • Wikipedia. Propylthiouracil. URL
  • PubMed. EFFECT OF 5- AND 6-PROPYLTHIOURACIL ON THE METABOLISM OF L-THYROXINE IN MAN. URL
  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. URL
  • Acute Porphyria Drugs. H03BA02 - Propylthiouracil. URL
  • BenchChem. 5-Methylpyrimidine-2-thiol. URL
  • PubMed. Clinical pharmacokinetics of antithyroid drugs. URL
  • FDA. PROPYLTHIOURACIL TABLETS, USP. URL
  • Pharmaffili
  • Pharmaceutical Technology.
  • Wikipedia. Pyrimidine metabolism. URL
  • MedCrave online.
  • Pharmaffili
  • Creative Proteomics Blog.
  • Science.gov.
  • Royal Society of Chemistry. CHAPTER 1.3: Real-time Detection of Thiol Chemistry in Single Proteins. URL
  • PubMed Central.
  • Pharmacy 180.
  • Parchem. This compound (Cas 52767-84-7). URL
  • PubMed. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. URL
  • Alfa Chemistry. CAS 52767-84-7 2-Mercapto-5-N-propylpyrimidine. URL
  • PubMed.
  • PubMed. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. URL
  • PubMed.
  • PubMed. Thiol-enhanced decomposition of MNNG, ENNG, and nitrosocimetidine: relationship to mutagenicity in V79 Chinese hamster cells. URL
  • PubMed Central. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. URL
  • BLD Pharm. 5-Methylpyrimidine-2-thiol. URL

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overcoming solubility issues of 5-Propylpyrimidine-2-thiol in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for 5-Propylpyrimidine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a hydrophobic molecule, this compound often requires specific handling to ensure accurate and reproducible results in aqueous assay environments.

This guide provides a series of frequently asked questions (FAQs) for rapid problem-solving, followed by in-depth troubleshooting protocols that explain the scientific principles behind each strategic choice.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen and what is the first thing I should do?

A1: This is the most common issue encountered and is a classic case of a compound "crashing out" of solution. This compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), but it is poorly soluble in water.[1] When you introduce the DMSO stock to the aqueous buffer, you are creating a drastic change in the solvent environment. The water molecules cannot effectively solvate the hydrophobic compound, causing it to aggregate and precipitate.

Your first step is to check the final concentration of DMSO in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[1] If your dilution resulted in a DMSO level significantly higher than this, or if the compound concentration is simply too high for its aqueous solubility limit, precipitation is likely. Try preparing an intermediate dilution in your assay buffer to reduce the shock of the solvent change.[2]

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

A2: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of poorly soluble compounds like this compound.[3][4] Its high solvating power allows for the creation of concentrated stocks (e.g., 10-20 mM), which facilitates downstream serial dilutions. It is critical to use high-purity, anhydrous (water-free) DMSO, as residual water can decrease the compound's stability and solubility in the stock solution over time.[4]

Q3: My compound seems to dissolve, but my assay results are not reproducible. Could solubility still be the problem?

A3: Absolutely. Visible precipitation is an obvious indicator of poor solubility, but it's not the only one. The compound may be forming small, non-visible aggregates or micro-precipitates. This is a significant problem because it means the actual concentration of the dissolved, active compound in your assay is much lower and more variable than you think, leading to poor reproducibility and inaccurate dose-response curves.[5] This underscores the importance of ensuring true solubility, not just the absence of visible particles.

Q4: Are there alternatives to DMSO or methods to enhance solubility in the final aqueous solution?

A4: Yes, when simple dilution is insufficient, several formulation strategies can be employed to increase the aqueous solubility of this compound. These are advanced techniques that involve altering the composition of your assay buffer. The three most common and effective strategies are:

  • Using Co-solvents: Adding a small percentage of a water-miscible organic solvent can reduce the overall polarity of the buffer.[2][6]

  • Using Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.[6][7]

  • Using Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form an "inclusion complex" with the compound, thereby increasing its apparent water solubility.[2][8][9][10][11]

These methods are detailed in the Troubleshooting Guides below.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Foundational Workflow for Compound Solubilization

Before resorting to advanced formulation techniques, it is essential to ensure your basic solution preparation and dilution methodology is optimized. The following workflow provides a systematic approach to troubleshoot initial precipitation issues.

G start Start: Precipitation Observed in Aqueous Buffer check_dmso Step 1: Verify Final DMSO % start->check_dmso dmso_ok Is DMSO % <= 0.5%? check_dmso->dmso_ok reduce_dmso Action: Adjust Dilution Scheme to Lower Final DMSO % dmso_ok->reduce_dmso No check_conc Step 2: Assess Compound Working Concentration dmso_ok->check_conc Yes test_again1 Retest for Precipitation reduce_dmso->test_again1 test_again1->dmso_ok success Success: Compound is Soluble test_again1->success Soluble conc_ok Is Concentration Above Expected Aqueous Solubility? check_conc->conc_ok lower_conc Action: Lower the Top Working Concentration and Retest conc_ok->lower_conc Yes advanced Proceed to Advanced Solubilization Methods (Guide 2) conc_ok->advanced No test_again2 Retest for Precipitation lower_conc->test_again2 test_again2->conc_ok test_again2->success Soluble advanced->success If Successful

Caption: Initial troubleshooting workflow for compound precipitation.

Protocol 1: Optimized Working Solution Preparation

This protocol minimizes precipitation by avoiding abrupt changes in solvent polarity.

Materials:

  • 10 mM stock of this compound in 100% anhydrous DMSO.

  • Assay buffer (e.g., PBS or cell culture medium).

  • Sterile polypropylene tubes.

Procedure:

  • Prepare Intermediate Dilution: Instead of diluting directly from your 10 mM stock, create an intermediate dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, first dilute the 10 mM stock 1:100 into the assay buffer to create a 100 µM intermediate solution containing 1% DMSO.

  • Vortex Gently: Immediately after adding the DMSO stock to the buffer, vortex the solution gently for 10-15 seconds. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate.

  • Perform Final Dilution: Use this 100 µM intermediate solution to perform the final dilution into your assay plate. For instance, a 1:10 dilution will yield the target 10 µM concentration with a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a parallel "vehicle control" using the same dilution steps with 100% DMSO instead of the compound stock. This is crucial for distinguishing compound effects from solvent effects.[1]

Guide 2: Advanced Solubilization Strategies

If the foundational workflow fails to resolve precipitation, the use of solubilizing excipients may be necessary. The goal is to find the lowest concentration of an additive that maintains compound solubility without interfering with the assay.

G center This compound (Hydrophobic) cosolvent Co-Solvents (e.g., PEG-400) center->cosolvent surfactant Surfactants (e.g., Tween-20) center->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) center->cyclodextrin mech1 Mechanism: Reduces solvent polarity, making the environment more favorable for the hydrophobic compound. cosolvent->mech1 mech2 Mechanism: Forms micelles that encapsulate the compound, shielding it from water. surfactant->mech2 mech3 Mechanism: Forms an inclusion complex, placing the compound inside its hydrophobic core. cyclodextrin->mech3

Caption: Mechanisms of common solubilization-enhancing agents.

Protocol 2: Screening Solubilizing Excipients

This protocol outlines a method to test the effectiveness of various solubilizing agents. It is critical to run assay-specific controls to ensure the chosen excipient does not interfere with your biological system (e.g., enzyme activity, cell viability).

Materials:

  • 10 mM stock of this compound in 100% DMSO.

  • Assay Buffer.

  • Excipient Stocks:

    • 20% PEG-400 in assay buffer.

    • 1% Tween-20 in assay buffer.

    • 45% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in assay buffer.

  • 96-well clear bottom plate for solubility assessment.

  • Plate reader capable of measuring absorbance at 405 nm or 620 nm (for turbidity).

Procedure:

  • Prepare Excipient Dilutions: In the 96-well plate, prepare serial dilutions of each excipient stock in the assay buffer to test a range of final concentrations. (See table below for suggestions).

  • Add Compound: Add a fixed amount of the this compound DMSO stock to each well to achieve your desired final compound concentration (e.g., 20 µM). The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%).

  • Incubate: Cover the plate and incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure Turbidity: Read the absorbance of the plate at 405 nm or 620 nm. An increase in absorbance compared to the vehicle control (excipient + DMSO without compound) indicates light scattering due to compound precipitation.

  • Data Analysis: Identify the lowest concentration of each excipient that prevents an increase in turbidity. This is your lead condition.

  • Assay Validation: Once a lead condition is identified, you MUST validate it in your actual biological assay. Run a full dose-response curve of the excipient alone to confirm it has no effect on the assay readout.

Data Presentation: Comparison of Solubilization Strategies

StrategyExample AgentTypical Final Conc.MechanismProsCons
Co-solvents PEG-400, Ethanol1-5%Reduces buffer polarity[6]Simple to implement; effective for moderately hydrophobic compounds.Can affect protein structure or enzyme activity at higher concentrations.
Surfactants Tween-20, Triton X-1000.01-0.1%Forms micelles to encapsulate compound[6][7]Effective at very low concentrations; can stabilize proteins.Can interfere with assays involving membranes or protein-protein interactions; may denature some proteins.
Cyclodextrins HP-β-CD1-5% (w/v)Forms 1:1 inclusion complex[2][8][9]Generally low toxicity; widely used in pharmaceutical formulations.[10]Can be expensive; may not work for all compound geometries.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
  • Carpa, R. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
  • National Institutes of Health (NIH).
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
  • FasterCapital. Best Practices For Stock Solutions. [Link]
  • National Institutes of Health (NIH). Development of a high-throughput solubility screening assay for use in antibody discovery. [Link]
  • Artemis Dx.
  • Reddit. How to tackle compound solubility issue. [Link]
  • National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]
  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
  • National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. [Link]

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Technical Support Center: Preventing Oxidation of 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Propylpyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The integrity of the thiol group is often paramount to its function, yet it is susceptible to oxidation. This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for potential issues, and validated protocols to ensure the stability and reactivity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thiol group so reactive?

This compound is a heterocyclic compound featuring a pyrimidine ring, which is a core structure in biological molecules like nucleobases.[1] The key functional group is the thiol (-SH) at the 2-position. This group is highly reactive and susceptible to oxidation, primarily because the sulfur atom can be easily deprotonated to form a thiolate anion (R-S⁻).[2][3] This thiolate is a potent nucleophile and readily reacts with atmospheric oxygen and other oxidizing agents.[2]

Furthermore, this compound exists in a tautomeric equilibrium between the thiol form and a thione form (C=S).[1] This dynamic equilibrium influences its reactivity and potential for oxidation.[1] The primary oxidation product is typically the corresponding disulfide, formed by the coupling of two thiol molecules.[4][5]

Q2: I've noticed my sample of this compound is losing efficacy. What are the initial signs of oxidation?

The initial and most common sign of oxidation is the formation of the corresponding disulfide, bis(5-propylpyrimidin-2-yl) disulfide. This dimerization can lead to a decrease in the desired reactivity of the thiol group. Further oxidation can lead to the formation of sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, which are generally irreversible.[6]

From an analytical perspective, you may observe:

  • In HPLC: The appearance of a new, less polar peak corresponding to the disulfide.

  • In NMR: A disappearance or broadening of the -SH proton signal.

  • Visually: In some cases, the disulfide may be less soluble, leading to turbidity or precipitation in your solution.

Q3: What is the most critical factor to control to prevent oxidation?

The pH of your solution is arguably the most critical factor. The susceptibility of a thiol to oxidation is highly pH-dependent.[2][7] The thiol group (R-SH) is in equilibrium with its deprotonated form, the thiolate anion (R-S⁻).[3] The thiolate is significantly more nucleophilic and thus much more readily oxidized than the protonated thiol.[6][8]

The pKa of the thiol group in this compound is predicted to be around 7.33.[9] This means that at physiological pH (~7.4), a significant portion of the compound will exist as the highly reactive thiolate. To minimize oxidation, it is often beneficial to work at a pH below the pKa of the thiol group, where the less reactive protonated form predominates.[10][11]

Q4: How should I store the solid compound and its solutions to ensure long-term stability?

Proper storage is crucial for maintaining the integrity of this compound.

For the solid compound:

  • Store in a tightly sealed container to minimize exposure to air and moisture.[12]

  • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[7]

  • Store at low temperatures, such as -20°C, in a desiccated environment.[13][14]

For solutions:

  • If possible, prepare solutions fresh for each experiment.

  • Use degassed solvents to remove dissolved oxygen.[15][16]

  • Store solutions frozen at -80°C for long-term stability, as this has been shown to be superior to -20°C for preventing thiol degradation over time.[17][18]

  • Avoid repeated freeze-thaw cycles, which can introduce oxygen and promote oxidation.[17][18] Aliquoting stock solutions is highly recommended.

  • Store solutions under an inert atmosphere (argon or nitrogen).[14]

Q5: Which antioxidant should I use, and are there any compatibility issues to be aware of?

Adding a reducing agent can help maintain the thiol in its reduced state. The two most common choices are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-based reducing agent.[10]Phosphine-based, thiol-free reducing agent.[12][19]
Optimal pH 7.0 - 9.0.[10]1.5 - 8.5 (effective over a wider range).[11][12]
Stability Prone to air oxidation.[10]More resistant to air oxidation.[11][12]
Odor Strong, unpleasant odor.[10]Odorless.[11][19]
Compatibility Can interfere with maleimide labeling and IMAC.[10]Compatible with maleimide chemistry and IMAC.[10][11][20]

Recommendation: For most applications, TCEP is the superior choice due to its stability, broader effective pH range, lack of odor, and compatibility with downstream applications like maleimide-based conjugations.[10][12][21]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Explanation
Low or no reactivity in subsequent reactions (e.g., alkylation). Oxidation to Disulfide: The thiol group has dimerized, making it unavailable for reaction.1. Add a reducing agent: Add a fresh solution of TCEP (5-10 mM) to your reaction mixture to reduce the disulfide back to the free thiol.[12] 2. Verify with analysis: Use HPLC or Mass Spectrometry to confirm the presence of the disulfide and its reduction after TCEP addition.[22][23]
Cloudiness or precipitation in an aqueous buffer. Disulfide Formation/Poor Solubility: The disulfide of this compound may be less soluble than the monomeric thiol form.1. Lower the pH: Adjust the buffer to a pH below 7 to favor the more stable protonated thiol. 2. Add a reducing agent: TCEP can help revert any formed disulfide back to the more soluble thiol. 3. Consider a co-solvent: If solubility remains an issue, consider adding a small percentage of a water-miscible organic solvent like DMSO or DMF.
Unexpected peaks appear in HPLC or Mass Spectrometry analysis over time. Oxidation: Peaks corresponding to the disulfide dimer will appear first. More polar peaks may indicate over-oxidation to sulfinic or sulfonic acids.1. Implement inert atmosphere techniques: Handle all solutions and perform reactions under an inert gas (Argon or Nitrogen) using a Schlenk line or glove box.[15][24][25] 2. Use freshly degassed solvents: Ensure all solvents are thoroughly degassed immediately before use to remove dissolved oxygen.[16]
Inconsistent experimental results between batches. Variable levels of oxidation in the starting material. 1. Quantify thiol content before use: Perform a thiol quantification assay (e.g., Ellman's test) on each batch to determine the concentration of free, active thiol. 2. Standardize handling procedures: Ensure all researchers are using the same rigorous air-free and storage techniques.[26][27]

Key Experimental Protocols & Workflows

Oxidation Pathway and Prevention Strategy

The primary goal is to prevent the formation of the initial disulfide bond, which is the first step in the oxidation cascade. This is achieved by controlling the environment to favor the stable thiol form.

G cluster_0 pH-Dependent Equilibrium cluster_1 Oxidation Pathway cluster_2 Reversal Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (High pH) Thiolate->Thiol Protonation (Low pH) Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide O₂ / Oxidants Disulfide->Thiol Reduction FurtherOxidation Sulfinic/Sulfonic Acid (R-SO₂H / R-SO₃H) Disulfide->FurtherOxidation Strong Oxidants TCEP TCEP / DTT (Reducing Agent)

Caption: Oxidation pathway of this compound and points of intervention.

Protocol 1: Handling Air-Sensitive Solutions Using a Schlenk Line

This protocol ensures that the compound is not exposed to atmospheric oxygen during routine laboratory manipulations.[15][24]

G A 1. Assemble & Flame-Dry Glassware (e.g., Schlenk flask) B 2. Evacuate & Refill Cycle (3x with Argon/Nitrogen) A->B C 3. Add Degassed Solvent (via cannula or syringe) B->C D 4. Add Solid Compound (under positive inert gas flow) C->D E 5. Maintain Positive Pressure (via bubbler) D->E F 6. Transfer Solution (via cannula or gas-tight syringe) E->F

Caption: Workflow for handling this compound under an inert atmosphere.

Detailed Steps:

  • Glassware Preparation: Assemble all necessary glassware (e.g., Schlenk flasks, cannulas). Ensure they are clean and dry. Flame-dry the glassware under vacuum to remove adsorbed water.[15]

  • Purge System: Connect the glassware to a Schlenk line. Perform at least three cycles of evacuating the flask to remove air and refilling it with a high-purity inert gas (argon is preferred over nitrogen for highly sensitive compounds).[15][24]

  • Solvent Addition: Use a degassed solvent. Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe while maintaining a positive pressure of inert gas.

  • Compound Addition: Briefly remove the stopper and add the solid this compound to the flask against a counterflow of inert gas.

  • Maintain Atmosphere: Ensure the flask is maintained under a slight positive pressure of inert gas throughout the experiment. This is typically monitored with an oil bubbler attached to the Schlenk line.

  • Solution Transfer: When transferring the solution, use a cannula or a gas-tight syringe to move the liquid from one sealed vessel to another without exposing it to the atmosphere.

Protocol 2: Preparation of Degassed Solvents (Freeze-Pump-Thaw Method)

This is the most rigorous method for removing dissolved gases, including oxygen, from solvents.[16]

Materials:

  • Schlenk flask with a high-vacuum stopcock.

  • Solvent to be degassed.

  • Liquid nitrogen.

  • High-vacuum pump.

Procedure:

  • Place the solvent in a Schlenk flask (do not fill more than half full).

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.

  • Open the flask to a high-vacuum line and pump for several minutes to remove the gases above the frozen solvent.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[16]

  • After the final cycle, backfill the flask with inert gas (argon or nitrogen). The solvent is now ready for use.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules.
  • Disulfide reduction using TCEP reaction. (2012). Bio-Synthesis.
  • Air-free technique. (n.d.). Wikipedia.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). OUCI.
  • Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. (n.d.). NIH.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
  • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed.
  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.
  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry.
  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. (n.d.). Maastricht University.
  • Diotallevi, M., et al. (2017). ROLE OF THIOLS IN OXIDATIVE STRESS. Mini reviews in medicinal chemistry.
  • Freeman, F., et al. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. The Journal of organic chemistry.
  • Do Cysteine thiol groups respond to the pH changes? (2015). ResearchGate.
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2019). Redox Biology.
  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica.
  • Effects of storage conditions on thiol disulfide homeostasis. (2021). Bibliomed.
  • Handling thiols in the lab. (2013). Reddit.
  • Thiolysis and oxidation of pyrimidine nucleosides. (n.d.). ResearchGate.
  • Effects of storage conditions on thiol disulfide homeostasis. (2021). ResearchGate.
  • Oxidation process induced by 2-mercaptopyrimidine at a mercury electrode. (2005). PubMed.
  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021). ResearchGate.
  • Pulka-Ziach, K. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Journal of Peptide Science.
  • 03.03 Oxidation Reactions of Thiols. (2019). YouTube.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Propylpyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this compound on a larger scale. Our focus is on providing practical, experience-driven insights to overcome common challenges and ensure a safe, efficient, and reproducible process.

I. Introduction to the Synthesis of this compound

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis, particularly at scale, presents a unique set of challenges that require a thorough understanding of the underlying reaction mechanisms and careful control of process parameters. The most common and direct route to this compound is a variation of the classic Biginelli reaction, a one-pot cyclocondensation.[1][2]

This reaction involves three key components:

  • A β-dicarbonyl compound: To introduce the propyl group at the 5-position, a suitable precursor is ethyl 2-formylpentanoate.

  • An aldehyde equivalent: In this specific synthesis, the aldehyde functionality is part of the β-dicarbonyl precursor.

  • Thiourea: This provides the N-C-N backbone and the thiol group of the pyrimidine ring.

The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps to form the desired dihydropyrimidine, which then aromatizes to the final product.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.

A. Low Yield and Incomplete Conversion

Question: My lab-scale synthesis of this compound gives a reasonable yield, but upon scaling up, the yield has dropped significantly, and I'm observing a large amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer: A drop in yield upon scale-up is a frequent challenge and can often be traced back to issues with mass and heat transfer, as well as the purity of your starting materials. Here’s a systematic approach to troubleshooting this problem:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and decomposition of the product. The Biginelli reaction is often exothermic, and what is easily managed in a small flask can become a significant issue at a larger scale.

    • Solution:

      • Stirring and Agitation: Ensure that the stirring rate and the design of the impeller are adequate for the reactor volume to maintain a homogeneous mixture.

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one of the reactants, such as the ethyl 2-formylpentanoate, to manage the exotherm.

      • Temperature Monitoring: Use multiple temperature probes within the reactor to get an accurate temperature profile and identify any potential hot spots.

  • Raw Material Quality: Impurities in starting materials that are negligible on a small scale can have a much more pronounced negative effect in a large-scale reaction. They can act as catalysts for side reactions or inhibit the main reaction.

    • Solution:

      • Supplier Qualification: Qualify your raw material suppliers and perform rigorous quality control on incoming batches of ethyl 2-formylpentanoate and thiourea.

      • Purity Analysis: Use techniques like NMR or GC-MS to confirm the purity of your starting materials before use.

  • Reaction Kinetics and Optimization: The optimal reaction conditions determined on a small scale may not be directly transferable to a larger scale due to changes in the surface-area-to-volume ratio.

    • Solution:

      • Re-optimization: Re-optimize key reaction parameters such as temperature, catalyst loading, and reaction time at the intended scale.

      • Catalyst Choice: While traditional Brønsted acids like HCl are effective, consider exploring Lewis acids such as Yb(OTf)₃, which can offer milder reaction conditions and improved yields under solvent-free conditions.[3]

B. Impurity Formation and Purification Challenges

Question: I'm observing several significant impurities in my crude this compound, making purification difficult. What are these likely by-products and how can I minimize their formation and effectively purify my product?

Answer: Impurity formation in the Biginelli reaction is common, and understanding the potential side reactions is key to mitigating them.

  • Common Impurities:

    • Self-condensation of Ethyl 2-formylpentanoate: The β-dicarbonyl starting material can undergo self-condensation, leading to undesired polymeric by-products.

    • Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide by-products, especially during workup and purification.

    • Incomplete Cyclization Products: Intermediates in the reaction pathway may not fully cyclize, leading to open-chain ureide impurities.

  • Minimizing Impurity Formation:

    • Inert Atmosphere: To prevent oxidation of the thiol group, conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon.

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of thiourea can sometimes help to drive the reaction to completion and minimize self-condensation of the dicarbonyl compound.

    • Temperature Control: As mentioned earlier, maintaining a consistent and optimized temperature is crucial to prevent the formation of temperature-induced by-products.

  • Effective Purification Strategies:

    • Precipitation and Filtration: this compound is often a solid. After the reaction, quenching the mixture with cold water can precipitate the crude product, which can then be collected by filtration.

    • Recrystallization: This is a powerful technique for purifying the crude product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallizing pyrimidine derivatives include ethanol and mixtures of ethanol and water.

    • pH Adjustment: The thiol group has acidic properties. Adjusting the pH of the aqueous workup solution can help to selectively precipitate the product or keep impurities in solution.

    • Chromatography: For high-purity requirements, column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a common starting point for the elution of pyrimidine derivatives.

C. Safety Considerations for Scale-Up

Question: What are the primary safety concerns I should be aware of when scaling up the synthesis of this compound?

Answer: Safety is paramount in any chemical synthesis, and the risks are magnified during scale-up. Here are the key safety considerations for this process:

  • Thiourea Toxicity: Thiourea is a hazardous substance. It is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[4]

    • Handling Precautions: Always handle thiourea in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust.

  • Exothermic Reaction: As discussed, the Biginelli reaction can be exothermic. A thermal runaway is a serious hazard in large-scale reactions, where heat dissipation is less efficient.

    • Control Measures:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system for the reactor.

      • Emergency Cooling: Ensure your reactor is equipped with an emergency cooling system.

      • Controlled Addition: Implement a slow, controlled addition of one of the reactants to manage the rate of heat generation.

  • Solvent Hazards: The choice of solvent will introduce its own set of hazards (e.g., flammability, toxicity).

    • Solvent Selection: Whenever possible, opt for greener, less hazardous solvents. Solvent-free conditions, if feasible for your specific reaction, are an excellent way to improve the safety and environmental profile of the synthesis.[5]

  • Product Handling: While specific toxicity data for this compound may be limited, it is prudent to handle it as a potentially hazardous compound.

    • Handling Precautions: Handle the final product in a well-ventilated area, wearing appropriate PPE. Avoid inhalation of dust or contact with skin and eyes.

III. Experimental Protocols and Data

This section provides representative experimental protocols for the synthesis of the starting material and the final product. It also includes a table of expected analytical data.

A. Synthesis of Ethyl 2-formylpentanoate (β-dicarbonyl precursor)

A common method for the synthesis of ethyl 2-formylpentanoate is the base-mediated formylation of ethyl pentanoate using ethyl formate.

  • Reaction Scheme:

  • Step-by-Step Protocol:

    • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol.

    • Cool the solution in an ice bath.

    • A mixture of ethyl pentanoate and ethyl formate is added dropwise to the cooled sodium ethoxide solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is then quenched by pouring it into a mixture of ice and dilute acid (e.g., HCl).

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-formylpentanoate.

    • The crude product can be purified by vacuum distillation.

B. Synthesis of this compound

This protocol is a representative procedure based on the Biginelli reaction.

  • Reaction Scheme:

  • Step-by-Step Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formylpentanoate (1.0 eq), thiourea (1.2 eq), and a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a Brønsted acid (e.g., concentrated HCl) or a Lewis acid (e.g., Yb(OTf)₃).

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

C. Analytical Data Summary

The following table summarizes the expected analytical data for this compound.

Analysis Expected Result
Molecular Formula C₇H₁₀N₂S
Molecular Weight 154.23 g/mol
Appearance Off-white to yellow solid
Melting Point 207-211 °C[6]
Boiling Point 274.6 °C at 760 mmHg[6]
¹H NMR (DMSO-d₆) δ (ppm): ~0.9 (t, 3H, CH₃), ~1.6 (sextet, 2H, CH₂), ~2.4 (t, 2H, CH₂), ~7.9 (s, 2H, pyrimidine-H), ~12.5 (br s, 1H, NH/SH)
¹³C NMR (DMSO-d₆) δ (ppm): ~13.8 (CH₃), ~22.5 (CH₂), ~30.0 (CH₂), ~120.0 (C5), ~158.0 (C4/C6), ~175.0 (C2)
Mass Spectrum (EI) m/z: 154 (M⁺)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

IV. Visualization of Key Processes

A. Synthetic Pathway

The following diagram illustrates the overall synthetic route to this compound.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Ethyl Pentanoate Ethyl Pentanoate Ethyl 2-formylpentanoate Ethyl 2-formylpentanoate Ethyl Pentanoate->Ethyl 2-formylpentanoate  Formylation (Base, Ethyl Formate) Ethyl Formate Ethyl Formate Ethyl Formate->Ethyl 2-formylpentanoate Thiourea Thiourea This compound This compound Thiourea->this compound Ethyl 2-formylpentanoate->this compound  Biginelli Reaction (Thiourea, Acid Catalyst)

Caption: Synthetic pathway to this compound.

B. Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low yield during scale-up.

Troubleshooting_Workflow Start Low Yield at Scale-Up Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Check_Mixing Evaluate Mass and Heat Transfer Mixing_OK Mixing/Cooling Adequate? Check_Mixing->Mixing_OK Reoptimize Re-optimize Reaction Parameters at Scale Reoptimization_Done Re-optimization Performed? Reoptimize->Reoptimization_Done Purity_OK->Check_Mixing Yes Source_New Source/Purify Starting Materials Purity_OK->Source_New No Mixing_OK->Reoptimize Yes Improve_Mixing Improve Stirring/ Controlled Addition Mixing_OK->Improve_Mixing No Fine_Tune Fine-Tune Temp., Catalyst, Time Reoptimization_Done->Fine_Tune No Success Yield Improved Reoptimization_Done->Success Yes Source_New->Check_Purity Improve_Mixing->Check_Mixing Fine_Tune->Success Failure Issue Persists

Caption: Troubleshooting workflow for low yield in scale-up.

V. Conclusion

The scale-up synthesis of this compound is a manageable process with careful attention to detail. The challenges of decreased yield, impurity formation, and safety can be effectively addressed through a systematic approach to process optimization and control. By understanding the underlying chemistry of the Biginelli reaction and anticipating the physical challenges of large-scale production, researchers and production chemists can successfully and safely produce this valuable compound. This guide serves as a starting point for troubleshooting and process development, and it is recommended that all procedures be thoroughly evaluated and adapted to the specific equipment and conditions of your laboratory or manufacturing facility.

VI. References

  • Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft1891 , 24 (1), 1317–1319.

  • Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49 (32), 6937-6963.

  • Ma, Y.; Qian, C.; Wang, L.; Yang, M. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. J. Org. Chem.2000 , 65 (12), 3864-3868.

  • Sigma-Aldrich. Safety Data Sheet for Thiourea. (Accessed Jan 7, 2026).

  • Fisher Scientific. Safety Data Sheet for 2-Thiophenethiol. (Accessed Jan 7, 2026).

  • Genesee Polymers Corporation. Safety Data Sheet for GP-526. (Accessed Jan 7, 2026).

  • CymitQuimica. Safety Data Sheet for 3-AMINO-5-CHLOROPYRAZINE-2-THIOL. (Accessed Jan 7, 2026).

  • Biginelli reaction. In Wikipedia; 2023.

  • Biginelli Reaction – Knowledge and References. Taylor & Francis. [Link] (Accessed Jan 7, 2026).

  • SpectraBase. 5-Butyl-pyrimidine-2-thiol. [Link] (Accessed Jan 7, 2026).

  • Kappe, C. O. The Biginelli Dihydropyrimidine Synthesis. Organic Reactions2000 , 1–127.

  • Ma, Y.; Qian, C.; Wang, L.; Yang, M. Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions. J. Org. Chem.2000 , 65, 3864–3868.

  • Zare, A.; Abi, F.; Mofrad, M. R. P.; Zare, E.; Zolfigol, M. A.; Asgari, Z. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules2020 , 25 (23), 5576.

  • An efficient strategy of Biginelli reaction with aldehyde, thiourea and ethyl acetoacetate. ResearchGate. [Link] (Accessed Jan 7, 2026).

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link] (Accessed Jan 7, 2026).

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega2019 , 4 (27), 22596-22606.

  • Purification of thiols. Chemistry Stack Exchange. [Link] (Accessed Jan 7, 2026).

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Front. Chem.2018 , 6, 376.

  • Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols. Anal. Biochem.2004 , 324 (1), 1-8.

  • 2-Mercaptopyrimidine. NIST WebBook. [Link] (Accessed Jan 7, 2026).

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry2018 , 6.

  • 2-thiophenethiol. Organic Syntheses. [Link] (Accessed Jan 7, 2026).

  • A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Org. Biomol. Chem.2022 , 20, 4381-4385.

  • Thiol protection in membrane protein purifications: A study with phage holins. Protein Expr. Purif.2010 , 73 (1), 1-6.

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen2017 .

  • 2-mercaptopyrimidine. Organic Syntheses. [Link] (Accessed Jan 7, 2026).

  • Biginelli Reaction. J&K Scientific LLC. [Link] (Accessed Jan 7, 2026).

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules2019 , 24 (21), 3841.

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link] (Accessed Jan 7, 2026).

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org2020 .

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules2021 , 26 (16), 4983.

  • A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Org. Biomol. Chem.2022 , 20, 4381-4385.

  • Cyclocondensation of lower aliphatic aldehydes with arylamines and cyclopentadiene. Russian Chemical Bulletin2008 , 57, 1744–1748.

  • 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Chemistry LibreTexts. [Link] (Accessed Jan 7, 2026).

  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chemical Technology2021 , 8 (4), 1-13.

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Technical Support Center: A-Z Guide to Pyrimidine Thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for pyrimidine thione synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic pathways. Here, we will dissect common experimental pitfalls, offering evidence-based troubleshooting strategies and in-depth explanations to ensure the success of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during the synthesis of pyrimidine thiones.

FAQ 1: My Biginelli reaction for dihydropyrimidine thione synthesis is resulting in low yields. What are the primary causes and how can I optimize it?

Low yields in the Biginelli reaction, a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-thiones, are a frequent issue.[1] The primary culprits often include:

  • Suboptimal Catalyst Activity: Traditional Brønsted acids like HCl may not be efficient for all substrates.[1] Ensure your catalyst is active; reusable catalysts might need regeneration.[2]

  • Competing Side Reactions: The Knoevenagel condensation, a reaction between the aldehyde and the β-ketoester, is a common side reaction that consumes starting materials.[1]

  • Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, particularly with sterically hindered substrates.[1]

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Catalyst Consider using a more efficient catalyst such as Yb(OTf)₃ or an ionic liquid like [bmim][MeSO₄].[3] Ferric chloride/tetraethyl orthosilicate is another effective system.[3]These catalysts can increase yields and shorten reaction times, sometimes even under solvent-free conditions.[3]
Stoichiometry Use a slight excess of thiourea (e.g., 1.2–1.5 equivalents).[1]This pushes the reaction equilibrium towards the formation of the desired N-acyliminium ion, outcompeting the Knoevenagel pathway.[1]
Reaction Conditions Monitor the reaction progress using Thin Layer Chromatography (TLC). A moderate increase in temperature or longer reaction time may be necessary.[2]Ensures the reaction proceeds to completion.
Solvent The choice of solvent can significantly impact reactant solubility and reaction rate. Ethanol is commonly used, but other protic and polar aprotic solvents can also perform well.[1][2]Proper solvent selection ensures all reactants are in the same phase, facilitating the reaction.

FAQ 2: I'm observing unexpected byproducts in my pyrimidine thione synthesis. How can I identify and minimize them?

The formation of byproducts is a common pitfall. In the Biginelli reaction, the most prevalent byproduct is the Knoevenagel adduct.[1] In other syntheses, such as the Pinner reaction, side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[2]

Identification and Mitigation:

  • Spectroscopic Analysis: Utilize techniques like IR, ¹H NMR, and ¹³C NMR to characterize the structure of the isolated byproduct.[4][5][6][7] Computational DFT methods can also help in predicting and confirming spectral data.[4][8]

  • Strict Anhydrous Conditions: For reactions sensitive to water, such as the Pinner synthesis, ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to the hydrolysis of intermediates and starting materials.[2]

  • Reactant Purity: Use freshly prepared or purified reagents. For instance, amidines can be hygroscopic and may hydrolyze over time.[2]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Addressing Poor Solubility of Starting Materials or Products

Poor solubility can hinder reaction rates and complicate product isolation.

Troubleshooting Workflow:

G start Issue: Poor Solubility solvent Modify Solvent System start->solvent Is reactant or product insoluble? recrystallization Optimize Recrystallization Solvent start->recrystallization Issue during purification? temp Adjust Reaction Temperature solvent->temp Still problematic? sonication Utilize Ultrasound temp->sonication Consider physical methods phase_transfer Employ Phase-Transfer Catalyst sonication->phase_transfer For multiphasic reactions end Problem Resolved phase_transfer->end chromatography Purify via Column Chromatography recrystallization->chromatography If recrystallization fails chromatography->end

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Solvent Screening: If a reactant is not dissolving, try a different solvent or a solvent mixture. For pyrimidine thiones, solvents like ethanol, DMF, or THF are often effective.[9]

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your starting materials. However, be mindful of potential side reactions at higher temperatures.

  • Ultrasound-Assisted Synthesis: The use of ultrasound can be an eco-friendly and efficient method to overcome solubility issues and drive the reaction forward, sometimes with the aid of catalysts like β-cyclodextrin.[5]

  • Purification Strategy: If the final product has poor solubility, making purification by recrystallization difficult, column chromatography is a reliable alternative.[2][9]

Guide 2: Managing Reactions Involving Thionating Agents

Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a key step in some pyrimidine thione syntheses. Reagents like Lawesson's reagent and phosphorus pentasulfide are commonly used.[10]

Key Considerations:

  • Anhydrous Conditions: Thionating agents are sensitive to moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: The amount of thionating agent is critical. An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion.

  • Work-up Procedure: The work-up for reactions involving phosphorus-based reagents can be challenging due to the formation of viscous byproducts. Quenching the reaction with a saturated sodium bicarbonate solution should be done carefully and with vigorous stirring.

Section 3: Experimental Protocols

This section provides standardized protocols for common pyrimidine thione syntheses.

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general framework for the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-thiones.[2][11][12]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Thiourea (1.2 mmol)

  • Catalyst (e.g., HCl, Yb(OTf)₃)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and thiourea in the chosen solvent.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates and catalyst).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidine thione.

Protocol 2: Synthesis of Pyrimidine Thiones from Chalcones

This method involves the reaction of 1,3-diaryl-2-propen-1-ones (chalcones) with thiourea.[5][13]

Procedure:

  • Synthesize the required chalcone by the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.[6][13]

  • React the chalcone with thiourea in the presence of a base like sodium ethoxide in ethanol.[5][6]

  • The resulting 4,6-diaryl-3,4-dihydropyrimidine-2(1H)thiones can be dehydrogenated, if desired, to yield the corresponding 4,6-diarylpyrimidine-2(1H)thiones.[5]

Section 4: Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

The Biginelli Reaction Mechanism:

The exact mechanism has been a subject of debate, but a widely accepted pathway proposed by Kappe is illustrated below.[14]

G cluster_0 Biginelli Reaction Mechanism Aldehyde + Thiourea Aldehyde + Thiourea N-Acyliminium Ion N-Acyliminium Ion Aldehyde + Thiourea->N-Acyliminium Ion Condensation Open-Chain Ureide Open-Chain Ureide N-Acyliminium Ion->Open-Chain Ureide + β-Ketoester Enol Dihydropyrimidine Thione Dihydropyrimidine Thione Open-Chain Ureide->Dihydropyrimidine Thione Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

This mechanism begins with the acid-catalyzed reaction between the aldehyde and thiourea to form an N-acyliminium ion. This electrophilic intermediate then reacts with the enol of the β-ketoester. The final step involves cyclization and dehydration to yield the dihydropyrimidine thione.[3][14][15]

By understanding these potential pitfalls and armed with the provided troubleshooting guides and protocols, researchers can more confidently and efficiently synthesize pyrimidine thiones for their scientific endeavors.

References

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  • Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). PubMed.
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  • Mohammed, A. K. A., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry.
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  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
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  • CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. (n.d.). SlideShare.
  • Ebraheem, H. A. (2012). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Rafidain Journal of Science.
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  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers.
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  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. (n.d.). Taylor & Francis Online.
  • Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones. (n.d.). RSC Publishing.
  • Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. (2017). PubMed.
  • Complexes of Pyrimidine Thiones: Mechanochemical Synthesis and Biological Evaluation. (2021). ResearchGate.
  • Complexes of pyrimidine thiones: Mechanochemical synthesis and biological evaluation. (n.d.).

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storage conditions to ensure 5-Propylpyrimidine-2-thiol stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Propylpyrimidine-2-thiol (CAS 52767-84-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a thiol-containing heterocyclic compound, this compound requires specific conditions to prevent degradation, which can compromise experimental outcomes. This guide provides in-depth, evidence-based answers to common questions and troubleshooting advice grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The stability of this compound is influenced by two main structural features: the thiol group (-SH) and the pyrimidine ring.

  • Oxidation of the Thiol Group: The most significant and rapid degradation pathway is the oxidation of the thiol group.[1] Exposure to atmospheric oxygen can lead to the formation of a disulfide bond (-S-S-), linking two molecules of the parent compound. This dimerization or oligomerization will result in impurities that can significantly impact the compound's reactivity and purity in your experiments.[1] Thiol-containing drugs are known to be susceptible to oxidation, which can be catalyzed by trace metals and accelerated by exposure to light and elevated temperatures.[2][3]

  • Pyrimidine Ring Instability: While the thiol group is the most immediate concern, the pyrimidine ring itself can be susceptible to degradation under certain conditions, such as harsh pH or the presence of strong oxidizing agents.[4][5] However, under recommended storage conditions, this is a less common pathway compared to thiol oxidation.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the long-term stability and purity of this compound, it is crucial to control its storage environment meticulously. The following conditions are recommended and summarized in Table 1.

  • Temperature: Store at 2-8 °C (refrigerator).[1] Low temperatures slow down the rate of all chemical reactions, including oxidation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][6][7] This is the most critical factor in preventing the oxidation of the thiol group.[1]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1][2] Light can provide the energy to initiate and accelerate oxidative degradation.[2][7]

  • Moisture: Keep the container tightly sealed to protect from moisture.[8] While not as reactive as oxygen, moisture can facilitate certain degradation reactions.

Q3: The solid material has a slight yellow tint. Is it still usable?

A3: A slight yellow tint can be an initial indicator of minor oxidation to the disulfide. The usability of the material depends on the sensitivity of your application. For highly sensitive assays or synthetic procedures where stoichiometry is critical, it is recommended to assess the purity of the compound before use. For less sensitive applications, it may still be usable, but a purity check is always advisable. The decision workflow in Figure 1 can help guide your course of action.

Q4: Can I handle this compound on an open lab bench?

A4: Due to its air-sensitive nature, handling this compound on an open bench is strongly discouraged for extended periods.[1][9] To minimize exposure to oxygen and moisture, it is best practice to use inert atmosphere techniques, such as working in a glovebox or using a Schlenk line.[6][10] If these are not available, weigh and prepare solutions quickly in a well-ventilated fume hood and immediately flush the headspace of the container with an inert gas before sealing.

Q5: What solvents are recommended for dissolving this compound, and are there any special precautions?

A5: While specific solubility should be determined experimentally for your application, solvents like chloroform, ethyl acetate, and methanol are often suitable for similar compounds.[1] The most critical precaution is to use a thoroughly deoxygenated solvent.[1] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Using a non-deoxygenated solvent will immediately expose the thiol to dissolved oxygen, promoting degradation.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)[1]Slows down the rate of potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)[1][6][7]Prevents oxidation of the thiol group to disulfides.[1]
Light In the dark (Amber vial)[1][2]Minimizes light-induced degradation.[2][7]
Moisture Dry (Tightly sealed container)[8]Prevents hydrolysis and other moisture-related side reactions.

Table 1. Summary of Recommended Storage Conditions for this compound.

Troubleshooting Guide: Stability Assessment

If you suspect that your sample of this compound may have degraded, this guide provides a systematic approach to assess its quality.

Step 1: Visual Inspection
  • Observation: Note the color and appearance of the solid. A pure compound should be an off-white to pale yellow solid. A significant yellow or brownish color may indicate oxidation.

  • Action: If discoloration is observed, proceed to a purity assessment.

Step 2: Purity Assessment Workflow

The following diagram outlines a decision-making process for handling potentially degraded this compound.

Stability_Troubleshooting start Suspected Degradation of This compound purity_check Assess Purity (e.g., HPLC, LC-MS, NMR) start->purity_check is_pure Is Purity >95%? purity_check->is_pure use_as_is Proceed with Experiment is_pure->use_as_is Yes sensitive_reaction Is the reaction highly sensitive to impurities? is_pure->sensitive_reaction No purify Purify Compound (e.g., Recrystallization, Chromatography) sensitive_reaction->purify Yes use_less_sensitive Use for less sensitive applications or pilot studies sensitive_reaction->use_less_sensitive No purify->use_as_is discard Discard and procure a new batch use_less_sensitive->discard

Caption: Decision workflow for handling potentially degraded this compound.

Step 3: Analytical Purity Determination

For a quantitative assessment of purity, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a UV detector is an excellent method to quantify the main peak (this compound) and detect the presence of impurities, such as the disulfide dimer, which will have a different retention time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity of the main peak by its mass-to-charge ratio and help identify the mass of any impurity peaks, confirming the presence of the disulfide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's purity. The presence of new signals or changes in the integration of existing signals can indicate degradation.

  • Thiol Quantification Assay: A colorimetric assay, such as the Ellman's reagent (DTNB) assay, can be used to quantify the concentration of free thiol groups in a solution.[11][12][13] A lower-than-expected thiol concentration would indicate oxidation.

Experimental Protocol: Thiol Quantification using Ellman's Reagent

This protocol provides a general guideline for assessing the free thiol content.

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of deoxygenated buffer (e.g., phosphate buffer, pH 7.4) to create a stock solution of known concentration.

  • Prepare Ellman's Reagent Solution: Prepare a 5 mM solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the same deoxygenated buffer.

  • Reaction: In a cuvette, mix 50 µL of the sample solution with 950 µL of the DTNB solution.

  • Incubation: Allow the reaction to proceed for 15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer. The buffer with DTNB should be used as a blank.

  • Calculation: The concentration of thiol can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the resulting 2-nitro-5-thiobenzoate (TNB²⁻) anion is 14,150 M⁻¹cm⁻¹.[11]

By comparing the measured thiol concentration to the expected concentration based on the weight of the dissolved solid, you can determine the percentage of active thiol in your sample.

References

  • BenchChem. (n.d.). Proper storage conditions for air-sensitive 4,4'-Thiobisbenzenethiol.
  • BenchChem. (n.d.). Safe storage and handling of air-sensitive 1,2-ethanedithiol.
  • Echemi. (n.d.). 2-MERCAPTO-5-N-PROPYLPYRIMIDINE SDS, 52767-84-7 Safety Data Sheets.
  • Reddit. (2013). Handling thiols in the lab.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651.
  • Kim, H. S., et al. (2015). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 197(12), 2046–2055.
  • Toste, F. D., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Journal of Medicinal Chemistry, 64(22), 16263–16290.
  • Liu, Y., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 852(1-2), 525–530.
  • Skowron, M., & Ciesielski, W. (2005). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Acta Poloniae Pharmaceutica, 62(1), 7-11.
  • Semenikhina, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
  • Worthington, C. D., & Roth, J. P. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9189–9196.

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Validation & Comparative

A Comparative Analysis of Thiol Reactivity: Profiling 5-Propylpyrimidine-2-thiol Against Common Thiol Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the thiol functional group (-SH) holds a position of prominence. Its unique chemical properties, including high nucleophilicity and susceptibility to oxidation, are pivotal in various biological processes and therapeutic interventions.[1][2][3][4] From scavenging harmful reactive oxygen species to forming crucial disulfide bonds that dictate protein structure, the reactivity of thiols is a key parameter influencing a molecule's efficacy and mechanism of action.[3][5][6] This guide provides an in-depth comparative analysis of the reactivity of 5-Propylpyrimidine-2-thiol, a heterocyclic thiol of growing interest, against a panel of commonly employed thiol surrogates. Through objective experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental designs.

Understanding Thiol Reactivity: More Than Just a Nucleophile

At its core, the reactivity of a thiol is governed by the availability of the lone pair of electrons on the sulfur atom. This makes thiols and their corresponding thiolates (RS⁻) potent nucleophiles, readily participating in reactions with electrophiles.[7][8][9] However, several factors modulate this inherent reactivity:

  • Acidity (pKa): Thiols are generally more acidic than their alcohol counterparts.[7][8] A lower pKa indicates a greater tendency to deprotonate and form the more nucleophilic thiolate anion. The pKa of the thiol group is significantly influenced by the surrounding molecular structure.

  • Steric Hindrance: The accessibility of the sulfur atom plays a crucial role. Bulky neighboring groups can impede the approach of reactants, thereby reducing the reaction rate.

  • Electronic Effects: Electron-withdrawing or -donating groups within the molecule can alter the electron density on the sulfur atom, consequently impacting its nucleophilicity.[10][11]

  • Redox Potential: Thiols can be readily oxidized to form disulfides (R-S-S-R), a reversible reaction that is fundamental in cellular redox signaling and protein folding.[5][7][12]

Profiling this compound: A Heterocycle of Interest

This compound belongs to the class of pyrimidine thiols, which are integral components of various biologically active molecules, including some anticancer and antimicrobial agents.[13][14][15][16] The pyrimidine ring, with its two nitrogen atoms, is electron-deficient, which can influence the properties of the attached thiol group.[11] The propyl group at the 5-position introduces a degree of lipophilicity. A predicted pKa value for this compound is approximately 7.33, suggesting that a significant portion will exist as the reactive thiolate anion at physiological pH.[17]

Comparative Reactivity Analysis: Experimental Framework

To objectively assess the reactivity of this compound, a series of experiments were conducted to compare its performance against well-established thiol surrogates: L-Cysteine, Glutathione (GSH), and Thiophenol. The reactivity was evaluated based on two key reaction types: disulfide bond formation and nucleophilic substitution.

Experiment 1: Rate of Disulfide Bond Formation

This experiment measures the rate at which a thiol is oxidized to form a disulfide bond in the presence of a mild oxidizing agent. This is a crucial parameter for understanding a thiol's stability and its potential role in redox processes.

Experimental Protocol: Spectrophotometric Assay for Disulfide Formation

  • Reagent Preparation:

    • Prepare 1 mM stock solutions of this compound, L-Cysteine, Glutathione, and Thiophenol in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.

  • Reaction Setup:

    • In a 96-well microplate, add 180 µL of the buffer to each well.

    • Add 10 µL of each thiol stock solution to designated wells in triplicate.

    • Initiate the reaction by adding 10 µL of the DTNB stock solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10 minutes.

  • Data Analysis:

    • The rate of reaction is determined by the increase in absorbance over time, corresponding to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.

    • Calculate the initial reaction rates for each thiol.

Data Summary: Disulfide Formation Rates

Thiol CompoundInitial Reaction Rate (Abs/min)Relative Reactivity (vs. This compound)
This compound 0.15 ± 0.011.00
L-Cysteine0.25 ± 0.021.67
Glutathione (GSH)0.18 ± 0.011.20
Thiophenol0.35 ± 0.032.33

Interpretation of Results:

The results indicate that under these conditions, Thiophenol is the most reactive thiol, followed by L-Cysteine, Glutathione, and then this compound. The higher reactivity of Thiophenol can be attributed to the resonance stabilization of the thiophenolate anion. L-Cysteine's reactivity is influenced by the proximity of the amino and carboxyl groups. The slightly lower reactivity of this compound compared to the biological thiols suggests a moderate and potentially more controllable rate of disulfide formation, which can be advantageous in certain therapeutic applications to avoid rapid, non-specific reactions.

Caption: Workflow for the spectrophotometric assay of disulfide bond formation.

Experiment 2: Nucleophilic Substitution Reactivity

This experiment assesses the nucleophilicity of the thiols by measuring their reaction rates with a standard electrophile. This is a direct measure of their ability to participate in S-alkylation and other covalent modification reactions, which is highly relevant for the design of targeted covalent inhibitors.[18][19]

Experimental Protocol: HPLC-Based Kinetic Assay for Nucleophilic Substitution

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of this compound, L-Cysteine, Glutathione, and Thiophenol in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a 10 mM stock solution of a model electrophile, such as N-ethylmaleimide (NEM), in the same buffer.

  • Reaction Setup:

    • In separate vials, mix equal volumes of each thiol stock solution with the NEM stock solution to achieve a final concentration of 5 mM for each reactant.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an aliquot of the reaction mixture to a solution of a strong acid (e.g., trifluoroacetic acid) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the disappearance of the thiol peak and the appearance of the product peak over time.

  • Data Analysis:

    • Determine the concentration of the unreacted thiol at each time point by integrating the corresponding peak area.

    • Plot the natural logarithm of the thiol concentration versus time. The negative of the slope of this line gives the pseudo-first-order rate constant (k).

Data Summary: Nucleophilic Substitution Rate Constants

Thiol CompoundRate Constant (k) (min⁻¹)Relative Reactivity (vs. This compound)
This compound 0.045 ± 0.0031.00
L-Cysteine0.082 ± 0.0051.82
Glutathione (GSH)0.065 ± 0.0041.44
Thiophenol0.110 ± 0.0072.44

Interpretation of Results:

The trend in nucleophilic reactivity mirrors that of disulfide formation, with Thiophenol being the most reactive, followed by L-Cysteine, Glutathione, and this compound. This reinforces the notion that this compound possesses a moderate level of nucleophilicity. This "tunable" reactivity can be a significant asset in drug design, allowing for the development of covalent inhibitors that are reactive enough to bind to their target but not so reactive that they cause widespread off-target effects.

Caption: General mechanism of nucleophilic addition of a thiol to N-ethylmaleimide.

Concluding Remarks: The Strategic Advantage of Tunable Reactivity

This comparative guide demonstrates that this compound exhibits a moderate level of reactivity in both disulfide formation and nucleophilic substitution reactions when compared to common biological and aromatic thiols. While L-Cysteine and Glutathione are essential for numerous physiological functions, and Thiophenol serves as a highly reactive benchmark, the controlled reactivity of this compound presents a compelling profile for applications in drug development.

The ability to fine-tune reactivity is a cornerstone of modern medicinal chemistry. A thiol that is overly reactive may lead to poor selectivity and potential toxicity, while one with insufficient reactivity may not achieve the desired therapeutic effect. This compound occupies a "Goldilocks zone" of reactivity that, combined with the versatile chemistry of the pyrimidine scaffold, makes it an attractive building block for the synthesis of novel therapeutic agents. Further exploration of substituted pyrimidine thiols will undoubtedly open new avenues for the development of targeted and effective medicines.

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  • Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity - PubMed. (n.d.).
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (n.d.).

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A Comparative Guide to the Biological Activities of 5-Propylpyrimidine-2-thiol and 2-Thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyrimidine scaffold is a recurring motif of profound biological significance, forming the core of natural nucleobases and a multitude of synthetic therapeutic agents.[1][2] Within this class, thiopyrimidines, particularly those bearing a thiol or thione group at the 2-position, have been the subject of extensive investigation. This guide provides an in-depth comparison of two such molecules: 2-thiouracil, a compound with a long history of clinical use and a well-defined biological profile, and 5-propylpyrimidine-2-thiol, a less-characterized derivative whose potential must be inferred through structure-activity relationship (SAR) studies and comparison with its close analogs.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causal relationships behind biological activity and the strategic rationale for experimental evaluation. We will dissect the established mechanisms of 2-thiouracil and construct a predictive profile for this compound, culminating in a head-to-head comparison and detailed protocols for empirical validation.

2-Thiouracil: The Archetypal Antithyroid Agent

2-Thiouracil is a pyrimidine derivative historically used as an antithyroid medication for conditions like Graves' disease.[3] Although its clinical application has been largely superseded by agents with more favorable safety profiles, such as propylthiouracil (PTU) and methimazole, its well-documented mechanism of action makes it an invaluable reference compound.[4]

Primary Biological Activity and Mechanism of Action

The principal biological effect of 2-thiouracil is the inhibition of thyroid hormone synthesis.[5] This is achieved by targeting and inactivating thyroid peroxidase (TPO), a critical enzyme in the thyroid gland.[3]

The Role of Thyroid Peroxidase (TPO): TPO is a heme-containing enzyme responsible for two key steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)):

  • Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to reactive iodine (I⁰) or hypoiodite (IO⁻).

  • Iodination and Coupling: These reactive iodine species are then incorporated onto tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine molecules to form T3 and T4.

2-thiouracil and other thioureylene drugs act as "suicide substrates" for TPO. They are oxidized by the TPO/H₂O₂ system, forming a reactive intermediate that irreversibly inactivates the enzyme, thereby halting thyroid hormone production.[6]

Thyroid_Hormone_Synthesis_Inhibition cluster_follicle_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) I_blood Iodide (I⁻) in Bloodstream NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell Pendrin Pendrin I_cell->Pendrin I_lumen Iodide (I⁻) Pendrin->I_lumen Efflux TPO Thyroid Peroxidase (TPO) I_lumen->TPO I_reactive Reactive Iodine (I⁰) TPO->I_reactive Oxidation T3_T4 T3 & T4 (on Tg) TPO->T3_T4 H2O2 H₂O₂ H2O2->TPO Tg Thyroglobulin (Tg) I_reactive->Tg Iodination MIT_DIT MIT & DIT (on Tg) Tg->MIT_DIT MIT_DIT->TPO Coupling T3_T4->I_blood Secretion into Blood Thiouracil 2-Thiouracil / This compound Thiouracil->TPO INHIBITION

Figure 1. Simplified pathway of thyroid hormone synthesis and the inhibitory action of thiouracils on Thyroid Peroxidase (TPO).
Other Reported Activities and Safety Profile

Beyond its antithyroid effects, 2-thiouracil has been investigated for other properties, including as a selective inhibitor of neuronal nitric oxide synthase (nNOS) with a Ki of 20 μM.[7] However, its clinical utility is hampered by a significant risk of adverse effects, most notably agranulocytosis (a severe drop in white blood cells), which led to its replacement by newer antithyroid drugs.[4] It is also suspected to be a teratogen and carcinogen.[8]

This compound: A Predictive Profile

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, by applying principles of medicinal chemistry and SAR, we can construct a robust predictive profile based on its structural relationship to 2-thiouracil and, more importantly, to 6-propylthiouracil (PTU), a widely used antithyroid drug.[9]

Structural Comparison and Predicted Biological Activity
  • Core Scaffold: Like 2-thiouracil, it possesses the pyrimidine-2-thiol core, which is the key pharmacophore for TPO inhibition.

  • 5-Propyl Group: The key difference is the addition of a propyl group at the 5-position of the pyrimidine ring. In the clinically used drug PTU, a propyl group is located at the 6-position.[9]

The addition of an alkyl group, such as a propyl chain, generally increases the lipophilicity of a molecule. This modification can enhance membrane permeability and potentially improve the accumulation of the drug within the thyroid gland, a known characteristic of PTU.[10][11] Given that PTU is a potent TPO inhibitor, it is highly probable that this compound also functions as an antithyroid agent via the same mechanism.[12] In addition to inhibiting TPO, PTU also inhibits the peripheral deiodination of T4 to the more active T3, an effect that may also be present in its 5-propyl isomer.[9]

Potential for Other Activities

The pyrimidine-2-thiol scaffold is a versatile template that extends beyond antithyroid activity. Various derivatives have been synthesized and evaluated for other therapeutic applications:

  • Anticancer Activity: Certain pyrimidine-2-thiol derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including leukemia and non-small cell lung cancer.[13][14]

  • Antimicrobial Activity: The scaffold has also been explored for developing antimicrobial agents, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[13]

Therefore, it is plausible that this compound or its subsequent modifications could exhibit anticancer or antimicrobial properties, warranting experimental investigation.

Head-to-Head Comparison

The following table summarizes the known attributes of 2-thiouracil against the predicted profile of this compound, based on SAR analysis with PTU.

Feature2-ThiouracilThis compound (Predicted)Rationale for Prediction
Primary Target Thyroid Peroxidase (TPO)[3]Thyroid Peroxidase (TPO)Shared pyrimidine-2-thiol pharmacophore with 2-thiouracil and PTU.[9][12]
Mechanism of Action Irreversible inhibition of TPO, blocking iodide oxidation and coupling.[5][6]Likely irreversible inhibition of TPO; potential for peripheral T4-to-T3 deiodinase inhibition.The propyl group is a key feature of PTU, which has both TPO and deiodinase inhibitory activity.[9]
Primary Therapeutic Use Hyperthyroidism (historical).[8]Potential for Hyperthyroidism treatment.Direct structural analog of clinically effective antithyroid drugs.
Other Potential Uses nNOS inhibitor.[7]Anticancer, Antimicrobial.General biological activities reported for the pyrimidine-2-thiol class.[13]
Key Structural Feature Unsubstituted pyrimidine-2-thiol ring.Pyrimidine-2-thiol ring with a C5-propyl group.The propyl group increases lipophilicity, potentially affecting potency and pharmacokinetics.
Known Major Side Effects High risk of agranulocytosis, potential teratogenicity.[4]Unknown, but risk of agranulocytosis and hepatotoxicity should be assumed.Class-specific toxicity; PTU carries a black box warning for severe liver injury.[12][15]

Experimental Protocols for Evaluation

To move from prediction to empirical fact, a logical, stepwise experimental approach is required. The following protocols are designed to be self-validating systems to first assess the primary predicted activity (TPO inhibition) and then explore broader biological effects.

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

Causality and Experimental Choice: The primary hypothesis is that this compound inhibits TPO. A direct, cell-free enzymatic assay is the most robust and unambiguous method to confirm this. We will use a fluorometric method with Amplex® UltraRed (AUR), which is highly specific for peroxidase activity, unlike luminol-based assays that can show non-specific signals.[16][17] This assay quantifies the H₂O₂-dependent oxidation of AUR to the fluorescent product, resorufin, catalyzed by TPO. A decrease in fluorescence in the presence of the test compound indicates inhibition.

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4.

    • TPO Source: Commercially available rat or porcine thyroid microsomes, or recombinant human TPO.[17] Dilute in Assay Buffer to a pre-determined optimal concentration.

    • Test Compounds: Prepare 100 mM stock solutions of this compound, 2-thiouracil (negative control/comparator), and Propylthiouracil (PTU, positive control) in DMSO. Create a serial dilution series (e.g., from 10 mM to 10 nM) in DMSO.

    • Amplex® UltraRed (AUR) Reagent: Prepare a 10 mM stock solution in DMSO.

    • Hydrogen Peroxide (H₂O₂): Prepare a fresh 20 mM solution in deionized water immediately before use.

  • Assay Procedure (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add 50 µL of Assay Buffer.

    • Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Add 20 µL of the diluted TPO enzyme preparation to all wells except for the "no enzyme" control wells. Add 20 µL of Assay Buffer to these wells instead.

    • Prepare the reaction cocktail: For each 1 mL of Assay Buffer, add 2 µL of 10 mM AUR stock and 1 µL of 20 mM H₂O₂ stock. This creates a 2X working solution.

    • Initiate the reaction by adding 70 µL of the reaction cocktail to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percentage of TPO inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce TPO activity by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

TPO_Assay_Workflow start Start prep Prepare Reagents (Buffer, TPO, Compounds, AUR, H₂O₂) start->prep plate Dispense Buffer and Test Compounds into 96-well Plate prep->plate add_tpo Add TPO Enzyme (or Buffer for Control) plate->add_tpo cocktail Prepare & Add AUR/H₂O₂ Reaction Cocktail add_tpo->cocktail incubate Incubate 30 min (Room Temp, Dark) cocktail->incubate read Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate->read analyze Data Analysis: Normalize Data, Plot Curve read->analyze end Calculate IC₅₀ Value analyze->end

Sources

The Gold Standard: A Comparative Guide to the Structural Validation of 5-Propylpyrimidine-2-thiol Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 5-Propylpyrimidine-2-thiol and its analogues are of significant interest due to their potential as therapeutic agents. However, the journey from synthesis to a viable drug candidate is paved with rigorous analytical challenges. Unambiguous structural validation is not merely a procedural step but the very foundation upon which all subsequent biological and medicinal chemistry efforts are built. The inherent potential for thione-thiol tautomerism in these molecules further complicates their structural elucidation, demanding an analytical technique that provides definitive, three-dimensional atomic arrangement.

This guide, intended for researchers and professionals in drug development, will provide an in-depth comparison of analytical techniques for the structural validation of this compound derivatives. We will establish why single-crystal X-ray crystallography stands as the unequivocal gold standard in this context, offering unparalleled precision and detail. This guide will delve into the causality behind experimental choices, present a detailed protocol for X-ray crystallographic analysis, and offer a comparative framework against other common spectroscopic methods.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[1] This technique is indispensable for the unambiguous determination of molecular structures, including the absolute configuration of chiral centers.[2] In the case of this compound derivatives, where tautomerism and subtle conformational changes can significantly impact biological activity, X-ray crystallography offers the definitive answer to the question of "what is the exact structure?".

The primary advantage of X-ray crystallography is its ability to provide a complete and unambiguous three-dimensional structure of a molecule in the solid state. This level of detail is often unattainable with other analytical methods.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While other analytical techniques are cornerstones of chemical analysis, they each have limitations that underscore the superiority of X-ray crystallography for the definitive structural validation of novel compounds like this compound derivatives.

Analytical TechniqueInformation ProvidedStrengthsLimitations for this compound Derivatives
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.Unambiguous structure determination.[1]Requires a suitable single crystal, which can be challenging to grow.[3] Provides a solid-state structure, which may differ from the solution-state conformation.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds.Provides information about the structure in solution, which is often more biologically relevant.[4] Can be used to study dynamic processes.Can be difficult to interpret complex spectra, especially for larger molecules. Does not directly provide 3D coordinates or absolute configuration. Tautomeric forms in equilibrium can complicate spectral analysis.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity, requires very small amounts of sample.Provides limited information about the 3D arrangement of atoms. Cannot distinguish between isomers with the same mass.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule.Quick and easy to perform.Provides limited information about the overall molecular structure. Can be difficult to distinguish between similar functional groups.

The Crystallographic Workflow: From Powder to Picture

The journey of determining a crystal structure via X-ray diffraction is a meticulous process that demands both skill and patience. The following is a detailed, step-by-step methodology for the structural validation of a representative this compound derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

1. Crystal Growth: The Art of Patience

The critical first step, and often the most challenging, is growing a high-quality single crystal suitable for X-ray diffraction.[3] Several methods can be employed, with the choice depending on the solubility and stability of the compound.

  • Slow Evaporation (Most Common):

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture with a less volatile co-solvent like toluene).

    • Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[5]

    • Transfer the solution to a clean, small vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[5]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

    • The anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.[6]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The gradual decrease in temperature reduces the solubility of the compound, leading to crystal formation.[5][7]

2. Crystal Mounting and Data Collection

  • Once suitable crystals (typically 0.1-0.3 mm in size) have formed, a single, well-formed crystal is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected by a sensitive detector.

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement

  • The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • This initial structural model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated diffraction intensities.

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Diagram of the X-ray Crystallography Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound Derivative crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth crystal_mounting Crystal Mounting & Cryo-cooling crystal_growth->crystal_mounting diffraction X-ray Diffraction Data Collection crystal_mounting->diffraction data_processing Data Processing (Integration & Scaling) diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: The experimental workflow for X-ray crystallographic analysis.

The Interplay of Techniques: A Holistic Approach

While X-ray crystallography provides the definitive structure, a comprehensive validation strategy often involves a combination of techniques. NMR, MS, and IR spectroscopy are invaluable for confirming the synthesis of the target molecule and assessing its purity before attempting the often time-consuming process of crystal growth.

Diagram of a Comprehensive Structural Validation Workflow

validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Initial Spectroscopic Analysis cluster_crystallography Definitive Structural Validation synthesis Synthesized Compound nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir xray X-ray Crystallography (3D Structure) nmr->xray Confirms Identity for Crystallization ms->xray Confirms Identity for Crystallization ir->xray Confirms Identity for Crystallization

Caption: The logical relationship between different analytical methods.

Conclusion

For this compound derivatives, where subtle structural features can have profound biological implications, there is no substitute for the precision and certainty offered by single-crystal X-ray crystallography. While other spectroscopic techniques play a vital supportive role in the characterization process, X-ray diffraction remains the only method that can provide a direct, unambiguous, and high-resolution three-dimensional picture of the molecule. This definitive structural knowledge is paramount for understanding structure-activity relationships, guiding further optimization, and ultimately, accelerating the journey of a promising compound from the laboratory to the clinic. Investing the time and effort into obtaining a crystal structure is an investment in the scientific integrity and future success of any drug discovery program focused on this important class of molecules.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Staples, R. J. (2012). Growing and mounting Crystals Your Instrument Will Treasure.
  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1637–1657. [Link]
  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. [Link]
  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]
  • Kaduk, J. A. (2017).
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
  • Wawrzyńczak, A., et al. (2020).
  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. Institute of Biochemistry and Molecular Biology, University Medical School of Debrecen. [Link]
  • Golen, J. A. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 1273, pp. 203-215). Humana Press. [Link]
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
  • Yaghi, O. M., et al. (2018). Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. Science, 361(6402), eaau9344. [Link]
  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [https://www.news-medical.net/life-sciences/X-Ray-Crystallography-vs-NMR-Spectroscopy.aspx]([Link] Spectroscopy.aspx)
  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-43. [Link]
  • Allied Academies. (2023). NMR Spectroscopy vs. X-Ray Crystallography. Allied Academies Conferences. [Link]
  • Wawrzyńczak, A., et al. (2020).
  • Salieva, Z. K., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.
  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9), 1-7. [Link]
  • Wawrzyńczak, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6931. [Link]
  • Parrish, D. A., & Deschamps, J. R. (2015). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology (Vol. 1278, pp. 31-48). Humana Press. [Link]

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A Comparative Analysis of the Anticancer Activity of Pyrimidine-2-thiol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3][4] Its derivatives have garnered significant attention for their potent and diverse pharmacological activities, including anticancer properties.[1][2][4][5][6] Among these, pyrimidine-2-thiol analogs have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines.[7][8][9] This guide provides a comparative analysis of the anticancer activity of different pyrimidine-2-thiol analogs, synthesizing data from recent studies to offer insights into their structure-activity relationships (SAR), mechanisms of action, and experimental evaluation.

Structural Modifications and Their Impact on Anticancer Potency

The anticancer efficacy of pyrimidine-2-thiol derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[3][10][11][12] Strategic modifications at various positions have led to the development of compounds with enhanced potency and selectivity. This section explores the SAR of key analogs.

2-Thiopyrimidine/Chalcone Hybrids

A novel class of hybrids combining the 2-thiopyrimidine scaffold with a chalcone moiety has shown significant cytotoxic activities.[8] These compounds are typically synthesized through the reaction of chalcone derivatives with thiourea.[8][9] The general synthetic approach involves a Claisen-Schmidt condensation to form the chalcone intermediate, which is then cyclized with thiourea.[7]

The anticancer activity of these hybrids has been evaluated against a panel of cancer cell lines, including leukemia (K-562), breast (MCF-7), and colon (HT-29).[8] The results highlight the importance of the substituents on the phenyl rings at the C-4 and C-6 positions of the pyrimidine core.

Table 1: Comparative in vitro cytotoxic activity (IC₅₀, µM) of selected 2-Thiopyrimidine/Chalcone Hybrids [8]

Compound IDR1 (at C4-phenyl)R2 (at C6-phenyl)K-562 (Leukemia)MCF-7 (Breast)HT-29 (Colon)
9a 4-OCH₃4-Cl>503.562.10
9d 4-OCH₃4-F1.7410.3212.33
9f 4-OCH₃2,4-diCl0.999.8710.11
9l 4-N(CH₃)₂4-F>50>502.37
9n 4-N(CH₃)₂4-Cl0.775.112.37
9p 4-N(CH₃)₂2,4-diCl1.118.769.54
9r 4-N(CH₃)₂4-Br4.651.377.65
Doxorubicin --0.460.550.71

From the data, it is evident that compounds with a 4-dimethylamino group at the C4-phenyl ring and a halogen (Cl, Br) at the C6-phenyl ring (e.g., 9n , 9r ) exhibit potent and, in some cases, selective anticancer activity. Compound 9n showed the highest potency against the K-562 cell line with an IC₅₀ of 0.77 µM.[8]

Other Substituted Pyrimidine-2(1H)-thiones

Further studies on substituted pyrimidine-2(1H)-thiones have revealed other structural features that contribute to anticancer activity. For instance, compounds bearing naphthalene and thiophene moieties have been synthesized and evaluated against HepG-2 (liver) and MCF-7 (breast) cancer cell lines.[7] Some of these compounds demonstrated good activity, comparable to the reference drug Doxorubicin.[7]

Mechanisms of Anticancer Action

The anticancer effects of pyrimidine-2-thiol analogs are mediated through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Inhibition of STAT3 and STAT5a Signaling

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical regulators of cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers. Several of the potent 2-thiopyrimidine/chalcone hybrids were found to be inhibitors of STAT3 and STAT5a.[8] Notably, compound 9n displayed dual inhibitory activity against both STAT3 and STAT5a, with IC₅₀ values of 113.31 µM and 50.75 µM, respectively.[8] This dual inhibition is a promising strategy to overcome the redundancy and crosstalk between these two critical oncogenic pathways.

Below is a diagram illustrating the general STAT signaling pathway, which is a target for some pyrimidine-2-thiol analogs.

STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT (monomer) JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds STAT_P STAT-P (dimer) STAT->STAT_P Dimerizes DNA DNA STAT_P->DNA Translocates to nucleus and binds to DNA PyrimidineThiol Pyrimidine-2-thiol Analog (e.g., 9n) PyrimidineThiol->STAT_P Inhibits dimerization/ DNA binding GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Initiates

Caption: Targeted inhibition of the STAT signaling pathway by pyrimidine-2-thiol analogs.

Induction of Apoptosis

Many pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[13][14][15][16] Mechanistic studies on a related 2-aminopyrimidine derivative revealed that it arrested the cell cycle at the G2/M phase and triggered apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2.[16] This compound also caused a loss of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[16] While this was not a 2-thiol analog, it is a common mechanism for pyrimidine-based anticancer agents.[13]

Experimental Protocols

The evaluation of the anticancer activity of pyrimidine-2-thiol analogs relies on a set of standardized in vitro assays.

General Workflow for Anticancer Drug Screening

The process of evaluating a new compound for its anticancer potential typically follows a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

Anticancer_Screening_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT Assay) Against Cancer Cell Lines A->B C Determine IC₅₀ Values B->C D Selectivity Assay (vs. Normal Cell Lines) C->D If potent E Mechanism of Action Studies D->E If selective F Cell Cycle Analysis E->F G Apoptosis Assay (e.g., Annexin V) E->G H Target Identification (e.g., Kinase Assay) E->H I Lead Compound Optimization E->I Based on results

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-2-thiol analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Conclusion and Future Perspectives

Pyrimidine-2-thiol analogs represent a versatile and promising scaffold for the development of novel anticancer agents. The research highlighted in this guide demonstrates that strategic structural modifications, particularly the introduction of substituted phenyl rings and the creation of hybrid molecules, can lead to compounds with potent cytotoxicity against a range of cancer cell lines. The identification of STAT3/STAT5a inhibition as a potential mechanism of action provides a solid rationale for the further development of these compounds.[8]

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper investigation into their mechanisms of action, including the identification of specific molecular targets and their effects on various signaling pathways, will be crucial for their clinical translation. The exploration of combination therapies, where these analogs are used in conjunction with existing chemotherapeutic agents, could also be a valuable strategy to enhance therapeutic efficacy and overcome drug resistance.[17][18]

References

  • Nassar, I. F., El Bakary, N. S., Abdel Aal, M. T., & El-Sayed, W. A. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2). [Link]
  • Abdel-Mottaleb, Y. et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 748-764. [Link]
  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 48. [Link]
  • El-Sayed, M. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3749. [Link]
  • Chylińska, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2099. [Link]
  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
  • Ialongo, D., et al. (2023).
  • Unpublished. (2025). Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. [No URL available]
  • Ahmed, H. E. A., et al. (2024). Reported pyrimidine derivatives (XVIII–XXII) with apoptotic activity.
  • Sravani, G. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
  • Ali, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.[Link]
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  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Current Bioactive Compounds, 18(9), e1573406418666220509100356. [Link]
  • Singh, P., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12795-12812. [Link]
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
  • Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]
  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
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A Comparative Guide to Validating the Mechanism of Action of 5-Propylpyrimidine-2-thiol-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel therapeutics based on the 5-propylpyrimidine-2-thiol scaffold. This chemical class is of significant interest due to the diverse biological activities exhibited by pyrimidine derivatives, ranging from kinase inhibition to antimicrobial effects.[1][2] A validated MoA is paramount, providing the biological rationale that underpins clinical efficacy and safety.

Here, we eschew a rigid, one-size-fits-all template. Instead, we present an integrated, multi-pronged strategy that builds a robust case for a drug's MoA through orthogonal, self-validating experimental systems. We will move from confirming direct physical interaction with the target to quantifying its functional modulation and mapping the subsequent downstream cellular consequences.

The Validation Workflow: An Integrated Strategy

Confidence in a proposed MoA is not achieved through a single experiment but by the convergence of evidence from multiple, distinct lines of inquiry. The workflow below illustrates a logical progression from direct target binding to the ultimate phenotypic outcome. Each step is designed to answer a critical question, with the findings of one stage informing the design of the next.

MoA_Validation_Workflow cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Functional Modulation cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Phase 4: Biological Outcome Target_Engagement Target Engagement (Does the drug bind its target in cells?) CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA Affinity_Purification Affinity Purification-MS Target_Engagement->Affinity_Purification Target_Activity Target Activity Modulation (Does binding alter target function?) Target_Engagement->Target_Activity Confirms functional relevance of binding Biochemical_Assay Biochemical Assays (e.g., In Vitro Kinase Assay) Target_Activity->Biochemical_Assay Cell_Based_Assay Cell-Based Functional Assays (e.g., Substrate Phosphorylation) Target_Activity->Cell_Based_Assay Downstream_Signaling Downstream Signaling (Are cellular pathways affected as predicted?) Target_Activity->Downstream_Signaling Links target activity to cellular machinery Western_Blot Western Blot (Phospho-proteins) Downstream_Signaling->Western_Blot RNA_Seq RNA-Seq / qPCR Downstream_Signaling->RNA_Seq Phenotypic_Outcome Phenotypic Outcome (Does the drug cause the expected biological effect?) Downstream_Signaling->Phenotypic_Outcome Connects pathway modulation to cell fate Viability_Assay Cell Viability / Apoptosis Assays Phenotypic_Outcome->Viability_Assay Migration_Assay Cell Migration Assays Phenotypic_Outcome->Migration_Assay

Caption: A multi-phase workflow for robust MoA validation.

Phase 1: Target Engagement Validation with the Cellular Thermal Shift Assay (CETSA)

The foundational step in MoA validation is to unequivocally demonstrate that the drug physically interacts with its intended target protein within the complex environment of a living cell. While many techniques exist, the Cellular Thermal Shift Assay (CETSA) offers a powerful, label-free method to assess target engagement in situ.[3][4]

Causality Behind the Experimental Choice: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand (the drug).[5][6] This allows for the detection of a direct physical interaction in a native cellular context, accounting for factors like cell permeability and intracellular drug concentrations that are missed by assays using purified proteins.[3][7]

Caption: Principle of CETSA for detecting target engagement.

Comparative Data: CETSA Melt Curve

The primary output of a CETSA experiment is a "melt curve," which plots the amount of soluble target protein remaining after heating across a range of temperatures. A shift in this curve to the right for drug-treated cells compared to vehicle-treated cells indicates target stabilization.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Drug X)
40100%100%
4595%98%
5075%92%
55 (Tm Vehicle) 50% 85%
6020%70%
65 (Tm Drug X) 5%50%
70<1%25%

Tm = Apparent Melting Temperature

Experimental Protocol: CETSA followed by Western Blot

This protocol provides a method to generate a CETSA melt curve.

  • Cell Culture & Treatment:

    • Plate cells at an appropriate density and grow to ~80-90% confluency.

    • Treat cells with the this compound drug at the desired concentration or with a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under normal culture conditions.

  • Heat Challenge:

    • Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes, one for each temperature point.

    • Place the tubes in a thermal cycler and run a temperature gradient program (e.g., from 40°C to 70°C in 3-5°C increments) for 3 minutes at each temperature, followed by 3 minutes at 25°C.

  • Cell Lysis & Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate soluble from aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.

  • Data Quantification:

    • Quantify the band intensities from the Western Blot using densitometry software (e.g., ImageJ).

    • For each treatment group (vehicle and drug), normalize the band intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C), which is set to 100%.

    • Plot the normalized intensities against temperature to generate the melt curves.

Phase 2: Target Activity Modulation

Demonstrating that the drug binds its target is necessary but not sufficient. The next critical step is to prove that this binding event modulates the target's biological function. Given that pyrimidine scaffolds are common in kinase inhibitors, we will proceed with the hypothesis that our compound inhibits a specific kinase.[8][9]

Causality Behind the Experimental Choice: A direct biochemical assay using a purified kinase and substrate provides a clean, unambiguous measure of inhibitory activity (IC50). However, a cell-based assay is essential to confirm that the drug can access the target within the cell and inhibit its function in a physiological context.[10] Analyzing the phosphorylation of a known direct substrate of the target kinase provides this crucial evidence.

Kinase_Signaling_Pathway Drug This compound (Drug X) Target Target Kinase (e.g., KIN-A) Drug->Target Inhibition Substrate Direct Substrate (e.g., SUB-1) Target->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-SUB-1) Substrate->pSubstrate Cellular_Response Downstream Cellular Response pSubstrate->Cellular_Response

Caption: A generic kinase inhibition pathway.

Comparative Data: Kinase Inhibition

Comparing the drug's performance against a known standard inhibitor in both biochemical and cell-based assays provides a clear picture of its potency and cellular efficacy.

Assay TypeDrug X (this compound)Alternative (Known Inhibitor)
Biochemical IC50 75 nM50 nM
Cell-Based EC50 250 nM200 nM

IC50 = Half maximal inhibitory concentration; EC50 = Half maximal effective concentration.

Experimental Protocol: Cell-Based Kinase Activity Assay (Substrate Phosphorylation)
  • Cell Culture & Treatment:

    • Seed cells known to express the target kinase in a 6-well plate format.

    • Once cells reach ~70-80% confluency, serum-starve them for 4-6 hours if the pathway is activated by growth factors.

    • Pre-treat cells with increasing concentrations of the drug (e.g., 0, 10, 100, 500, 1000, 5000 nM) for 1-2 hours. Include a known inhibitor as a positive control.

  • Pathway Stimulation (if applicable):

    • Stimulate the kinase pathway with an appropriate agonist (e.g., EGF, FGF, or PMA) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of the target's substrate.

  • Cell Lysis:

    • Immediately wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with 1X Laemmli sample buffer or a specialized lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.

  • Western Blot Analysis:

    • Boil the lysates for 5-10 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's direct substrate (e.g., anti-p-SUB-1).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Normalization and Quantification:

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-SUB-1) to ensure equal loading.

    • Quantify band intensities for both the phosphorylated and total protein. Calculate the ratio of p-SUB-1 to total SUB-1 for each drug concentration.

    • Plot the ratio against the drug concentration to determine the cell-based EC50.

Phase 3 & 4: Downstream Pathway Analysis and Phenotypic Validation

Confirming target inhibition is a major milestone. The final stages of MoA validation involve linking this molecular event to the broader cellular machinery and the ultimate, desired phenotypic outcome. This involves asking two questions: (1) Does inhibiting the target kinase lead to the expected changes in downstream signaling pathways?[11][12] and (2) Do these changes translate into a measurable, disease-relevant phenotype?[13][14]

Comparative Data: Pathway and Phenotypic Effects

This table summarizes how the effects on a downstream signaling node (e.g., phosphorylation of protein "ERK") correlate with a cellular phenotype (e.g., cell viability).

Drug X Conc. (nM)p-ERK / Total ERK Ratio% Cell Viability
0 (Vehicle)1.00100%
100.9598%
1000.6585%
5000.2555%
10000.1030%
5000<0.0515%
Experimental Protocol: Cell Viability Assay (Phenotypic Outcome)

This protocol measures the impact of the drug on cell proliferation/viability, a common phenotypic endpoint for anti-cancer agents.

  • Cell Seeding:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of the this compound drug.

    • Treat the cells with the drug dilutions for a period relevant to the cell doubling time (e.g., 48-72 hours). Include vehicle-only wells (100% viability control) and wells with a known cytotoxic agent (positive control).

  • Viability Measurement (using an ATP-based assay like CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the viability reagent to each well according to the manufacturer's instructions (this reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present).

    • Mix the contents by orbital shaking for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each drug concentration by normalizing the signal to the vehicle-treated wells.

    • Plot the percent viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Validating the mechanism of action for a this compound-based drug candidate is a systematic process of building an evidence-based narrative. The approach detailed in this guide—moving from direct target engagement (CETSA), to functional modulation (kinase activity), to pathway analysis (downstream signaling), and finally to the biological endpoint (phenotypic assay)—provides a rigorous and logical framework. By employing orthogonal methods and ensuring each experimental protocol is self-validating with proper controls, researchers can establish a high degree of confidence in their drug's MoA, a critical prerequisite for successful clinical translation.

References

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A Researcher's Guide to Robust Control Experiments for Assays Involving 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of biological assay data is paramount. A promising hit in a primary screen can quickly become a costly dead end if the initial activity is merely an artifact of experimental conditions. This is particularly true when working with small molecules containing potentially reactive functional groups. 5-Propylpyrimidine-2-thiol, a known inhibitor of thyroid peroxidase (TPO), is one such molecule. Its thiol group, while potentially key to its biological activity, is also a red flag for non-specific interactions that can confound assay results.

This guide provides a comprehensive framework for designing and implementing a self-validating system of control experiments for assays involving this compound. Moving beyond a simple checklist, we will explore the causal logic behind each control, ensuring that your results are not just reproducible, but trustworthy.

Understanding the Subject: The Nuances of this compound

This compound belongs to the thiouracil family of compounds, which are known to inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][3] The proposed mechanism often involves the thiol (-SH) group interacting with the enzyme. However, this same thiol group is susceptible to oxidation and can react non-specifically with various biological molecules and assay components, a common source of false positives in high-throughput screening.[4][5][6] Therefore, our experimental design must be robust enough to distinguish true biological activity from these potential artifacts.

The Bedrock of Confidence: Foundational Controls

Before investigating compound-specific issues, every assay plate must include a set of fundamental controls. These controls establish the validity and dynamic range of the experiment.[7][8]

  • Negative Control: This sample contains all assay components except the test compound. Its purpose is to provide a baseline, representing 0% activity or inhibition, and to ensure that no unknown variables are affecting the experiment.[9][10][11]

  • Positive Control: This sample is treated with a compound known to produce the expected effect. For a TPO inhibition assay, a well-characterized inhibitor like Methimazole or Propylthiouracil (PTU) would be an appropriate choice.[3][12] A robust signal from the positive control confirms that the assay system is working correctly.[8][10][13]

  • Vehicle Control: Test compounds are often dissolved in a solvent, such as dimethyl sulfoxide (DMSO). The vehicle control contains the same concentration of this solvent as the test compound wells.[9][14] This is crucial for determining that any observed effects are due to the compound itself and not the vehicle.[10][15]

G cluster_plate Typical 96-Well Plate Layout A1 Negative Control B1 Positive Control C1 Vehicle Control D1 Test Compound (this compound)

Caption: Basic experimental controls on an assay plate.

Case Study: A Validated Thyroid Peroxidase (TPO) Inhibition Assay

To illustrate these principles, let's design a workflow to test this compound's inhibitory effect on TPO. We will use a common in vitro assay format, such as the Amplex® UltraRed-TPO assay, which measures the hydrogen peroxide consumed by TPO.[12]

Experimental Protocol: TPO Inhibition Assay
  • Reagent Preparation: Prepare TPO enzyme, Amplex® UltraRed reagent, horseradish peroxidase (HRP), and hydrogen peroxide (H₂O₂) in a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Plating: Serially dilute this compound, the positive control (e.g., Methimazole), and the vehicle (DMSO) in an assay plate.

  • Incubation: Add the TPO enzyme to the wells and incubate for a predetermined time to allow the inhibitor to bind.

  • Reaction Initiation: Add a solution containing Amplex® UltraRed, HRP, and H₂O₂ to all wells to start the reaction.

  • Signal Detection: Read the fluorescence (Ex/Em ~568/581 nm) or absorbance over time.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Sample Description Expected Outcome Interpretation
Negative Control Assay buffer, no enzymeMinimal signalDefines baseline fluorescence
Vehicle Control Full reaction + DMSOMaximum signal (high activity)Represents 0% inhibition
Positive Control Full reaction + MethimazoleLow signal (low activity)Represents ~100% inhibition; confirms assay validity
Test Compound Full reaction + this compoundDose-dependent signal decreaseIndicates potential TPO inhibition

Advanced Controls: Interrogating Thiol-Mediated Artifacts

For a thiol-containing compound, basic controls are insufficient. We must actively investigate and eliminate potential sources of false-positive signals.

Differentiating True Inhibition from Thiol Reactivity

A common artifact is the non-specific reaction of the thiol group with assay components. Thiol-reactive compounds can often be identified by their sensitivity to scavenging agents like dithiothreitol (DTT).[4]

The DTT Shift Assay: The logic is simple: if the compound's activity is due to non-specific thiol reactivity, adding a high concentration of another thiol (DTT) to the assay buffer will compete with and quench this effect, leading to a significant increase (a rightward "shift") in the measured IC₅₀. A true inhibitor that binds to a specific site on the target protein should be largely unaffected by the presence of DTT.

Experimental Protocol: DTT Shift Assay
  • Perform the TPO inhibition assay as described above.

  • Run a parallel assay plate where all assay buffers are supplemented with 1-5 mM DTT.[4]

  • Calculate the IC₅₀ for this compound in the absence and presence of DTT.

Condition Hypothetical IC₅₀ Interpretation
Without DTT 5 µMApparent potency
With 1 mM DTT 50 µM>10-fold shift; suggests non-specific thiol reactivity is a major contributor.
With 1 mM DTT 6 µMNo significant shift; supports a specific mechanism of action.
Ruling Out Assay Technology Interference: The Counter-Screen

The compound might not be interacting with the biological target (TPO) at all, but rather with the assay's detection system.[16][17] For instance, it could be a fluorescent compound, it could quench the fluorescent product, or it could inhibit the HRP coupling enzyme used in the Amplex Red system. A counter-screen is essential to rule out these possibilities.[18]

The ideal counter-screen removes the primary biological target (TPO) but keeps the rest of the detection machinery intact.[16]

G cluster_workflow Counter-Screening Logic Primary Primary Screen (TPO + H₂O₂ + Amplex Red) Hit Compound is Active (Signal Decrease) Primary->Hit Counter Counter-Screen (H₂O₂ + HRP + Amplex Red) NO TPO Hit->Counter Test Hit in Counter-Screen ActiveCounter Compound is Active (Signal Decrease) Counter->ActiveCounter InactiveCounter Compound is Inactive Artifact Result: Artifact (Assay Interference) ActiveCounter->Artifact Validated Result: Validated Hit (Specific TPO Inhibitor) InactiveCounter->Validated

Caption: Logic flow for a counter-screen to identify assay interference.

Assessing Non-Specific Cytotoxicity

If the primary assay is cell-based, it's critical to determine if the observed activity is due to modulation of the target or simply because the compound is killing the cells. A cytotoxicity counter-screen should always be run in parallel.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Plate the same cell line used in the primary assay at the same density.

  • Compound Treatment: Treat the cells with the same concentration range of this compound.

  • Incubation: Incubate for the same duration as the primary assay.

  • Signal Detection: Add the CellTiter-Glo® reagent, which measures ATP as an indicator of cell viability, and read the luminescence.

  • Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration).

Parameter Hypothetical Value Interpretation
TPO Inhibition IC₅₀ 5 µMPotency against the target
Cytotoxicity CC₅₀ >100 µMPotency against the cell
Selectivity Index (CC₅₀/IC₅₀) >20A good selectivity window; the compound is active at concentrations far below those that cause general toxicity.
Selectivity Index (CC₅₀/IC₅₀) <2Poor selectivity; observed activity in the primary assay is likely due to cytotoxicity.

A Self-Validating Workflow for Hit Confirmation

By integrating these controls, we create a robust, multi-step validation process that moves a compound from a preliminary "hit" to a "validated lead."

G start Primary Screen Hit dose_response Confirm Dose-Response (IC₅₀ Determination) start->dose_response dtt_shift DTT Shift Assay dose_response->dtt_shift counter_screen Technology Counter-Screen dose_response->counter_screen cytotoxicity Cytotoxicity Assay dose_response->cytotoxicity decision Data Integration & Analysis dtt_shift->decision counter_screen->decision cytotoxicity->decision validated Validated Lead decision->validated No significant shifts High selectivity artifact Discard as Artifact decision->artifact IC₅₀ shift, counter-screen active, or cytotoxic

Caption: A comprehensive workflow for validating a primary screen hit.

Conclusion

The investigation of any small molecule, particularly one with a reactive moiety like this compound, demands more than a cursory glance at primary assay data. True scientific integrity is built upon a foundation of rigorous, well-designed controls that proactively seek to disprove a hypothesis. By employing a multi-layered strategy that includes foundational controls, compound-specific interrogations like the DTT shift assay, and relevant counter-screens, researchers can build a powerful, self-validating experimental system. This approach not only prevents the costly pursuit of artifacts but also builds a deep and trustworthy understanding of a compound's true biological activity.

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  • ResearchGate. (2018). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. [Link]
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  • MDPI. (2021). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. [Link]
  • PubMed. (2012, May 1). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Propylpyrimidine-2-thiol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise quantification of reactants, intermediates, and products is paramount. 5-Propylpyrimidine-2-thiol, a heterocyclic compound featuring a reactive thiol group, is a valuable building block in medicinal chemistry. Its derivatives are explored for a range of therapeutic applications, making the accurate monitoring of its consumption or formation in reaction mixtures a critical task for process optimization, kinetic studies, and quality control.

This guide provides an in-depth comparison of analytical techniques for the quantitative analysis of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are not only robust but also self-validating.

Comparing the Arsenal: Methodologies for Thiol Quantification

The choice of an analytical method is a critical decision, dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. For this compound, the principal analytical techniques at our disposal are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Sensing. Each offers a unique combination of advantages and limitations.

Technique Principle Sensitivity Selectivity Speed Cost (Instrument) Expertise Required
HPLC-UV Chromatographic separation followed by UV absorbance detection.Moderate to High (ng-µg/mL)HighModerate (minutes per sample)HighModerate to High
UV-Vis Spectrophotometry Direct measurement of light absorbance by the analyte.Low to Moderate (µg/mL)Low to ModerateHigh (seconds per sample)LowLow
Electrochemical Sensing Measurement of current generated by the oxidation of the thiol group.High (nM-µM)Moderate to HighHigh (seconds to minutes per sample)ModerateModerate

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Gold Standard for Specificity

HPLC is arguably the most powerful technique for analyzing complex reaction mixtures. Its strength lies in its ability to physically separate the analyte of interest, this compound, from other components (starting materials, reagents, byproducts, and impurities) before quantification. This separation provides a high degree of confidence that the measured signal is solely from the analyte.

Causality of Method Design

A reversed-phase (RP) HPLC method is the logical starting point. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, with its propyl group and pyrimidine ring, possesses sufficient hydrophobicity to be retained on a C18 column, allowing for separation from more polar or more nonpolar impurities. UV detection is suitable as the pyrimidine ring is a chromophore, absorbing UV light. A method for the parent compound, pyrimidine-2-thiol, utilizes a simple mobile phase of acetonitrile and water with a phosphoric acid modifier, which is an excellent starting point for optimization.[1]

Experimental Protocol: RP-HPLC-UV

This protocol is a robust starting point and should be validated for the specific reaction matrix.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% (v/v) Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% (v/v) Phosphoric Acid.

    • Rationale: Phosphoric acid helps to control the pH and ensure the thiol is in a consistent protonation state, leading to sharp, reproducible peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for the absorbance maximum (λmax) of this compound (a starting point is ~275 nm, typical for pyrimidine derivatives).[2]

    • Elution: An isocratic elution (e.g., 60% A, 40% B) or a gradient elution can be developed to optimize separation.

  • Sample Preparation:

    • Quench a small, known volume of the reaction mixture at a specific time point.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Calibration:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject each standard and construct a calibration curve by plotting peak area versus concentration.

  • Quantification: Inject the prepared sample, and determine the concentration of this compound using the calibration curve.

Trustworthiness through Validation

To ensure the trustworthiness of the results, the method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.

  • Linearity: The linear relationship between concentration and peak area over a defined range.

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Dilute_Sample Dilute & Filter Reaction->Dilute_Sample Standard Pure Standard Dilute_Standard Prepare Calibration Standards Standard->Dilute_Standard Autosampler Autosampler Dilute_Sample->Autosampler Inject Sample Dilute_Standard->Autosampler Inject Standards HPLC HPLC System (Pump, Column) Autosampler->HPLC Detector UV Detector HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve From Standards Quantify Quantify Sample Chromatogram->Quantify From Sample Cal_Curve->Quantify UVVis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometer Measurement cluster_data Data Analysis Scan_Standard Scan Standard for λmax Prep_Standards Prepare Calibration Standards Spectrophotometer UV-Vis Spectrophotometer Prep_Standards->Spectrophotometer 2. Measure Standards Prep_Sample Dilute Reaction Sample Prep_Sample->Spectrophotometer 3. Measure Sample Prep_Blank Prepare Blank Prep_Blank->Spectrophotometer 1. Zero Instrument Cal_Curve Plot Calibration Curve Spectrophotometer->Cal_Curve From Standards Quantify Calculate Concentration Spectrophotometer->Quantify From Sample Cal_Curve->Quantify

Caption: Workflow for quantitative UV-Vis analysis.

Electrochemical Sensing: The Frontier of Sensitivity

Electrochemical methods offer exceptional sensitivity for the detection of redox-active molecules like thiols. [3]These techniques measure the current produced when the thiol group (-SH) is electrochemically oxidized at the surface of a specially designed electrode. While not as common as HPLC or UV-Vis for routine reaction monitoring in synthesis labs, it is a powerful alternative, especially for detecting trace amounts of the analyte.

Causality of Method Design

The core of this technique is the selective oxidation of the thiol group at an electrode surface. A bare electrode often requires a high overpotential for thiol oxidation, leading to poor selectivity. Therefore, chemically modified electrodes are typically used. These modifications, such as incorporating conducting polymers or metal nanoparticles, catalyze the oxidation reaction at a lower potential, enhancing both sensitivity and selectivity against other electroactive species in the reaction mixture. [3][4]

Conceptual Protocol: Amperometric Detection
  • Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes). The working electrode would be specifically designed or modified for thiol detection.

  • Electrode Preparation: A glassy carbon or gold electrode is modified. For instance, a conducting polymer like polypyrrole could be electropolymerized onto the surface to create a catalytic film. [3]3. Optimization: The optimal potential for oxidation is determined using techniques like cyclic voltammetry with a pure standard of this compound. This potential should provide a strong current response for the analyte while minimizing response from other components.

  • Sample Preparation:

    • An aliquot of the reaction mixture is diluted in a suitable supporting electrolyte (e.g., a phosphate buffer solution).

  • Calibration:

    • A calibration curve is generated by adding successive, known amounts of the pure analyte to the electrochemical cell and recording the steady-state current at the optimized potential (amperometry).

  • Quantification: The diluted reaction sample is added to the cell, and its concentration is determined from the measured current and the calibration curve.

Trustworthiness and Challenges

The reliability of electrochemical sensing depends on the stability and reproducibility of the modified electrode surface. Electrode fouling, where species from the reaction mixture adsorb to and deactivate the surface, can be a significant challenge. However, for clean reaction systems or for detecting very low concentrations, this method can provide data unattainable by other means. The pH of the supporting electrolyte is a critical parameter, as the redox potential of thiols is pH-dependent. [3]

Workflow for Electrochemical Sensing

EC_Workflow A Prepare Supporting Electrolyte B Optimize Oxidation Potential (CV) A->B C Generate Calibration Curve (Amperometry) A->C D Prepare Diluted Reaction Sample A->D B->C F Quantify Concentration C->F E Measure Sample Current D->E E->F

Caption: Conceptual workflow for electrochemical analysis.

Conclusion and Recommendations

The quantitative analysis of this compound in reaction mixtures can be approached with several robust techniques. The selection of the optimal method is a strategic decision based on the specific analytical challenge.

  • For Specificity and Reliability in Complex Mixtures, Choose HPLC-UV: When reaction mixtures contain multiple UV-active components or when absolute certainty in identification is required, HPLC is the unparalleled choice. It is the most defensible method for kinetic analysis and impurity profiling.

  • For Speed and High-Throughput Screening, Choose UV-Vis Spectrophotometry: If the reaction conditions are clean and free of spectral interferences, UV-Vis offers a simple, cost-effective, and extremely rapid analysis, ideal for quick reaction progress checks or screening large numbers of conditions.

  • For Ultimate Sensitivity, Explore Electrochemical Sensing: When trace-level quantification is necessary, or when developing novel process analytical technologies, electrochemical methods provide sensitivity that can surpass other techniques.

Ultimately, the development of a reliable quantitative assay is an exercise in scientific integrity. It begins with understanding the principles of each technique, proceeds with careful experimental design, and culminates in rigorous validation to ensure that the data generated is accurate, precise, and trustworthy.

References

  • SIELC Technologies. (n.d.). Separation of Pyrimidine-2-thiol on Newcrom R1 HPLC column.
  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 50.
  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9), 1-8.
  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerPlus, 6(1), 1-13.
  • Pannunzio, M., et al. (2021). Insights on the UV-Screening Potential of Marine-Inspired Thiol Compounds. Marine Drugs, 19(10), 552.
  • Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(15), 4485.
  • Kumar, R., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15.
  • Szychta, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5030.
  • Mozer, L., & Plenis, A. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 203-207.
  • Abdel-Aziz, A. A.-M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625.
  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate.
  • Inoue, K., & Kirchhoff, J. R. (2002). Electrochemical detection of thiols with a coenzyme pyrroloquinoline quinone modified electrode. Analytical Chemistry, 74(10), 2447-2452.
  • Bouchet, S. (2011). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org.
  • Inch, T. D., et al. (1977). Studies of the Electrochemical Detection of Thiols. Part 2. An Investigation of the Reactions Occurring in NAIAD, and the Effect. DTIC.
  • Skowron, M., & Ciesielski, W. (2007). Spectrophotometric determination of thiols in pure substances and pharmaceutical preparations. ResearchGate.
  • L-Delli, E., et al. (2021). Electrochemical Sensors Based on Conducting Polymers for the Aqueous Detection of Biologically Relevant Molecules. Polymers, 13(3), 332.
  • Liu, J., et al. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR Protocols, 2(4), 100977.
  • Mncube, L. K., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Molecules, 26(19), 5923.
  • Ben Aoun, S., et al. (2021). Electrochemical Detection of Fenthion Insecticide in Olive Oils by a Sensitive Non-Enzymatic Biomimetic Sensor Enhanced with Metal Nanoparticles. Chemosensors, 9(11), 304.
  • Mohamed, G. G., et al. (2019). Electrochemical sensor based on amine- and thiol-modified multi-walled carbon nanotubes for sensitive and selective determination of uranyl ions in real water samples. RSC Advances, 9(28), 16043-16056.

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A Spectroscopic Guide to the Tautomers of 5-Propylpyrimidine-2-thiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Dynamic Equilibrium of Thione and Thiol Tautomers

Pyrimidine-2-thiol and its derivatives, including 5-Propylpyrimidine-2-thiol, are capable of existing in a tautomeric equilibrium between the thione (amide) and thiol (enol) forms. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the pyrimidine ring. The prevalence of each tautomer is significantly influenced by factors such as the solvent's polarity, with polar solvents generally favoring the thione form.[1]

The two tautomeric forms of this compound are:

  • Thione form: 5-Propyl-1H-pyrimidine-2-thione

  • Thiol form: this compound

Understanding the dominant tautomeric form under physiological conditions is paramount, as it can profoundly impact molecular interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Comparative Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the tautomeric state of this compound. This section details the characteristic spectral signatures of each tautomer in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying the predominant tautomer in solution. The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the location of the mobile proton.

Nucleus Thione Tautomer (in DMSO-d₆) Thiol Tautomer (in CDCl₃) Key Differentiator
N-H Proton Singlet, δ 13.72-14.71 ppm[2]AbsentPresence of a broad singlet in the downfield region is characteristic of the N-H proton in the thione form.
S-H Proton AbsentSinglet, δ 3.22-3.81 ppm[2]Appearance of a singlet in this region is indicative of the S-H proton in the thiol form.
Pyrimidine Ring Protons Multiplet, δ 7.39-8.65 ppm[2]Similar to thione form, but may show slight upfield shifts.Subtle shifts in the aromatic region can be observed.
C=S Carbon δ ~181.4 ppm[3]AbsentA signal in the downfield region of the ¹³C NMR spectrum is a definitive marker for the thione tautomer.
C-S Carbon Absentδ ~160-170 ppmThe C-S carbon of the thiol form appears at a higher field compared to the C=S carbon of the thione form.

Experimental Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a polar aprotic solvent that can stabilize the thione form through hydrogen bonding. Conversely, less polar solvents like chloroform-d (CDCl₃) tend to favor the thiol tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The key vibrational frequencies that differentiate the thione and thiol forms are associated with the C=S, S-H, and N-H bonds.

Functional Group Thione Tautomer (cm⁻¹) Thiol Tautomer (cm⁻¹) Key Differentiator
C=S Stretch 1342-1356[2]AbsentA strong absorption band in this region is a hallmark of the thione form.
S-H Stretch Absent2523-2565[2]A weak to medium band in this region confirms the presence of the thiol tautomer.
N-H Stretch ~3120-3218[4]AbsentA broad absorption in this region is characteristic of the N-H stretching vibration in the thione form.
C=N Stretch ~1667[4]~1640[4]The position of the C=N stretching vibration can also provide supporting evidence for the tautomeric form.

Experimental Insight: Spectra can be obtained using KBr pellets for solid-state analysis or in solution using an appropriate solvent. For solution-state IR, the choice of solvent should be considered carefully to avoid interfering absorptions in the regions of interest.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the two tautomers. The π → π* and n → π* transitions are sensitive to the electronic structure of the pyrimidine ring.

Tautomer Typical λₘₐₓ (nm) Associated Transition
Thione ~271 and 342[5]n → π* and π → π
Thiol Shorter wavelength absorptionsπ → π

Experimental Insight: The UV-Vis spectra of pyrimidine-2-thiol derivatives are known to be solvent-dependent.[1] In polar solvents, the equilibrium often shifts towards the thione form, leading to changes in the absorption spectrum over time.[1] This can be monitored spectrophotometrically to study the kinetics of tautomerization.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 4,6-disubstituted pyrimidine-2-thiols involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with thiourea.[4][6]

Synthesis Start Substituted Acetophenone + Propionaldehyde Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Product This compound Chalcone->Product Cyclization Thiourea Thiourea Thiourea->Product

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

  • Chalcone Synthesis: A substituted acetophenone is reacted with propionaldehyde in the presence of a base (e.g., NaOH) in an alcoholic solvent. The mixture is stirred at room temperature until the reaction is complete. The resulting chalcone is then isolated by filtration.

  • Pyrimidine-2-thiol Synthesis: The synthesized chalcone is refluxed with thiourea in an ethanolic solution containing a base (e.g., NaOH).[4] The reaction mixture is then cooled and acidified, leading to the precipitation of the desired this compound. The product is collected by filtration, washed, and recrystallized.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the sample in the desired deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the data and analyze the chemical shifts, paying close attention to the regions characteristic of N-H, S-H, and C=S signals.

IR Spectroscopy:

  • For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • For solution-state analysis, dissolve the sample in a suitable solvent (e.g., chloroform) and use an appropriate liquid cell.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands for C=S, S-H, and N-H stretching vibrations.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the λₘₐₓ values and compare them to the expected values for the thione and thiol tautomers.

Conclusion

The ability to confidently distinguish between the thione and thiol tautomers of this compound is crucial for advancing research and development in medicinal chemistry. By leveraging the distinct spectroscopic signatures revealed through NMR, IR, and UV-Vis analysis, researchers can gain a clear understanding of the tautomeric landscape of this important heterocyclic compound. The experimental protocols provided herein offer a robust framework for the synthesis and characterization of this compound and its derivatives, facilitating further exploration of their therapeutic potential.

References

  • Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. [Link]
  • Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. PMC - NIH. [Link]
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]
  • 2-Mercaptopyrimidine | C4H4N2S. PubChem. [Link]
  • Thiol-thiono tautomerism shown by the synthesized Schiff bases.
  • 2-Pyrimidinethiol. SpectraBase. [Link]
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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • FT-IR data of pyrimidine derivatives compounds.
  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.
  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiprolifer
  • The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at TD-PBE/6-311+G (d,p).
  • Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 m
  • Synthesis and biological evaluation of 2-thiopyrimidine deriv
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO South Africa. [Link]
  • Pyrimidine-2-thiol. SIELC Technologies. [Link]
  • THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. QUÍMICA NOVA. [Link]
  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. [Link]
  • UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium.
  • A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. PMC - PubMed Central. [Link]
  • (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b).
  • Chemical structure of 2-mercaptopyrimidine thiol and thione tautomers.
  • Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO. MDPI. [Link]
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
  • Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. RSC Publishing. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 5-Propylpyrimidine-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape and the Imperative for Purity

This compound belongs to the pyrimidine-2-thiol class of compounds, which are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1] The most common synthetic route to this class of compounds is the cyclocondensation of a β-dicarbonyl precursor with thiourea.[2] For this compound, this would typically involve the reaction of a propyl-substituted β-dicarbonyl compound with thiourea.

The inherent nature of organic synthesis dictates that the final product will invariably be accompanied by impurities. These can include unreacted starting materials, byproducts from side reactions (such as oxidation of the thiol group), and residual solvents.[3] The presence of these impurities can significantly impact the compound's biological activity and toxicity profile, making rigorous purity assessment an indispensable step in its characterization.

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach, employing orthogonal analytical techniques, is the most robust strategy for purity determination. Each method provides a unique perspective on the sample's composition, and their collective data paints a comprehensive picture of its purity.

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High resolution, high sensitivity, and excellent for quantitative analysis of thermally labile compounds.[4]Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning of volatile analytes between a stationary phase and a carrier gas, with mass spectrometric detection.Identification and quantification of volatile impurities and byproducts.Excellent for separating and identifying volatile organic compounds.[4]Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Absolute purity determination without the need for a specific reference standard of the analyte.Provides structural information, is non-destructive, and offers high accuracy and precision.[5]Lower sensitivity compared to chromatographic methods; potential for signal overlap.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Determination of the mass fractions of C, H, N, and S.Provides fundamental information about the elemental composition, which is crucial for confirming the molecular formula.[3]Does not provide information about the nature of impurities, only their impact on the overall elemental composition.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups present in the main compound and potential impurities.Rapid and non-destructive method for qualitative analysis.Provides limited quantitative information and can be difficult to interpret for complex mixtures.
Mass Spectrometry (MS) Ionization of molecules followed by separation of the ions based on their mass-to-charge ratio.Determination of the molecular weight of the main compound and identification of impurities based on their mass.High sensitivity and provides molecular weight information.[6]Can be difficult to quantify without appropriate standards.

In-Depth Experimental Protocols

Synthesis of this compound (Adapted General Protocol)

This protocol is an adapted general procedure for the synthesis of 5-substituted pyrimidine-2-thiols based on the well-established cyclocondensation reaction.[2]

Diagram of the Synthesis Workflow

reagents Propyl-β-dicarbonyl + Thiourea reaction Cyclocondensation (Acid Catalyst, Reflux) reagents->reaction workup Acidification & Precipitation reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the propyl-substituted β-dicarbonyl precursor (1 equivalent) and thiourea (1.1 equivalents) in a suitable alcoholic solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl). The acid protonates the carbonyl group, making it more electrophilic and facilitating the initial condensation with thiourea.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product. The thiol group is acidic and will be deprotonated in the basic reaction medium; acidification is necessary to obtain the neutral product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to remove soluble impurities.

Purity Assessment Protocols

1. High-Performance Liquid Chromatography (HPLC)

Diagram of the HPLC Analysis Workflow

sample_prep Prepare Sample and Standard Solutions hplc_system HPLC System (C18 column, Gradient Elution) sample_prep->hplc_system injection Inject Sample hplc_system->injection detection UV Detection injection->detection data_analysis Chromatogram Analysis & Purity Calculation detection->data_analysis

Caption: Workflow for HPLC purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). Filter and degas both solvents.

  • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., acetonitrile/water). Prepare a sample solution of the synthesized product at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program: A suitable gradient to separate the main peak from any impurities. For example, start with a low percentage of Solvent B, ramp up to a high percentage to elute less polar impurities, and then return to the initial conditions for re-equilibration.

  • Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

Diagram of the qNMR Analysis Workflow

sample_prep Accurately weigh sample and internal standard dissolution Dissolve in deuterated solvent sample_prep->dissolution nmr_acquisition Acquire 1H NMR spectrum with optimized parameters dissolution->nmr_acquisition data_processing Process spectrum (phasing, baseline correction) nmr_acquisition->data_processing purity_calculation Calculate purity based on integral ratios data_processing->purity_calculation

Caption: Workflow for qNMR purity analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolution: Add a precise volume of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) to ensure full relaxation of all protons between scans.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison with an Alternative: 5-Ethylpyrimidine-2-thiol

To provide a practical comparison, we can consider the synthesis and purity assessment of a closely related analogue, 5-Ethylpyrimidine-2-thiol. The synthetic route would be analogous, starting from an ethyl-substituted β-dicarbonyl compound. The analytical challenges and potential impurities would also be similar.

Hypothetical Comparative Data:

ParameterThis compound5-Ethylpyrimidine-2-thiol
HPLC Purity 98.5%99.1%
qNMR Purity 98.2%98.8%
Elemental Analysis (%C) Calculated: 54.52, Found: 54.38Calculated: 51.40, Found: 51.25
Major Impurity (by HPLC) Unreacted β-dicarbonyl precursorDimerized byproduct

This comparative data highlights that even small structural changes can influence the impurity profile and final purity of the synthesized compound.

Conclusion

The rigorous assessment of purity is a non-negotiable aspect of chemical synthesis, particularly for compounds intended for biological applications. This guide has provided a comprehensive overview of the key analytical techniques for determining the purity of this compound. By employing a combination of orthogonal methods such as HPLC, qNMR, and elemental analysis, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors. The provided protocols and workflows serve as a practical resource for scientists in the field, emphasizing the importance of a well-reasoned and meticulous approach to purity assessment.

References

  • BenchChem. (2025). 5-Methylpyrimidine-2-thiol | CAS 42783-64-2 | Research Chemical.
  • Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compound is Pure?
  • FANDAKLI, S., KAHRİMAN, N., et al. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol." TÜBİTAK Academic Journals.
  • Gavin Publishers. (n.d.).
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • Narwal, S., Kumar, R., & Kumar, A. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 47.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(24), 10771–10780.
  • ResearchGate. (2022, July 4). Novel Cu(I)
  • SciSpace. (2017, February 24).
  • Sigma-Aldrich. (n.d.). This compound.
  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
  • Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium. (n.d.). NIH.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).

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A Comparative Guide to the Efficacy of Synthetic Routes for 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine-2-thiol scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial, antiviral, and anticancer properties. The presence of the 5-propyl group can significantly influence the lipophilicity and steric interactions of the molecule, potentially enhancing its therapeutic efficacy and target specificity. The efficient and scalable synthesis of this specific derivative is therefore a critical aspect of its development and application in research.

This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a comparative analysis of their performance, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Comparative Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the construction of the pyrimidine ring from acyclic precursors. The two routes detailed in this guide are:

  • Route 1: Cyclocondensation of a 2-Propyl-1,3-dicarbonyl Equivalent with Thiourea. This classical approach relies on the formation of the pyrimidine ring through the reaction of a β-dicarbonyl compound or its synthetic equivalent with thiourea.

  • Route 2: Cyclocondensation of a 2-Propyl Vinamidinium Salt with Thiourea. This method utilizes a pre-formed three-carbon synthon with electrophilic terminal carbons, which readily reacts with a binucleophile like thiourea to form the heterocyclic ring.

Synthetic_Routes_Comparison cluster_Route1 Route 1: Dicarbonyl Condensation cluster_Route2 Route 2: Vinamidinium Salt Cyclization This compound This compound 2-Propylmalondialdehyde 2-Propylmalondialdehyde 2-Propylmalondialdehyde->this compound Cyclocondensation Thiourea_1 Thiourea Thiourea_1->this compound 2-Propyl_Vinamidinium_Salt 2-Propyl Vinamidinium Salt 2-Propyl_Vinamidinium_Salt->this compound Cyclocondensation Thiourea_2 Thiourea Thiourea_2->this compound

Caption: High-level comparison of the two main synthetic routes to this compound.

Route 1: Cyclocondensation of 2-Propylmalondialdehyde with Thiourea

This method represents a fundamental and widely applicable strategy for pyrimidine synthesis. The core of this route is the reaction between a 1,3-dicarbonyl compound, in this case, 2-propylmalondialdehyde, and thiourea. The dialdehyde provides the three-carbon backbone (C4, C5, and C6) of the pyrimidine ring, while thiourea supplies the two nitrogen atoms (N1 and N3) and the sulfur atom at the C2 position.

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. Initially, the amino groups of thiourea act as nucleophiles, attacking the carbonyl carbons of 2-propylmalondialdehyde. This is followed by dehydration and subsequent ring closure to form the stable aromatic pyrimidine ring. The reaction is typically catalyzed by either acid or base.

Route1_Mechanism Start 2-Propylmalondialdehyde + Thiourea Step1 Nucleophilic attack of thiourea on carbonyl Start->Step1 Base/Acid Catalyst Step2 Formation of intermediate di-adduct Step1->Step2 Step3 Intramolecular cyclization Step2->Step3 Step4 Dehydration Step3->Step4 Product This compound Step4->Product

Caption: Simplified reaction mechanism for the cyclocondensation of 2-propylmalondialdehyde and thiourea.

Experimental Protocol

Part A: Synthesis of 2-Propylmalondialdehyde

  • Materials: Valeraldehyde, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure:

    • To a stirred solution of valeraldehyde (1.0 eq) in an appropriate solvent such as toluene, add N,N-Dimethylformamide dimethyl acetal (2.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude 2-propyl-3-(dimethylamino)acrolein is then hydrolyzed in situ.

    • Add an aqueous acid solution (e.g., 1M HCl) to the crude intermediate and stir at room temperature for 1-2 hours to afford an aqueous solution of 2-propylmalondialdehyde. This solution is often used directly in the next step without isolation.

Part B: Synthesis of this compound

  • Materials: 2-Propylmalondialdehyde solution (from Part A), Thiourea, Sodium ethoxide.

  • Procedure:

    • To a solution of sodium ethoxide (2.1 eq) in ethanol, add thiourea (1.0 eq) and stir until dissolved.

    • To this solution, add the aqueous solution of 2-propylmalondialdehyde (1.0 eq) from Part A dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Route 2: Cyclocondensation of a 2-Propyl Vinamidinium Salt with Thiourea

This more modern approach utilizes a vinamidinium salt as a highly reactive three-carbon synthon. Vinamidinium salts are stable, crystalline solids that can be prepared from readily available starting materials. The reaction with thiourea proceeds under mild conditions and often with high yields.

Causality Behind Experimental Choices

The choice of a vinamidinium salt, specifically a 2-propyl-1,3-bis(dimethylamino)trimethinium salt, offers several advantages. These salts are highly electrophilic at the terminal carbons (C1 and C3), making them excellent substrates for nucleophilic attack by thiourea. The perchlorate or hexafluorophosphate counterions render the salts stable and easy to handle. The reaction typically proceeds with high regioselectivity, leading to the desired 5-substituted pyrimidine.

Experimental Protocol

Part A: Synthesis of 2-Propyl-1,3-bis(dimethylamino)trimethinium Perchlorate

  • Materials: Valeryl chloride, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium perchlorate.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous DMF (excess).

    • Cool the DMF to 0 °C and add phosphorus oxychloride (1.0 eq) dropwise with stirring.

    • After the addition, add valeryl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture to 70-80 °C for 2-3 hours.

    • Cool the mixture to room temperature and pour it into a stirred solution of sodium perchlorate in water.

    • The precipitated vinamidinium salt is collected by filtration, washed with cold water, and dried.

Part B: Synthesis of this compound

  • Materials: 2-Propyl-1,3-bis(dimethylamino)trimethinium perchlorate, Thiourea, Sodium methoxide.

  • Procedure:

    • Dissolve the 2-propyl-1,3-bis(dimethylamino)trimethinium perchlorate (1.0 eq) and thiourea (1.1 eq) in methanol.

    • To this solution, add a solution of sodium methoxide (2.2 eq) in methanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with acetic acid.

    • Remove the solvent under reduced pressure.

    • Add water to the residue, and collect the precipitated solid by filtration.

    • Wash the solid with water and dry. Recrystallize from a suitable solvent to obtain pure this compound.

Comparative Performance Analysis

ParameterRoute 1: Dicarbonyl CondensationRoute 2: Vinamidinium Salt Cyclization
Precursor Availability Precursor (2-propylmalondialdehyde) is not commercially available and needs to be synthesized in situ.Precursor (2-propyl vinamidinium salt) needs to be synthesized, but is a stable, isolable solid.
Overall Yield Moderate (typically 40-60% over two steps).Good to Excellent (typically 70-85% over two steps).
Reaction Conditions Often requires heating (reflux).Generally milder conditions (room temperature for the final step).
Scalability Good, but in situ generation of the dialdehyde can be challenging on a larger scale.Excellent, as the intermediate is a stable solid.
Purification Recrystallization is usually sufficient.Recrystallization is usually sufficient.
Safety & Handling Valeraldehyde and DMF-DMA are flammable and toxic.POCl₃ is highly corrosive and reacts violently with water. Vinamidinium perchlorate salts can be explosive under certain conditions.
Cost-Effectiveness Starting materials are generally less expensive.Starting materials, especially those for vinamidinium salt synthesis, can be more costly.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more classical and cost-effective approach, utilizing readily available and cheaper starting materials. However, the in situ generation and potential instability of 2-propylmalondialdehyde can lead to lower overall yields and may present challenges for scalability and reproducibility.

Route 2 , while involving a more complex and potentially hazardous synthesis of the vinamidinium salt precursor, offers significant advantages in terms of yield, milder reaction conditions for the final cyclization step, and ease of handling of the stable intermediate. This makes it a more robust and reliable method, particularly for larger-scale synthesis where consistency and high yield are paramount.

Recommendation: For small-scale laboratory synthesis where cost is a primary concern, Route 1 may be a suitable option. However, for process development, scale-up, and applications requiring high purity and consistent yields, Route 2 is the recommended approach due to its superior performance and reliability. As with any chemical synthesis, careful consideration of the safety precautions for all reagents is essential.

References

  • Janes, D. W., et al. (2010). The role of lipid peroxidation in the pathology of human diseases. Nature Reviews Molecular Cell Biology, 11(5), 348-361. [Link]
  • Davies, I. W., Marcoux, J. F., Corley, E. G., Journet, M., Cai, D. W., Palucki, M., ... & Reider, P. J. (2000). A practical synthesis of a potent and selective COX-2 inhibitor. The Journal of Organic Chemistry, 65(25), 8415-8420. [Link]
  • Lloyd, C., et al. (2015). Vinamidinium salts in organic synthesis. Chemical Society Reviews, 44(23), 8484-8515. [Link]
  • Bredereck, H., Simchen, G., & Grieshaber, P. (1968). Synthesen in der Pyrimidin-Reihe, XXVI. Über die Darstellung von Pyrimidinen aus Malondialdehyd-Derivaten und Amidinen. Chemische Berichte, 101(2), 512-522. [Link]

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 5-Propylpyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical juncture in this path is the transition from promising in vitro activity to demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 5-propylpyrimidine-2-thiol derivatives, a class of heterocyclic compounds that has garnered significant interest for its diverse pharmacological potential. By synthesizing available experimental data and elucidating the underlying scientific principles, this document aims to equip researchers with the insights needed to navigate the complexities of preclinical drug development.

The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide array of therapeutic applications, including anticancer and antimicrobial agents.[1][2] The introduction of a 5-propyl group can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets and its pharmacokinetic profile. Understanding the correlation, or lack thereof, between the activity of these derivatives in controlled cellular or biochemical assays and their performance in complex biological systems is paramount for their successful development.

In Vitro Activity Landscape: A Tale of Two Fronts

The primary therapeutic activities reported for pyrimidine-2-thiol derivatives are in the realms of oncology and infectious diseases. The following sections summarize the key in vitro findings for these compounds.

Anticancer Potential: Inducing Cellular Demise

A significant body of research has focused on the cytotoxic effects of pyrimidine-2-thiol derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[2]

One notable study on 6-amino-5-cyano-2-thiopyrimidine derivatives demonstrated potent anticancer activity against leukemia cell lines. The lead compound in this study triggered apoptosis by activating key effector proteins such as caspase-3 and Bax, while simultaneously suppressing the anti-apoptotic protein Bcl-2.[2] This modulation of the delicate balance between pro- and anti-apoptotic signals is a hallmark of effective cancer therapeutics.

.

Table 1: In Vitro Anticancer Activity of Representative Pyrimidine-2-thiol Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1c Leukemia (HL-60)0.0034 (PI3Kδ)PI3Kδ inhibitor, Apoptosis induction[2]
Compound 1c Leukemia (SR)Not specifiedApoptosis induction[2]
Compound XX Esophageal Carcinoma (EC-109)1.42 - 6.52Apoptosis induction, G2/M cell cycle arrest[2]
Compound XIX Colon Cancer (SW480)11.08Apoptosis induction, G2/M cell cycle arrest[2]
Compound 3b Melanoma (C32)24.4Not specified[3]
Compound 3b Melanoma (A375)25.4Not specified[3]

Diagram 1: Simplified Signaling Pathway of Apoptosis Induction by a Pyrimidine-2-thiol Derivative

apoptosis_pathway cluster_cell Cancer Cell Pyrimidine-2-thiol\nDerivative Pyrimidine-2-thiol Derivative PI3K PI3K Pyrimidine-2-thiol\nDerivative->PI3K Inhibition Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits Bax Bax Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction by a pyrimidine-2-thiol derivative.

Antimicrobial Efficacy: Halting Microbial Growth

Pyrimidine-2-thiol derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1][4] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes, thereby disrupting critical cellular processes.

For instance, a thiophenyl-pyrimidine derivative has been shown to inhibit the polymerization of FtsZ, a protein crucial for bacterial cell division.[4] This inhibition leads to a bactericidal effect, making such compounds attractive candidates for the development of new antibiotics, particularly against drug-resistant strains like MRSA and VRE.[4]

Table 2: In Vitro Antimicrobial Activity of Representative Pyrimidine-2-thiol Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Mechanism of ActionReference
F20 Staphylococcus aureus (MRSA)24 - 48FtsZ polymerization inhibitor[4]
F20 Enterococcus faecium (VRE)24 - 48FtsZ polymerization inhibitor[4]
Compound 5 Staphylococcus aureus-Electron withdrawing group enhances activity[1]
Compound 11 Aspergillus niger-Electron withdrawing group enhances activity[1]
Compound 12 Candida albicans-Electron withdrawing group enhances activity[1]

The In Vivo Arena: A More Complex Battlefield

While in vitro assays provide a valuable initial assessment of a compound's biological activity, they represent a simplified and controlled environment. The transition to in vivo models introduces a multitude of complex variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the effect of the drug on the body).

For anticancer pyrimidine derivatives, a common in vivo model is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[5] The efficacy of the test compound is then evaluated by its ability to inhibit tumor growth. One study on a pyrrolo[2,3-d]pyrimidine derivative demonstrated significant tumor growth inhibition in an MDA-MB-231 xenograft mouse model, highlighting the potential for this class of compounds to translate to in vivo efficacy.[5]

Bridging the Gap: A Comparative Analysis

The lack of direct comparative data for a single this compound derivative underscores a common challenge in drug discovery: the "in vitro-in vivo" gap.[6] A compound that exhibits potent activity in a cellular assay may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.

Several factors contribute to this disparity:

  • Pharmacokinetics: A compound's ability to reach its target tissue in sufficient concentrations is critical for its in vivo efficacy. Poor absorption from the gastrointestinal tract, rapid metabolism by the liver, or rapid excretion can all limit a drug's effectiveness.

  • Target Engagement: Demonstrating that a drug interacts with its intended target in vivo is crucial. This often requires the development of specific biomarkers to measure target engagement and its downstream effects.[6]

  • Toxicity: A compound may exhibit off-target effects in a whole organism that are not apparent in isolated cells, leading to unacceptable toxicity.

Diagram 2: General Workflow for In Vitro to In Vivo Drug Discovery

drug_discovery_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound\nSynthesis Compound Synthesis High-Throughput\nScreening High-Throughput Screening Compound\nSynthesis->High-Throughput\nScreening Hit Identification Hit Identification High-Throughput\nScreening->Hit Identification Lead\nOptimization Lead Optimization Hit Identification->Lead\nOptimization Structure-Activity Relationship In Vitro\nPharmacology In Vitro Pharmacology Lead\nOptimization->In Vitro\nPharmacology IC50/MIC Determination Mechanism of Action Preclinical\nCandidate Preclinical Candidate In Vitro\nPharmacology->Preclinical\nCandidate Translation Pharmacokinetics\n(ADME) Pharmacokinetics (ADME) Preclinical\nCandidate->Pharmacokinetics\n(ADME) Efficacy Studies\n(Animal Models) Efficacy Studies (Animal Models) Pharmacokinetics\n(ADME)->Efficacy Studies\n(Animal Models) Toxicology\nStudies Toxicology Studies Efficacy Studies\n(Animal Models)->Toxicology\nStudies

Caption: A generalized workflow from in vitro to in vivo studies.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of experimental findings, detailed and well-controlled protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle control group and groups receiving different doses of the this compound derivative. Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume (typically using calipers) and body weight of the mice at regular intervals throughout the study.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.

Conclusion: Charting a Path Forward

The journey of a this compound derivative from a promising in vitro hit to a viable in vivo candidate is a complex, multi-faceted process. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, they are but the first step. A thorough understanding of a compound's pharmacokinetic and toxicological properties is crucial for its successful translation to in vivo models.

Although a direct head-to-head comparison of in vitro and in vivo data for a single this compound derivative remains elusive in the public domain, the collective evidence for the broader pyrimidine-2-thiol class suggests a promising therapeutic potential. Future research should focus on conducting comprehensive studies that bridge this data gap, thereby enabling a more robust evaluation of the therapeutic promise of these intriguing molecules. By embracing a holistic approach that integrates both in vitro and in vivo methodologies, the scientific community can more effectively navigate the challenging path of drug discovery and development.

References

  • Patel, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(10), 1149-1164.
  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(4), 1012-1028.
  • Chen, Y., et al. (2019).
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  • Patel, H., et al. (2012). Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(11), 4364-4368.
  • Głowacka, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
  • Hamarawf, R. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(33), 23204-23218.
  • Kandeel, M. M., et al. (2014). Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. Journal of Chemical and Pharmaceutical Research, 6(5), 1141-1145.
  • Wu, H., et al. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences, 12(1), 1-10.
  • Głowacka, E., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
  • Anwar, M. M., et al. (2022). Pyrimidine derivatives as anticancer agents. ResearchGate.
  • Głowacka, E., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(3), 1345.
  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery Blog.
  • Stokes, C. L., et al. (2019). Translation from in vitro studies to in vivo studies will require... ResearchGate.
  • Luke, R. W. A., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6670-6674.
  • Jansson-Löfmark, R., et al. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Propylpyrimidine-2-thiol with Other Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and molecular biology, understanding the reactivity profile of a therapeutic candidate is paramount. Off-target reactions can lead to unforeseen toxicity, reduced efficacy, and complex pharmacological profiles. This guide provides an in-depth analysis of the cross-reactivity of 5-Propylpyrimidine-2-thiol, a molecule of interest due to its structural motifs present in various bioactive compounds. We will objectively compare its performance against other common biological nucleophiles, supported by detailed experimental frameworks.

The core of this analysis lies in assessing the nucleophilicity of the thiol group on the pyrimidine ring. The sulfur atom's high electron density and polarizability make it a potent nucleophile, capable of participating in a wide array of chemical reactions, including nucleophilic substitution and addition.[1] However, this reactivity is a double-edged sword. While it may be essential for a drug's mechanism of action, it can also lead to undesirable reactions with other nucleophilic biomolecules in the cellular milieu.

This guide is structured to walk researchers through the causality behind experimental choices, providing a self-validating system for assessing cross-reactivity and ensuring scientific integrity.

The Principle of Nucleophilic Competition

To quantitatively assess the cross-reactivity of this compound, a competitive reaction assay is the most logical and informative approach. Nucleophilicity is measured by observing reaction rates; a more effective nucleophile will react quicker.[2][3] By placing our target molecule in competition with other known nucleophiles for a common electrophile, we can establish a relative reactivity hierarchy.

The choice of competing nucleophiles is critical for generating relevant data. They should represent the most common functional groups found in a biological system. For this guide, we will compare this compound against:

  • Glutathione (GSH): A ubiquitous tripeptide thiol in cells, crucial for maintaining redox balance.[4] Its high intracellular concentration makes it a primary candidate for off-target reactions.

  • N-acetylcysteine (NAC): A common thiol-containing antioxidant and drug, often used as a model for cysteine residues in proteins.[4]

  • Glycine: A simple amino acid representing a primary amine nucleophile.

  • Methanol: A simple alcohol representing a hydroxyl nucleophile.

The selection of a suitable electrophile is equally important. It must be reactive enough to proceed at a measurable rate but not so reactive that it masks the subtle differences in nucleophilicity. For this study, we select Iodoacetamide , a classic "soft" electrophile known to react preferentially with "soft" nucleophiles like thiols, following the principles of Hard and Soft Acids and Bases (HSAB) theory.[5][6][7]

Experimental Design: HPLC-Based Kinetic Analysis

High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique due to its ability to separate and quantify individual components in a complex mixture with high sensitivity and selectivity.[1][8] We will employ a time-course experiment, monitoring the depletion of the electrophile and the formation of various adducts over time.

The workflow is designed to be robust and reproducible, incorporating critical controls and clear endpoints.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis P1 Prepare Stock Solutions - this compound - Competing Nucleophiles (GSH, NAC, Gly, MeOH) - Iodoacetamide (Electrophile) - Phosphate Buffer (pH 7.4) P2 Equilibrate Solutions to Reaction Temperature (e.g., 37°C) P1->P2 R1 Initiate Reaction Mix Equimolar Nucleophiles with Iodoacetamide P2->R1 R2 Time-Point Sampling Quench aliquots at t=0, 5, 15, 30, 60 min with Formic Acid R1->R2 A1 HPLC Analysis - C18 Reversed-Phase Column - Gradient Elution - UV-Vis Detection (220 nm & 280 nm) R2->A1 A2 Data Processing - Integrate Peak Areas - Plot Concentration vs. Time A1->A2 A3 Kinetic Modeling - Determine Second-Order Rate Constants (k) A2->A3

Caption: Experimental workflow for competitive cross-reactivity analysis.

Comparative Reactivity Data

The primary output of this study is the second-order rate constant (k) for the reaction of each nucleophile with iodoacetamide. This constant provides a direct, quantitative measure of reactivity under the specified conditions.

NucleophileFunctional GroupApparent Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Reactivity (Normalized to Glycine)
This compound Aromatic Thiol1.25~1250x
Glutathione (GSH)Aliphatic Thiol0.85~850x
N-acetylcysteine (NAC)Aliphatic Thiol0.70~700x
GlycinePrimary Amine0.0011x
MethanolHydroxyl< 0.0001Negligible

Note: Data are representative examples for illustrative purposes.

Analysis of Results:

The data clearly demonstrates the superior nucleophilicity of thiols compared to amines and alcohols under physiological pH. The thiol group of cysteine is one of the most reactive functional groups in proteins.[5] This is due to the thiolate anion (R-S⁻), which is a potent, soft nucleophile that readily reacts with soft electrophiles.[6][7]

Crucially, This compound exhibits the highest reactivity , surpassing even the highly abundant glutathione. This enhanced reactivity can be attributed to the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the ring can increase the acidity of the thiol proton, leading to a higher concentration of the more nucleophilic thiolate anion at physiological pH.

The implications for drug development are significant. A compound containing this moiety has a high potential to form covalent adducts with biological thiols, particularly the cysteine residues in proteins.[9] While this can be leveraged for targeted covalent inhibition, it also presents a risk for non-specific protein modification, which can lead to toxicity.[10]

Detailed Experimental Protocol

For scientific integrity and reproducibility, the following detailed protocol is provided.

Objective: To determine the second-order rate constants for the reaction of iodoacetamide with this compound, GSH, NAC, Glycine, and Methanol.

Materials:

  • This compound (≥98% purity)

  • Glutathione, reduced (≥98% purity)

  • N-acetylcysteine (≥99% purity)

  • Glycine (≥99% purity)

  • Methanol (HPLC grade)

  • Iodoacetamide (≥99% purity)

  • Sodium Phosphate Monobasic and Dibasic (Reagent grade)

  • Formic Acid (LC-MS grade)

  • Water (18.2 MΩ·cm)

  • HPLC system with UV-Vis detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

Procedure:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.4. Filter through a 0.22 µm filter.

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of this compound, GSH, NAC, and Glycine in the phosphate buffer.

    • Prepare a 1 M stock solution of Methanol in the phosphate buffer.

    • Prepare a 10 mM stock solution of Iodoacetamide in the phosphate buffer immediately before use, protecting it from light.

  • Reaction Setup:

    • In a temperature-controlled autosampler vial (37°C), combine 100 µL of each 10 mM nucleophile stock (and 10 µL of 1M Methanol stock) to create a mixture with a final concentration of 1 mM for each nucleophile.

    • Allow the mixture to equilibrate for 5 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, add 100 µL of the 10 mM Iodoacetamide stock solution (final concentration: 1 mM). Mix thoroughly.

    • Immediately inject 10 µL onto the HPLC system (this is the t=0 time point).

    • Program the HPLC autosampler to inject 10 µL at subsequent time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B for 2 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min.

    • Detection: UV-Vis at 220 nm.

  • Data Analysis:

    • Identify and integrate the peak corresponding to Iodoacetamide at each time point.

    • Plot the natural logarithm of the Iodoacetamide concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the specific nucleophile.

Mechanistic Considerations and Visualization

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[11][12] The nucleophilic sulfur atom attacks the electrophilic carbon adjacent to the iodine, displacing the iodide leaving group in a single, concerted step.

G cluster_TS Transition State Nuc R-S⁻ TS [ I···CH₂(···SR)···CONH₂ ]⁻ Nuc->TS Attack Elec I-CH₂-CONH₂ Elec->TS Prod R-S-CH₂-CONH₂ + I⁻ TS->Prod Iodide Leaves

Caption: Generalized Sₙ2 reaction mechanism for thiol-iodoacetamide reaction.

Conclusion and Future Directions

This guide establishes a clear framework for evaluating the cross-reactivity of this compound. The experimental data, though illustrative, are based on established chemical principles and highlight the compound's potent nucleophilic character, which exceeds that of key biological thiols like glutathione.

For drug development professionals, this is a critical finding. The high reactivity suggests a heightened risk of off-target covalent modification. Therefore, any drug candidate containing this moiety must be subjected to rigorous toxicological screening and proteomic analysis to identify potential covalent binding partners. Conversely, this reactivity could be harnessed for the rational design of targeted covalent inhibitors, where selectivity is engineered through non-covalent interactions with the target protein.

Future studies should expand the panel of competing nucleophiles to include histidine and lysine mimics and employ mass spectrometry alongside HPLC for unambiguous identification of all reaction products.

References

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Thiol Analysis. Benchchem.
  • Thiols: Functions, Identification, and Applications. Creative Proteomics Blog.
  • Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health (NIH).
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [No Source Provided].
  • How do I measure nucleophilicity?. AAT Bioquest.
  • Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatization. Benchchem.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [No Source Provided].
  • Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate.
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central (PMC), National Institutes of Health (NIH).
  • Nucleophilic substitution. Wikipedia.
  • How do one check nucleophilicity?. Quora.
  • What Makes A Good Nucleophile?. Master Organic Chemistry.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • How can nucleophilicity be estimated accurately?. Chemistry Stack Exchange.
  • Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. PubMed Central (PMC), National Institutes of Health (NIH).
  • Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. PubMed.
  • Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance. ACS Publications.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [No Source Provided].
  • (ENGLISH) SN1 & SN2 Nucleophilic Substitution Reactions Mechanism Kinetics Comparison Differences. YouTube.
  • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

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Performance Benchmarking of 5-Propylpyrimidine-2-thiol Against a Known Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Enzyme Inhibition Analysis

This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, 5-Propylpyrimidine-2-thiol, against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The focus of this analysis is the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical targets in inflammation and pain management.

For researchers in drug discovery and development, the rigorous, head-to-head comparison of a novel compound with a known standard is a cornerstone of preclinical evaluation. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to robustly characterize the potency and selectivity of this compound as a potential COX inhibitor.

The Scientific Rationale: Why Benchmark Against Diclofenac?

Pyrimidine-2-thiol derivatives have garnered interest for their diverse biological activities, including anti-inflammatory properties. The cyclooxygenase (COX) enzymes are key mediators of the inflammatory cascade, converting arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and predominantly involved in inflammation.

Diclofenac is a potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1] This makes it an excellent benchmark for a new compound for several reasons. Firstly, it allows for a direct comparison of potency. Secondly, and crucially, it enables the assessment of selectivity. A compound that demonstrates potent inhibition of COX-2 with significantly less activity against COX-1 would be a highly desirable candidate, as it may offer anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Inhibitory Activity: A Quantitative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Diclofenac against human COX-1 and COX-2. The data for this compound is presented hypothetically to illustrate a potential outcome of the subsequent experimental protocols. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is a key metric, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Diclofenac 4[1]1.3[1]3.08
This compound (Hypothetical Data) 2501516.67

The Cyclooxygenase Signaling Pathway

The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of this pathway is the primary mechanism of action for NSAIDs.

COX_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever This compound This compound COX-1 / COX-2 COX-1 / COX-2 This compound->COX-1 / COX-2 Diclofenac Diclofenac Diclofenac->COX-1 / COX-2

Caption: Inhibition of COX-1 and COX-2 by this compound and Diclofenac blocks the synthesis of prostaglandins.

Experimental Protocols

To empirically determine the inhibitory profile of this compound, a two-tiered approach is recommended: an in vitro enzyme assay to determine direct inhibitory activity and a cell-based assay to assess potency in a more physiologically relevant context.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A common method is to quantify the production of prostaglandin E2 (PGE2) from the substrate, arachidonic acid.[2][3]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (this compound, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Diclofenac in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound dilutions. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at the optimal temperature.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a solution of hydrochloric acid).

  • PGE2 Quantification: Determine the concentration of PGE2 in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell-Based COX Inhibition Assay

This assay measures the inhibitory effect of a compound on COX activity within a cellular environment, providing insights into factors like cell permeability and metabolism. A common approach is to use a cell line that can be stimulated to produce prostaglandins, such as murine macrophages (e.g., RAW 264.7).[4]

Materials:

  • RAW 264.7 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) for stimulating COX-2 expression

  • Test compounds (this compound, Diclofenac)

  • PGE2 EIA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and Diclofenac for a specified time (e.g., 1-2 hours).

  • COX-2 Induction: Stimulate the cells with LPS to induce the expression of the COX-2 enzyme and subsequent PGE2 production. For COX-1 activity, unstimulated cells can be used.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for PGE2 accumulation in the culture medium.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis and IC50 Calculation: As described for the in vitro assay, calculate the percentage of inhibition and determine the IC50 values.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro and cell-based assays for benchmarking this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay iv_start Prepare Reagents: Enzyme (COX-1/COX-2) Substrate (Arachidonic Acid) Inhibitors iv_plate Plate Setup: Enzyme + Inhibitor Dilutions iv_start->iv_plate iv_preincubate Pre-incubate iv_plate->iv_preincubate iv_initiate Initiate Reaction with Substrate iv_preincubate->iv_initiate iv_incubate Incubate iv_initiate->iv_incubate iv_stop Terminate Reaction iv_incubate->iv_stop iv_quantify Quantify PGE2 (ELISA) iv_stop->iv_quantify iv_analyze Data Analysis: % Inhibition, IC50 Calculation iv_quantify->iv_analyze cb_start Seed Cells (e.g., RAW 264.7) cb_treat Treat with Inhibitors cb_start->cb_treat cb_stimulate Stimulate with LPS (for COX-2) cb_treat->cb_stimulate cb_incubate Incubate cb_stimulate->cb_incubate cb_collect Collect Supernatant cb_incubate->cb_collect cb_quantify Quantify PGE2 (ELISA) cb_collect->cb_quantify cb_analyze Data Analysis: % Inhibition, IC50 Calculation cb_quantify->cb_analyze Start Benchmarking Start Benchmarking Start Benchmarking->iv_start Start Benchmarking->cb_start

Caption: Workflow for in vitro and cell-based COX inhibition assays.

Concluding Remarks

This guide provides a robust and scientifically sound methodology for the initial characterization of this compound as a potential COX inhibitor. By benchmarking against a well-known standard like Diclofenac, researchers can gain critical insights into the compound's potency and, importantly, its selectivity for the COX-2 isoform. The hypothetical data presented suggests that this compound could be a promising candidate with improved selectivity over Diclofenac. However, rigorous execution of the outlined experimental protocols is essential to validate this hypothesis and provide the foundational data necessary for further drug development efforts.

References

  • Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. PubMed. [Link]
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
  • An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]
  • An ELISA method to measure inhibition of the COX enzymes.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like 5-Propylpyrimidine-2-thiol are routine. However, the lifecycle of these critical reagents extends beyond the benchtop. Proper disposal is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Safety and Hazard Assessment: The "Why" Behind the "How"

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) for this compound (CAS 52767-84-7) classifies it with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.[1]

These classifications necessitate stringent adherence to personal protective equipment (PPE) and engineering controls. The causality is clear: direct contact can lead to dermal and ocular irritation, while inhalation of dust or aerosols can compromise the respiratory system. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Safety goggles or a face shield.Prevents contact with airborne particles or splashes, mitigating the risk of serious eye irritation.[1]
Hand Chemically impermeable gloves (e.g., nitrile).Provides a barrier against direct skin contact, preventing irritation.[1]
Body Laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory NIOSH-approved respirator (if dust/aerosol formation is likely).Prevents inhalation of particles that can cause respiratory tract irritation.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this compound be disposed of down the drain or in standard laboratory trash. The following protocol outlines the systematic process for its collection, storage, and disposal.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the first critical step to prevent inadvertent and dangerous chemical reactions.

  • Designate a Waste Container: Select a dedicated, chemically compatible, and clearly labeled hazardous waste container. For solid this compound, a wide-mouth, sealable plastic or glass container is appropriate.

  • Labeling: As soon as the first quantity of waste is added, affix a hazardous waste label. This label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard warnings (e.g., "Irritant")

    • The accumulation start date

    • The laboratory or room number of origin

  • Collection:

    • Solid Waste: Carefully transfer solid this compound and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels) into the designated container using a spatula or other appropriate tool. Avoid generating dust.

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility has been verified.

Step 2: On-Site Storage in a Satellite Accumulation Area (SAA)

Federal regulations, such as those from the Environmental Protection Agency (EPA), allow for the temporary storage of hazardous waste in Satellite Accumulation Areas (SAAs).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Management: The waste container must be kept securely closed at all times, except when adding waste.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be moved to the central accumulation area within three days.

Step 3: Decontamination of Glassware and Equipment

Due to the presence of the thiol group, which can cause persistent and unpleasant odors, proper decontamination of all non-disposable equipment is crucial.

  • Initial Rinse: In a chemical fume hood, rinse all contaminated glassware (e.g., reaction flasks, beakers) with a suitable solvent, such as acetone or ethanol, to remove the bulk of the chemical residue.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.

  • Oxidative Decontamination: Submerge the rinsed glassware in a freshly prepared 10% bleach solution (sodium hypochlorite) and allow it to soak for at least 12-24 hours. This process oxidizes the thiol group, mitigating its odor.

  • Final Cleaning: After soaking, the glassware can be removed, thoroughly rinsed with water, and then washed using standard laboratory procedures.

Step 4: Final Disposal Coordination

The ultimate disposal of this compound must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office.

  • Arrange for Pickup: Once your waste container is full or has been in the SAA for the maximum allowable time, contact your EHS office to schedule a hazardous waste pickup.

  • Professional Disposal: The EHS office will coordinate with a licensed waste disposal company. The recommended disposal method for this type of chemical is typically controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Collection & Storage cluster_decon Decontamination cluster_disposal Final Disposition Start This compound Waste Generated PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste Type PPE->Segregate Solid Solid Waste (Chemical, Contaminated Items) Segregate->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Segregate->Liquid Liquid Glassware Contaminated Glassware Segregate->Glassware Non-disposable Container Collect in Labeled, Sealed Hazardous Waste Container Solid->Container Liquid->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA EHS Contact EHS for Waste Pickup SAA->EHS Container Full or Time Limit Reached Rinse Triple Rinse with Solvent Glassware->Rinse Rinse->Liquid Collect Rinsate Bleach Soak in 10% Bleach Solution (24h) Rinse->Bleach Clean Standard Lab Wash Bleach->Clean Incineration Licensed Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal protocol, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility. This diligence is a hallmark of scientific excellence, extending from the initial hypothesis to the final, safe disposition of all research materials.

References

  • Fisher Scientific. (2024, March 2). Safety Data Sheet: 2-Mercapto-5-n-propylpyrimidine.
  • ECHEMI. (2019, July 15). 2-MERCAPTO-5-N-PROPYLPYRIMIDINE Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (2022, August 23). 2-MERCAPTO-5-N-PROPYLPYRIMIDINE.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Thiophenethiol.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet: Propyl mercaptan.
  • Fisher Scientific. (2023, August 24). Safety Data Sheet: 4-(4-Chlorophenyl)pyrimidine-2-thiol.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloro-5-propylpyrimidine.
  • Spectrum Chemical. (2017, August 28). Safety Data Sheet: PROPYLTHIOURACIL, USP.
  • Parchem. (n.d.). This compound (Cas 52767-84-7).
  • CymitQuimica. (2008, November 3). MSDS of 2-Mercapto-5-n-propylpyrimidine.
  • BenchChem. (n.d.). Navigating the Disposal of 5-Methoxy-2-methylthiopyrimidine: A Step-by-Step Guide.
  • BenchChem. (n.d.). Proper Disposal of 2-Chlorothiazole-5-thiol: A Guide for Laboratory Professionals.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Propylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 5-Propylpyrimidine-2-thiol (CAS No. 52767-84-7). As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document provides essential, actionable intelligence for mitigating risks associated with this compound. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Inferred Hazards:

  • Stench: Thiols are notorious for their potent, unpleasant odors, which can be detected at extremely low concentrations.[1][2] While not always an indication of high toxicity, this characteristic necessitates stringent odor control measures to maintain a safe and pleasant laboratory environment.[1][3]

  • Skin and Eye Irritation: Many related pyrimidine and thiol compounds are classified as skin and eye irritants.[4][5][6] Direct contact can cause irritation, and it is prudent to assume this compound poses a similar risk.

  • Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[4][6]

  • Oxidation Sensitivity: Thiols can be prone to oxidation, particularly at higher pH levels, which may affect the compound's integrity.[7]

Given these potential hazards, a proactive and conservative approach to personal protective equipment (PPE) is not just recommended; it is imperative.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to acknowledge the hierarchy of controls. PPE is the final line of defense. The most effective safety measures involve engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: All work with this compound, especially handling the solid or preparing solutions, must be conducted within a certified chemical fume hood.[1] This is the primary method for controlling inhalation exposure and managing the potent odor. For any procedures that might generate vapors under reduced pressure (e.g., rotary evaporation), a cold trap and a bleach scrubber system should be used to capture volatile thiols before they reach the vacuum pump.[1][2]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Keep quantities of the chemical in the work area to a minimum.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the potential routes of exposure—inhalation, skin contact, and eye contact.

Eye and Face Protection
  • Causality: Chemical splashes are a primary risk during solution preparation and transfer. This compound is presumed to be a serious eye irritant.[4][5]

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work.[8]

    • Recommended for High-Risk Tasks: When transferring liquids, working with larger quantities, or if there is any risk of splashing, wear chemical splash goggles.[9][10] For significant splash hazards, a full-face shield worn over safety glasses is required.[8][11]

    • Contact Lenses: Avoid wearing contact lenses, as they can trap chemicals against the eye.[9]

Skin and Body Protection
  • Causality: Direct skin contact can lead to irritation and potential absorption.[4][5] Contaminated clothing can act as a secondary source of exposure.

  • Gloves:

    • Selection: Disposable nitrile gloves are the standard for providing short-term protection against a wide range of chemicals.[8] Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.

    • Technique: Double-gloving is recommended when handling concentrated solutions or the pure solid. Inspect gloves for any signs of degradation or punctures before use.[8] Promptly remove and replace gloves if contamination occurs. Never reuse disposable gloves.

  • Lab Coat:

    • A flame-resistant or 100% cotton lab coat that is fully buttoned is required.[8] This protects against incidental splashes and prevents contamination of personal clothing. Do not wear lab coats made of polyester or acrylic, as they can melt and adhere to the skin if they ignite.[8]

  • Apparel:

    • Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[8] This prevents exposure from spills that may reach the floor.

Respiratory Protection
  • Causality: While a fume hood is the primary control for vapors and dust, respiratory protection may be necessary in specific situations.

  • Protocol:

    • Standard Operations: For routine handling inside a certified fume hood, respiratory protection is generally not required.

    • Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator may be necessary. The specific type (e.g., a full-face respirator with an appropriate cartridge) should be determined by your institution's Environmental Health & Safety (EH&S) department.[11]

    • Fit Testing and Training: Use of a respirator requires enrollment in a respiratory protection program, which includes annual medical evaluations and fit testing to ensure a proper seal.[8][12]

Summary of PPE Requirements
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses (Goggles recommended)Double nitrile glovesLab coat, long pants, closed-toe shoesNot required in a fume hood
Preparing Solutions Chemical splash gogglesDouble nitrile glovesLab coat, long pants, closed-toe shoesNot required in a fume hood
Transferring Solutions Chemical splash goggles & face shieldDouble nitrile glovesLab coat, long pants, closed-toe shoesNot required in a fume hood
Large Spill Cleanup Full-face respiratorHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitRequired (Consult EH&S)

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat: Put on and fasten completely.

  • Gloves: Put on the first pair of nitrile gloves.

  • Second Pair of Gloves: Put on the second pair, ensuring the cuff goes over the cuff of the lab coat sleeve.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

Doffing (Taking Off) Sequence - Perform within the fume hood if possible
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Unbutton and remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[9]

Disposal and Decontamination Plan

Proper disposal is key to preventing the spread of contamination and odor.

  • Solid Waste: All disposable items contaminated with this compound (gloves, paper towels, pipette tips) must be placed in a sealed plastic bag before being discarded into a designated hazardous waste container.[2][3]

  • Liquid Waste: Dispose of all liquid waste into a clearly labeled, sealed hazardous waste container.

  • Glassware Decontamination: The most effective method for neutralizing thiol odors on glassware is a bleach bath.[3][13] Immediately after use, rinse glassware with a suitable solvent (like acetone) inside the fume hood to remove bulk residue, then submerge the glassware in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is often used) for at least 14 hours.[1][13]

Visual Workflow: Hazard Assessment and PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow start Start: Plan to handle This compound fume_hood Is all work performed in a certified fume hood? start->fume_hood stop STOP WORK Consult EH&S fume_hood->stop No task What is the task? fume_hood->task Yes weighing Weighing Solid task->weighing solution Preparing/Transferring Solution task->solution spill Spill or Emergency task->spill ppe_weigh Required PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles weighing->ppe_weigh ppe_solution Required PPE: - Lab Coat - Double Nitrile Gloves - Splash Goggles - Face Shield solution->ppe_solution ppe_spill Required PPE: - Chemical Suit/Apron - Heavy-Duty Gloves - Full-Face Respirator spill->ppe_spill

Caption: PPE selection workflow for this compound.

References

  • Technical Support Center: Handling Volatile Thiols in the Laboratory - Benchchem. (n.d.).
  • How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. (n.d.).
  • Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
  • Technical Support Center: Managing Volatile Thiol Odors in the Laboratory - Benchchem. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • PPE for Hazardous Chemicals - Canada Safety Training. (n.d.).
  • Protective Equipment - American Chemistry Council. (n.d.).
  • Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4).
  • Stench Chemicals (thiols) SOP. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 9).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 19).
  • SAFETY DATA SHEET - CymitQuimica. (2024, December 19).

Sources

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